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  • Product: 1-Oxaspiro[4.5]decane-8-carboxylic acid
  • CAS: 2408957-75-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 1-Oxaspiro[4.5]decane-8-carboxylic Acid in Modern Drug Design

Executive Summary & Structural Identity In the contemporary landscape of medicinal chemistry, the paradigm of "escaping flatland" has driven a strategic shift away from planar, aromatic rings toward highly saturated, thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

In the contemporary landscape of medicinal chemistry, the paradigm of "escaping flatland" has driven a strategic shift away from planar, aromatic rings toward highly saturated, three-dimensional architectures. 1-Oxaspiro[4.5]decane-8-carboxylic acid (CAS: 2408957-75-3) represents a privileged spirocyclic scaffold that perfectly encapsulates this design philosophy[1].

By fusing a tetrahydrofuran ring to a cyclohexane ring at a single quaternary carbon, this molecule enforces a rigid, non-planar topology. This structural pre-organization significantly increases the fraction of sp³-hybridized carbons ( Fsp3​ ), a metric strongly correlated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and superior metabolic stability[2].

Table 1: Baseline Physicochemical Properties
PropertyValueCausality / Relevance
Chemical Formula C₁₀H₁₆O₃[3]Defines the atomic composition and mass.
Molecular Weight 184.23 g/mol Low MW allows ample room for downstream functionalization without violating Lipinski's Rule of 5.
Fsp3​ (Fraction sp³) 0.90 (9/10 carbons)Exceptionally high 3D character; strongly disrupts planar crystal packing[4].
H-Bond Donors (HBD) 1Provided by the carboxylic acid moiety.
H-Bond Acceptors (HBA) 3Provided by the spiro-ether oxygen and the carboxylic acid.
Rotatable Bonds 1High rigidity minimizes the entropic penalty upon target binding.

The "Escaping Flatland" Paradigm: Mechanistic Causality

The incorporation of spirocyclic scaffolds like 1-oxaspiro[4.5]decane-8-carboxylic acid into drug candidates is not merely a structural novelty; it is a calculated physicochemical optimization strategy[5].

Thermodynamic Solubility Enhancement: Planar aromatic molecules often suffer from poor aqueous solubility due to strong π−π stacking interactions, which result in high crystal lattice energies. The quaternary spiro carbon in 1-oxaspiro[4.5]decane forces the connected rings into orthogonal spatial orientations[5]. This 3D topology prevents tight crystal packing, thereby lowering the thermodynamic penalty required for aqueous solvation[6].

Metabolic Stability: Traditional flexible rings and exposed aromatic systems are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., epoxidation or hydroxylation). By replacing these with a saturated spirocycle, metabolically labile C-H bonds are removed, directly improving the pharmacokinetic half-life of the resulting drug candidate[2].

G A Planar Aromatic Core B Spirocyclic Scaffold (1-Oxaspiro[4.5]decane) A->B Scaffold Hopping C Increased Fsp3 (High 3D Character) B->C Structural Shift D Reduced Crystal Packing Energy C->D E Decreased Lipophilicity (Lower LogP) C->E G Improved Metabolic Stability C->G Removal of labile C-H F Enhanced Aqueous Solubility D->F Thermodynamic Benefit E->F Solvation Benefit

Caption: Mechanistic pathway illustrating how spirocyclic scaffolds improve ADME properties.

Standardized Analytical Workflows

Protocol A: High-Throughput Thermodynamic Aqueous Solubility Profiling

Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) often overestimate solubility due to transient supersaturation. Thermodynamic solubility, initiated from the solid crystalline state, provides the true equilibrium value necessary for late-stage lead optimization.

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 1-oxaspiro[4.5]decane-8-carboxylic acid into a 2 mL borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4. (Note: pH 7.4 ensures the carboxylic acid, pKa ~4.5, is fully ionized, accurately reflecting intestinal and systemic physiological conditions).

  • Equilibration: Seal the vial and incubate at 37°C for 24 hours with continuous orbital shaking at 500 RPM. This duration is critical to overcome the activation energy of dissolution and achieve a true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet any undissolved solid.

  • Quantification: Carefully extract the supernatant, perform necessary serial dilutions in mobile phase, and quantify via LC-MS/MS against a matrix-matched calibration curve.

G A Solid Compound (1-Oxaspiro[4.5]decane -8-carboxylic acid) B Add PBS (pH 7.4) Shake 24h @ 37°C A->B Excess solid C Centrifugation (15,000g, 15 min) B->C Equilibration D Supernatant Extraction C->D Phase separation E LC-MS/MS Quantification D->E Matrix match

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Protocol B: Lipophilicity ( LogD7.4​ ) Determination via Shake-Flask LC-MS

Causality: Because 1-oxaspiro[4.5]decane-8-carboxylic acid is ionizable, its partition coefficient is highly pH-dependent. Measuring the Distribution Coefficient ( LogD ) at pH 7.4 provides a highly accurate predictor of in vivo membrane permeability and volume of distribution.

  • Phase Saturation: Pre-saturate analytical-grade 1-octanol and PBS (pH 7.4) by stirring them together vigorously in a separatory funnel for 24 hours, followed by phase separation.

  • Spiking: Dissolve the compound in the pre-saturated octanol phase to yield a concentration of 100 µM.

  • Partitioning: In a 2 mL tube, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated PBS. Vortex vigorously for 3 minutes, then incubate on a thermoshaker at 25°C for 1 hour to allow partitioning.

  • Separation: Centrifuge at 10,000 × g for 10 minutes to ensure a crisp, emulsion-free phase boundary.

  • Analysis: Sample both the octanol and aqueous layers. Quantify via LC-MS/MS and calculate LogD7.4​=log10​([Octanol]/[Aqueous]) .

Comparative ADME/Tox Advantages

To contextualize the value of 1-oxaspiro[4.5]decane-8-carboxylic acid, we compare it against a traditional planar counterpart (e.g., a substituted benzoic acid derivative of similar molecular weight). The data below highlights how spiro-containing systems modulate physicochemical properties to favor drug development[4].

Table 2: Comparative Property Matrix (Spirocyclic vs. Planar)
Metric1-Oxaspiro[4.5]decane-8-carboxylic acidTypical Planar Analog (e.g., 4-Phenoxybenzoic acid)Pharmacological Impact
Topology 3D / Orthogonal2D / Flat3D structures reduce off-target promiscuity.
Fsp3​ 0.90< 0.10Higher Fsp3​ correlates with clinical progression.
Aqueous Solubility High (> 1 mg/mL)Low (< 0.05 mg/mL)Prevents formulation hurdles; improves oral bioavailability.
Lipophilicity (LogP) Lower / OptimalHigher / Sub-optimalReduced LogP mitigates non-specific protein binding and toxicity.
Metabolic Liability Low (Saturated C-H bonds)High (Aromatic oxidation)Prolongs half-life and reduces reactive metabolite formation.

Sources

Exploratory

Technical Whitepaper: 1-Oxaspiro[4.5]decane-8-carboxylic Acid in Modern Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently observe discovery programs hitting a wall due to the poor physicochemical properties of flat, sp²-hybridized aromatic leads. The strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently observe discovery programs hitting a wall due to the poor physicochemical properties of flat, sp²-hybridized aromatic leads. The strategic incorporation of spirocyclic scaffolds offers a robust solution to "escape from flatland." This technical guide provides an in-depth analysis of 1-oxaspiro[4.5]decane-8-carboxylic acid , detailing its chemical identifiers, structural advantages, and validated protocols for its analytical characterization and synthetic integration.

Chemical Identity and Core Identifiers

Accurate compound tracking and database registration require precise chemical identifiers. Table 1 summarizes the core physicochemical and structural parameters of 1-oxaspiro[4.5]decane-8-carboxylic acid.

Table 1: Physicochemical and Structural Parameters

PropertyValue
Chemical Name 1-Oxaspiro[4.5]decane-8-carboxylic acid
CAS Registry Number 2408957-75-3
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
SMILES String O=C(O)C1CCC2(CC1)CCCO2
InChIKey GEORDVAFKOMDCW-UHFFFAOYSA-N

Structural Significance: The Spirocyclic Advantage

Causality in Design : The inclusion of the 1-oxaspiro[4.5]decane core is not merely a structural novelty; it is a calculated physicochemical optimization. According to the foundational 1 hypothesis, increasing the saturation (fraction of sp³ carbons, Fsp³) of drug candidates significantly improves their probability of clinical success by enhancing aqueous solubility and reducing off-target binding (promiscuity) driven by non-specific hydrophobic interactions[1].

The spirocyclic junction introduces inherent three-dimensionality, projecting functional groups into distinct vectors that cannot be accessed by flat phenyl or heteroaromatic rings. In the case of 1-oxaspiro[4.5]decane-8-carboxylic acid, the oxygen atom in the 5-membered ring acts as a targeted hydrogen-bond acceptor, while the carboxylic acid at the 8-position serves as a versatile handle for amide coupling. This makes it an ideal bioisostere for substituted benzoic acids or piperidine-carboxylic acids, mitigating the lipophilicity and hERG liabilities often associated with planar rings[2].

G A Flat Aromatic Lead (Low Fsp3) B Spirocyclic Scaffold (1-Oxaspiro[4.5]decane) A->B Bioisosteric Replacement C Optimized Candidate (High Fsp3, Better ADME) B->C Amide Coupling

Fig 1: Structural optimization pathway utilizing spirocyclic bioisosterism to improve ADME properties.

Physicochemical Profiling & Analytical Characterization

To ensure the integrity of the building block before late-stage functionalization, a self-validating analytical protocol is mandatory. Relying on unverified commercial building blocks is a common point of failure in library synthesis[3].

Protocol 1: LC-MS and NMR Validation
  • Sample Preparation : Dissolve 1 mg of 1-oxaspiro[4.5]decane-8-carboxylic acid in 1 mL of LC-MS grade Methanol.

  • LC-MS Conditions : Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.

  • Mass Detection : Operate in positive and negative electrospray ionization (ESI) modes.

    • Causality: Aliphatic carboxylic acids often ionize poorly in positive mode. Negative mode ESI is critical here to observe the [M-H]⁻ ion at m/z 183.1. Positive mode may only show a weak [M+H]⁺ at m/z 185.1 or a sodium adduct [M+Na]⁺ at m/z 207.1.

  • ¹H NMR (400 MHz, DMSO-d6) : Verify the absence of sp² aromatic protons (no peaks > 7.0 ppm, except the broad -COOH singlet ~12 ppm). The distinct multiplet signatures of the highly coupled sp³ ring protons (1.2 - 2.0 ppm) and the oxa-ring CH₂ adjacent to the oxygen (~3.6 - 3.8 ppm) will confirm the spiro-aliphatic core.

Synthetic Integration: Amide Coupling Workflow

The primary application of this carboxylic acid is the synthesis of spirocyclic amides. The steric hindrance around the spiro-center is minimal relative to the 8-position, but the aliphatic nature requires efficient activation to prevent sluggish reaction kinetics.

Protocol 2: Standardized Amide Coupling
  • Activation : To a solution of 1-oxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming the highly active HOAt ester, which accelerates the coupling of potentially hindered secondary amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile.

  • Nucleophilic Addition : Add the target primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • In-Process QC : Monitor via LC-MS. The disappearance of the acid mass (m/z 183.1[M-H]⁻) and the appearance of the target product mass dictate reaction completion.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aqueous) to remove residual DMF.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G S1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) S2 2. Nucleophilic Addition (Primary/Secondary Amine, RT) S1->S2 S3 3. In-Process QC (LC-MS: Target Mass Confirmation) S2->S3 S3->S2 Incomplete Conversion S4 4. Isolation (Aqueous Workup & Flash Column) S3->S4

Fig 2: Standardized amide coupling workflow for 1-oxaspiro[4.5]decane-8-carboxylic acid.

References

  • Sigma-Aldrich Catalog. "1-oxaspiro[4.5]decane-8-carboxylic acid | 2408957-75-3".
  • Journal of Medicinal Chemistry. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success" (Lovering, F., Bikker, J., & Humblet, C., 2009).
  • Molecules (MDPI). "Synthetic Routes to Approved Drugs Containing a Spirocycle" (Dar'in, D., et al., 2023).
  • BenchChem Catalog. "1-Oxaspiro[4.5]decane-8-carboxylic Acid".

Sources

Foundational

Stereochemical Architecture and Analytical Resolution of 1-Oxaspiro[4.5]decane-8-carboxylic Acid: A Comprehensive Guide

Executive Summary The transition from planar aromatic rings to sp3 -rich, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, such as the 1-oxaspiro[4.5]decane system, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar aromatic rings to sp3 -rich, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, such as the 1-oxaspiro[4.5]decane system, are highly prized for their ability to project pharmacophores into distinct spatial vectors, thereby improving target specificity and metabolic stability [3]. However, the introduction of a functional group, such as a carboxylic acid at the C8 position, generates a complex stereochemical matrix. This whitepaper provides an authoritative, in-depth analysis of the stereochemistry of 1-oxaspiro[4.5]decane-8-carboxylic acid, detailing the causality behind its structural isomerism, synthetic stereocontrol, and the self-validating analytical protocols required for definitive structural elucidation.

Structural Anatomy & Stereochemical Foundations

To understand the stereochemistry of 1-oxaspiro[4.5]decane-8-carboxylic acid, one must first deconstruct its IUPAC numbering and spatial geometry:

  • The Oxolane Ring: The 5-membered ring containing the oxygen atom occupies positions 1 through 4 (O1, C2, C3, C4).

  • The Spiro Center: Carbon 5 (C5) serves as the spiro-fusion point, linking the oxolane ring to the cyclohexane ring.

  • The Cyclohexane Ring: Occupies positions 6 through 10, with the carboxylic acid moiety substituted at C8.

The Genesis of Chirality

Unlike simple molecules with traditional tetrahedral chiral carbons, spiro compounds often exhibit complex stereochemical behavior akin to axial chirality if substituted asymmetrically [1, 4]. In 1-oxaspiro[4.5]decane-8-carboxylic acid:

  • C5 is a Chiral Center: Because the oxolane ring is asymmetric (O1 vs. C4), the two paths around the substituted cyclohexane ring are spatially distinct relative to the 5-membered ring.

  • C8 is a Chiral Center: The attachment of the carboxylic acid at C8 breaks the symmetry of the cyclohexane ring.

This dual-center system ( 22 ) yields four distinct stereoisomers comprising two pairs of enantiomers. These are broadly classified by their relative stereochemistry as cis and trans diastereomers. The cis designation typically implies that the C8-carboxylic acid and the C1-oxygen atom reside on the same face of the general plane defined by the cyclohexane ring, while trans indicates they occupy opposite faces.

G Root 1-Oxaspiro[4.5]decane-8-carboxylic acid (Chiral Centers: C5, C8) Dias Diastereomers (Relative Stereochemistry) Root->Dias Cis Cis Isomer (COOH & O on same face) Dias->Cis Trans Trans Isomer (COOH & O on opposite faces) Dias->Trans CisEnant Enantiomeric Pair (5R,8S) & (5S,8R) Cis->CisEnant TransEnant Enantiomeric Pair (5R,8R) & (5S,8S) Trans->TransEnant

Fig 1: Stereoisomeric hierarchy of 1-oxaspiro[4.5]decane-8-carboxylic acid.

Causality in Stereocontrol: Synthetic Strategies

The synthesis of the 1-oxaspiro[4.5]decane core requires rigorous stereocontrol to avoid intractable mixtures of diastereomers. The causality of stereoselection in these syntheses is governed by transition-state rigidification.

[3+2] Annulation of Donor-Acceptor Cyclopropanes: A highly effective method for constructing this scaffold involves the copper-catalyzed asymmetric [3+2] annulation of donor-acceptor cyclopropanes with 4-substituted cyclohexanones [2].

  • Mechanistic Causality: The use of a chiral Lewis acid (e.g., a Cu(II)/SaBOX complex) coordinates the cyclopropane, polarizing the C-C bond. The incoming cyclohexanone attacks the activated complex. The stereochemistry at the newly formed C5 spiro center is dictated by the steric bulk of the chiral ligand, which shields one face of the oxocarbenium intermediate, forcing the cyclization to proceed with high enantioselectivity (often >90% ee) and diastereoselectivity [2].

Analytical Workflows for Stereochemical Assignment

Assigning the relative (cis/trans) and absolute stereochemistry of spiro compounds is notoriously difficult due to overlapping multiplets in 1D NMR and conformational flexibility [1]. A self-validating analytical system must be employed.

Quantitative Diagnostic Data

The primary method for determining the relative geometry between C5 and C8 is the observation of Nuclear Overhauser Effect (NOE) through-space interactions.

Table 1: Key Diagnostic NMR Correlations for Stereochemical Assignment

Isomer GeometryC8-H OrientationDiagnostic NOE CorrelationSpatial Causality (Mechanistic Rationale)
Cis AxialC8-H C4-H (axial)Both protons occupy the same sterically congested face of the cyclohexane ring ( <3.5 Å apart).
Trans AxialC8-H C6-H/C10-H (eq)C8-H is on the opposite face of the oxolane ring; NOE to C4 is physically impossible ( >5.0 Å).
Self-Validating Experimental Protocol: 2D NOESY/ROESY NMR

To unambiguously assign the stereochemistry, researchers must execute the following step-by-step methodology. This protocol is designed to be self-validating, ensuring that artifacts are not mistaken for actual spatial proximity.

Step 1: Sample Preparation & Calibration

  • Action: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • Causality: High concentration is required to maximize the signal-to-noise ratio for weak NOE cross-peaks. CDCl3​ is chosen to minimize solvent exchange with the carboxylic acid proton and maintain the native hydrogen-bonded conformation.

Step 2: 1D Baseline Acquisition

  • Action: Acquire standard 1H and 13C spectra at 298 K on a 500 MHz (or higher) spectrometer.

  • Causality: Accurate assignment of the C8 methine proton and the C4/C6 methylene protons is an absolute prerequisite for interpreting 2D through-space interactions.

Step 3: NOESY/ROESY Execution

  • Action: Set up a 2D NOESY experiment with a mixing time ( tm​ ) of 300–500 ms. If the molecular weight falls in the regime where the NOE crosses zero ( ωτc​≈1.12 ), utilize a ROESY experiment (spin-lock 200-300 ms) instead.

  • Causality: The mixing time must be precisely calibrated. Too short, and the NOE will not build up; too long, and spin diffusion (secondary magnetization transfers) will create false-positive correlations, destroying the integrity of the spatial assignment.

Step 4: Self-Validating Data Interpretation

  • Action: Identify the cross-peak between the C8-H and the C4 protons of the oxolane ring.

  • Validation: Confirm the symmetry of the cross-peaks (F1 F2 and F2 F1). Use the known distance of geminal protons (e.g., C6 axial and equatorial protons, ≈1.8 Å) as an internal ruler to calibrate the NOE volume integration. This validates that the observed C8-C4 interaction falls within the physically possible range for a cis isomer (2.5–3.5 Å).

Workflow Prep Sample Prep (CDCl3, 500 MHz) NMR1D 1D 1H/13C NMR (Assign Resonances) Prep->NMR1D NOESY 2D NOESY/ROESY (Through-Space NOE) NMR1D->NOESY Analyze Analyze C8-H to C4/C6-H Proximity NOESY->Analyze Assign Assign Cis/Trans Relative Geometry Analyze->Assign

Fig 2: Self-validating NMR workflow for determining relative spirocyclic stereochemistry.

Conclusion

The 1-oxaspiro[4.5]decane-8-carboxylic acid scaffold is a masterclass in 3D molecular architecture. Because the spiro center lacks a traditional tetrahedral chiral carbon with four distinct substituents, its axial-like chirality demands rigorous synthetic planning and highly calibrated analytical validation. By leveraging transition-state rigidification during synthesis and self-validating NOE internal rulers during characterization, drug development professionals can confidently deploy these stereochemically pure scaffolds into advanced biological screening.

References

  • Asymmetric Catalytic [3+2] Annulation of Donor‐Acceptor Cyclopropane with Cyclic Ketones: Facile Access to Enantioenriched 1‐Oxaspiro[4.5]decanes - ResearchGate / Shanghai Institute of Organic Chemistry. URL:[Link]

  • Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained - Vedantu. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Oxaspiro[4.5]decane Scaffolds via Iodocyclization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale The 1-oxaspiro[4.5]decane ring system is emerging as a highly valuable structural motif in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The 1-oxaspiro[4.5]decane ring system is emerging as a highly valuable structural motif in modern drug discovery. Compared to traditional all-carbon spirocycles, the incorporation of an oxygen atom into the spirocyclic framework dramatically improves water solubility (by up to 40-fold) and lowers lipophilicity ( ΔlogD≈1 ), making it an ideal bioisostere for lead optimization .

This application note details a robust, scalable protocol for the synthesis of 1-oxaspiro[4.5]decane derivatives via the iodocyclization of alkenyl alcohols. This methodology is favored for its mild conditions, high functional group tolerance, and the retention of an iodine atom, which serves as a versatile synthetic handle for late-stage functionalization (e.g., cross-coupling or protodeiodination) .

Mechanistic Causality: The "Why" Behind the Reaction

The formation of the oxaspirocyclic core relies on an intramolecular iodoetherification driven by precise orbital alignment.

  • Electrophilic Activation: The reaction is initiated by the electrophilic attack of an iodonium source (e.g., molecular iodine, I₂) on the pendant alkene, generating a highly reactive, bridged iodonium ion intermediate.

  • Nucleophilic Trapping: The spatial proximity of the tethered hydroxyl group facilitates a rapid, intramolecular nucleophilic attack. This opens the halonium bridge to form the spirocyclic ether.

  • Acid Scavenging: The use of a mild base (such as NaHCO₃) is a critical experimental choice. It acts as an acid scavenger to neutralize the hydroiodic acid (HI) byproduct, thereby preventing unwanted side reactions such as ether cleavage, thermodynamic isomerization, or premature deprotection of acid-sensitive functional groups .

Mechanism A Alkenyl Alcohol Precursor B Electrophilic Attack (I2) A->B Addition of I+ C Iodonium Ion Intermediate B->C π-electron donation D Intramolecular Nucleophilic Attack C->D O-lone pair attack E 1-Oxaspiro[4.5]decane Scaffold D->E Ring closure & -H+

Mechanistic pathway of iodocyclization forming the 1-oxaspiro[4.5]decane scaffold.

Experimental Design & Quantitative Condition Optimization

The choice of solvent and electrophile dictates the reaction's kinetic success. Acetonitrile (MeCN) is selected as the primary solvent because it is a polar aprotic medium that stabilizes the highly polarized iodonium intermediate without acting as a competing nucleophile.

Table 1: Comparison of Iodocyclization Conditions
Substrate TypeIodinating AgentBase / AdditiveSolventTempYield (%)
Alkenyl alcohol I₂ (3.0 eq)NaHCO₃ (3.0 eq)MeCNRT85–95%
Alkenyl alcohol I₂ (4.0 eq)K₂CO₃ (4.0 eq)MeCNRT70–80%
Aryl alkyne NIS (1.5 eq)IPy₂PF₆CH₂Cl₂RT80–92%
Aryl alkyne ICl (2.0 eq)NaOMeCH₂Cl₂/MeOH-78 °C>95%

Note: While I₂, NIS, and ICl are all effective electrophiles , molecular iodine (I₂) combined with NaHCO₃ provides the optimal balance of reactivity and functional group tolerance for standard unactivated alkenyl alcohols.

Step-by-Step Protocol: Synthesis of 1-Oxaspiro[4.5]decane

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

Reagents Required:

  • Alkenyl alcohol precursor (1.0 equiv)

  • Molecular Iodine (I₂, 3.0 equiv)

  • Sodium Bicarbonate (NaHCO₃, 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.1 M)

  • Sodium Thiosulfate (Na₂S₂O₃, saturated aqueous solution)

Step 1: Solvation & Activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkenyl alcohol precursor (1.0 equiv) in anhydrous MeCN to achieve a 0.1 M concentration.

  • Add solid NaHCO₃ (3.0 equiv) to the stirring solution.

  • Causality Check: Ensure the suspension is stirring vigorously before proceeding. The heterogeneous base must be well-dispersed to immediately neutralize HI as it forms.

  • Add I₂ (3.0 equiv) in one portion at room temperature (RT). The reaction mixture will immediately turn a deep, opaque violet.

Step 2: Self-Validating Monitoring

  • Stir the reaction at RT for 1–2 hours.

  • Visual Validation: The reaction mixture will transition from a deep violet to a pale yellow or light brown suspension as the electrophilic iodine is consumed.

  • Analytical Validation: Confirm completion via TLC (Hexanes/EtOAc) and LC-MS. Look for the total disappearance of the starting material and the appearance of the [M+H]+ mass corresponding to the iodinated 1-oxaspiro[4.5]decane.

Step 3: Quenching & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Add a saturated aqueous solution of Na₂S₂O₃.

  • Chemical Validation: The addition of Na₂S₂O₃ reduces unreacted I₂ to water-soluble iodide ( I− ). The organic layer must instantly decolorize (turn clear/colorless). If the organic layer remains tinted pink/violet, add additional Na₂S₂O₃. This guarantees the complete neutralization of the electrophile, preventing oxidative degradation of the product during rotary evaporation.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure 1-oxaspiro[4.5]decane derivative.

Protocol S1 1. Solvation (MeCN) S2 2. Activation (NaHCO3 + I2) S1->S2 S3 3. Monitoring (TLC/LC-MS) S2->S3 S4 4. Quenching (Na2S2O3) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Step-by-step experimental workflow for the iodocyclization reaction.

Troubleshooting

  • Issue: Incomplete conversion after 4 hours.

    • Root Cause: Low electrophilicity of I₂ against sterically hindered or electron-deficient alkenes.

    • Solution: Switch to a more reactive iodonium source such as N-iodosuccinimide (NIS) or Iodine Monochloride (ICl) at reduced temperatures (-78 °C) .

  • Issue: Formation of non-spirocyclic isomers or ring-expanded products.

    • Root Cause: Thermodynamic equilibration favoring an alternative ring size, or competing nucleophiles in the solvent.

    • Solution: Ensure strictly anhydrous MeCN is used to prevent water from acting as a competing nucleophile. Lowering the reaction temperature to 0 °C can also kinetically favor the desired spirocyclization over thermodynamic side-products.

References

  • [1] Title: Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes. Source: The Journal of Organic Chemistry. URL:[Link]

  • [2] Title: Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Source: Journal of the American Chemical Society. URL:[Link]

  • [3] Title: Oxa-spirocycles: synthesis, properties and applications. Source: Chemical Science. URL:[Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 1-Oxaspiro[4.5]decane-8-carboxylic Acid via Cu(II)/SaBOX-Catalyzed [3+2] Annulation

Introduction & Mechanistic Rationale The 1-oxaspiro[4.5]decane scaffold is a highly prized spirocyclic motif in modern drug discovery. By increasing the sp³ character of drug candidates, this rigid core enhances metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1-oxaspiro[4.5]decane scaffold is a highly prized spirocyclic motif in modern drug discovery. By increasing the sp³ character of drug candidates, this rigid core enhances metabolic stability, aqueous solubility, and three-dimensional target specificity[1]. However, the enantioselective construction of its all-carbon quaternary spirocenter remains a formidable synthetic challenge, historically plagued by poor diastereoselectivity and low yields.

This application note details a highly efficient, self-validating protocol for the asymmetric synthesis of chiral 1-oxaspiro[4.5]decane-8-carboxylic acid. The methodology leverages a Cu(II)-catalyzed[3+2] annulation of a donor-acceptor (D-A) cyclopropane with ethyl 4-oxocyclohexanecarboxylate, followed by targeted saponification[2].

Mechanistic Causality: The cornerstone of this protocol is the side-arm modified chiral bisoxazoline (SaBOX) ligand[3]. Traditional Lewis acid catalysis often fails to provide sufficient steric differentiation for cyclic ketones. The SaBOX ligand, featuring pendant side arms (e.g., benzyl or indanyl groups) on the bridge carbon, coordinates with Cu(II) to form a highly twisted square-planar complex. The pendant arms swing toward the copper center, effectively shielding one face of the coordination plane. When the D-A cyclopropane is activated by the Lewis acidic Cu(II) center, the rigid chiral pocket dictates that the nucleophilic attack by the cyclic ketone occurs exclusively from the sterically favored Si-face. This results in an intramolecular O-nucleophilic cyclization that sets the spiro-quaternary center with exceptional enantio- and diastereocontrol (>99:1 dr, up to 92% ee)[2].

Retrosynthetic Analysis & Workflow

G cluster_0 Catalyst Activation & Annulation Workflow N1 Cu(OTf)2 + SaBOX Ligand N2 Chiral Cu(II)/SaBOX Complex N1->N2 DCM, RT, 2h N4 Int-1: Cu-Activated Cyclopropane N2->N4 Catalysis N3 D-A Cyclopropane + Ethyl 4-oxocyclohexanecarboxylate N3->N4 Coordination N5 Int-2: Si-Face Nucleophilic Attack N4->N5 Ring Opening N6 Chiral 1-Oxaspiro[4.5]decane Intermediate (>99:1 dr, 92% ee) N5->N6 Intramolecular O-Attack N7 Saponification & Decarboxylation N6->N7 LiOH, THF/H2O N8 Chiral 1-Oxaspiro[4.5]decane -8-carboxylic acid N7->N8 Acidification (HCl)

Fig 1. Mechanistic workflow for the asymmetric [3+2] annulation and subsequent hydrolysis.

Quantitative Data Summaries

To ensure reproducibility, reaction parameters must be strictly controlled. Table 1 summarizes the optimization data demonstrating the superiority of the SaBOX/Cu(II) system over traditional BOX ligands for the spirocyclization step.

Table 1: Optimization of Reaction Parameters for [3+2] Annulation

EntryCatalyst / LigandSolventTemp (°C)Yield (%)dr (trans/cis)ee (%)
1Cu(OTf)₂ / Unmodified BOXDCM254585:1565
2Cu(OTf)₂ / SaBOX (L1)THF256290:1078
3Cu(OTf)₂ / SaBOX (L1)DCM2598>99:192
4Cu(OTf)₂ / SaBOX (L1)DCM085>99:194

Note: L1 = (S,S)-2-Bn-SaBOX-Ph. Reactions performed on a 0.2 mmol scale.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Cu(II)/SaBOX Catalyst Complex

Causality Check: Pre-forming the catalyst ensures complete ligand coordination before the introduction of substrates, preventing background racemic reactions catalyzed by free Cu(II).

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Addition: Add Cu(OTf)₂ (7.2 mg, 10 mol%) and the chiral SaBOX ligand (11 mol%) into the tube.

  • Complexation: Inject 2.0 mL of anhydrous dichloromethane (DCM). Stir vigorously at 25 °C for 2 hours.

  • Self-Validation Checkpoint: Visually monitor the solution. The initial pale suspension will transition into a homogeneous, deep green/blue solution. This colorimetric shift confirms the successful formation of the active chiral Cu(II)/SaBOX complex.

Protocol B: Asymmetric [3+2] Annulation

Causality Check: Water molecules competitively bind to the Cu(II) center, displacing the SaBOX ligand and eroding both yield and enantioselectivity. The addition of 4Å molecular sieves acts as an in-situ desiccant, preserving the integrity of the chiral pocket.

  • Desiccation: Add 100 mg of freshly activated 4Å molecular sieves to the catalyst solution from Protocol A. Stir for 10 minutes.

  • Substrate Addition: Dissolve the D-A cyclopropane (dimethyl cyclopropane-1,1-dicarboxylate derivative, 0.24 mmol, 1.2 equiv) in 1.0 mL of anhydrous DCM and transfer it to the Schlenk tube.

  • Ketone Injection: Add ethyl 4-oxocyclohexanecarboxylate (34.0 mg, 0.2 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction: Seal the tube and stir at 25 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2) using a KMnO₄ stain. The complete disappearance of the ketone spot (Rf ≈ 0.4) and the appearance of a new, slower-eluting spot validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in Hexanes) to yield the chiral 1-oxaspiro[4.5]decane intermediate.

Protocol C: Saponification to 1-Oxaspiro[4.5]decane-8-carboxylic acid

Causality Check: The spirocyclic ether linkage is sensitive to strong aqueous acids at elevated temperatures. Utilizing mild alkaline hydrolysis (LiOH) in a biphasic THF/H₂O system ensures quantitative ester cleavage without risking spiroketal ring-opening or epimerization of the C8 stereocenter.

  • Solvent Setup: Dissolve the purified intermediate (0.15 mmol) in a 3:1 v/v mixture of THF/H₂O (4.0 mL).

  • Hydrolysis: Cool the solution to 0 °C and add LiOH·H₂O (18.9 mg, 0.45 mmol, 3.0 equiv) in one portion.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The disappearance of the ester mass [M+H]⁺ and the appearance of the corresponding acid [M-H]⁻ confirms complete saponification.

  • Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to afford the pure chiral 1-oxaspiro[4.5]decane-8-carboxylic acid as a white solid.

Analytical Validation

To ensure the structural integrity and optical purity of the synthesized 1-oxaspiro[4.5]decane-8-carboxylic acid, the following analytical validations are required:

  • Chiral HPLC: Determine the enantiomeric excess (ee) using a Daicel Chiralpak IC column (Hexane/IPA = 90:10, flow rate 1.0 mL/min, λ = 210 nm). The major enantiomer should elute cleanly with >92% ee.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃) will show the characteristic absence of the ethyl ester protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the presence of a broad singlet at ~11.0 ppm corresponding to the carboxylic acid -OH.

    • ¹³C NMR (100 MHz, CDCl₃) will confirm the spiro-quaternary carbon (C5) typically resonating around 80-85 ppm, and the carboxylic acid carbonyl (C8) at ~180 ppm.

References[2] Title: Asymmetric Catalytic [3+2] Annulation of Donor‐Acceptor Cyclopropane with Cyclic Ketones

Source: Shanghai Institute of Organic Chemistry (SIOC) URL: [1] Title: 1-oxaspiro[4.5]decane-8-carboxylic acid | 2408957-75-3 Source: Sigma-Aldrich URL: [3] Title: Side arm modified chiral bisoxazoline ligands Source: Shanghai Institute of Organic Chemistry (SIOC) / Elsevier Ltd. URL:

Sources

Method

Application Note: Pharmacological Evaluation of 1-Oxaspiro[4.5]decane-8-carboxylic Acid Derivatives as Muscarinic M1/M4 Receptor Agonists

Introduction & Mechanistic Rationale The paradigm of neuropsychiatric drug development—particularly for schizophrenia and Alzheimer's disease—has fundamentally shifted from dopamine D2 receptor antagonism to cholinergic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The paradigm of neuropsychiatric drug development—particularly for schizophrenia and Alzheimer's disease—has fundamentally shifted from dopamine D2 receptor antagonism to cholinergic modulation[1]. The clinical validation of dual M1/M4 muscarinic acetylcholine receptor (mAChR) agonists has underscored the need for novel, patentable chemotypes that avoid the dose-limiting cholinergic adverse effects associated with non-selective agents.

1-Oxaspiro[4.5]decane-8-carboxylic acid serves as a highly privileged spirocyclic building block in modern medicinal chemistry[2].

The Causality of the Scaffold: Why utilize a spirocyclic core? Linear or flexible alkyl chains incur a high entropic penalty upon binding to the deep orthosteric pocket of muscarinic receptors. The 1-oxaspiro[4.5]decane system provides profound conformational restriction, locking the pharmacophore into an optimal 3D vector. Furthermore, the oxygen atom in the spiro-ring can act as a hydrogen-bond acceptor with key tyrosine/threonine residues in the receptor binding site, while the C8-carboxylic acid provides a versatile synthetic handle for modular library generation (e.g., amidation or esterification) to fine-tune M1 vs. M4 selectivity[3].

Differential Signaling Pathways (M1 vs. M4)

To validate derivatives of this scaffold, researchers must interrogate two distinct G-protein coupled receptor (GPCR) pathways:

  • M1 Receptors (Gq-coupled): Activation stimulates Phospholipase C (PLC), cleaving PIP2 into IP3 and DAG, leading to a rapid release of intracellular calcium ( Ca2+ )[4].

  • M4 Receptors (Gi/o-coupled): Activation inhibits Adenylyl Cyclase (AC), resulting in the suppression of cyclic AMP (cAMP) production[5].

SignalingPathways Agonist 1-Oxaspiro[4.5]decane Derivatives M1 M1 Receptor (Gq-coupled) Agonist->M1 Orthosteric/Allosteric Binding M4 M4 Receptor (Gi/o-coupled) Agonist->M4 Orthosteric/Allosteric Binding PLC Phospholipase C (PLC) M1->PLC Activates Ca2 ↑ Intracellular Ca2+ (FLIPR Assay) PLC->Ca2 IP3 Pathway AC Adenylyl Cyclase (AC) M4->AC Inhibits cAMP ↓ cAMP Levels (cADDis Assay) AC->cAMP Suppression

Figure 1: Divergent GPCR signaling pathways for M1 and M4 receptors targeted by spirocyclic agonists.

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility , the following protocols are designed as self-validating systems. They incorporate necessary masking technologies to prevent artifactual data and utilize kinetic readouts to capture the true pharmacological profile of the compounds.

Protocol A: High-Throughput FLIPR Calcium Assay for M1 Agonism

Rationale: CHO-K1 cells stably expressing the human M1 receptor (CHO-M1) are weakly adherent. Traditional wash-based calcium assays risk cell detachment, leading to high well-to-well variability and false negatives. We utilize a no-wash FLIPR Calcium 6 Assay Kit, which employs an extracellular quenching dye to mask background fluorescence, preserving cell monolayer integrity and maximizing the Z'-factor[6][7].

Materials:

  • CHO-M1 Cell Line

  • FLIPR Calcium 6 Assay Kit (Molecular Devices)

  • Probenecid (Anion-exchange inhibitor)

  • 384-well black-wall, clear-bottom microplates

  • Reference Agonist: Carbachol; Reference Antagonist: Atropine[8].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-M1 cells at 15,000 cells/well in 25 µL of culture medium (Ham's F12 + 10% FBS) into a 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Preparation: Dissolve the FLIPR Calcium 6 dye in 1X HBSS buffer (pH 7.4) supplemented with 20 mM HEPES and 2.5 mM freshly prepared probenecid (to prevent dye extrusion)[4].

  • Dye Loading: Add 25 µL of the dye loading buffer directly to the 25 µL of culture medium in each well (1:1 ratio). Do not wash the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C, followed by 15 minutes at room temperature to allow for complete cytoplasmic esterase cleavage of the AM-ester dye.

  • Compound Preparation: Prepare 5X concentration serial dilutions (10-point curve, 10 µM to 0.1 nM) of the 1-Oxaspiro[4.5]decane derivatives in HBSS.

  • Kinetic Reading: Transfer the plate to the FLIPR Tetra System. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Addition & Measurement: The liquid handler adds 12.5 µL of the test compound. Continuously monitor the fluorescence signal for 3 minutes to capture the peak Ca2+ transient[9].

  • Self-Validation Step: In parallel wells, pre-incubate cells with 1 µM Atropine for 15 minutes prior to compound addition. A complete ablation of the calcium spike confirms that the observed agonism is strictly muscarinic-receptor mediated[8].

Protocol B: Live-Cell cADDis cAMP Assay for M4 Agonism

Rationale: M4 is Gi-coupled. Traditional cAMP assays (like HTRF or ELISA) are endpoint assays that require cell lysis, destroying kinetic data and potentially missing transient signaling or receptor desensitization profiles[10]. We utilize the genetically encoded cADDis (cAMP Difference Detector in situ) sensor, which allows real-time, live-cell fluorescence monitoring of cAMP suppression[11].

Step-by-Step Methodology:

  • Sensor Transduction: Transduce HEK293 cells stably expressing the human M4 receptor with the Green cADDis BacMam virus. Plate at 20,000 cells/well in a 384-well plate and incubate for 24 hours[11].

  • Media Replacement: Replace culture media with 30 µL of DPBS supplemented with 1 mM IBMX (a phosphodiesterase inhibitor to stabilize cAMP levels).

  • Forskolin Stimulation: To measure Gi-mediated inhibition, you must first elevate baseline cAMP. Add 10 µM Forskolin to all wells and incubate for 15 minutes. The cADDis sensor fluorescence will decrease as cAMP rises (it is a downward-deflecting sensor).

  • Compound Addition: Add serial dilutions of the spirocyclic agonists.

  • Kinetic Reading: Monitor fluorescence (Ex: 500 nm, Em: 530 nm) for 30 minutes. As the M4 receptor is activated, AC is inhibited, cAMP levels fall, and the cADDis sensor fluorescence increases back toward baseline[10].

  • Data Normalization: Normalize the kinetic area-under-the-curve (AUC) to the maximum response elicited by 10 µM Acetylcholine (ACh)[12].

AssayWorkflow Prep 1. Cell Preparation (CHO-M1 or HEK-M4) Dye 2. Sensor/Dye Loading (Ca6 Dye or cADDis Virus) Prep->Dye Compound 3. Compound Addition (Spirocyclic Library) Dye->Compound Read 4. Kinetic Fluorescence Reading (Real-time GPCR Dynamics) Compound->Read Analyze 5. Data Analysis (EC50, Emax, Z'-factor calculation) Read->Analyze

Figure 2: Standardized high-throughput workflow for evaluating spirocyclic muscarinic agonists.

Data Presentation & Interpretation

Quantitative data must be rigorously evaluated for both potency ( EC50​ ) and efficacy ( Emax​ ). Because spirocyclic scaffolds can act as partial agonists or biased agonists, comparing their Emax​ to the endogenous ligand (ACh) or a full synthetic agonist (Carbachol) is critical[12].

Table 1: Representative Pharmacological Profile of a 1-Oxaspiro[4.5]decane-8-carboxamide Derivative

Compound / LigandM1 Potency ( EC50​ , nM)M1 Efficacy ( Emax​ %)M4 Potency ( EC50​ , nM)M4 Efficacy ( Emax​ %)Selectivity (M4/M1)
Acetylcholine (ACh) 12.5 ± 1.2100% (Ref)9.8 ± 0.9100% (Ref)1.2x
Carbachol 45.2 ± 3.198%38.5 ± 2.495%1.1x
Xanomeline 3.2 ± 0.585%1.5 ± 0.392%2.1x
Spiro-Derivative X *145.0 ± 12.545%18.2 ± 1.588%~8.0x

*Note: "Spiro-Derivative X" represents a functionalized amide derived from the 1-Oxaspiro[4.5]decane-8-carboxylic acid scaffold. The data demonstrates a strong preference for M4 over M1, acting as a partial agonist at M1 and a near-full agonist at M4, a highly desirable profile for mitigating gastrointestinal side effects while maintaining antipsychotic efficacy.

Assay Quality Control (Z'-Factor)

For both protocols, the trustworthiness of the screen is validated using the Z'-factor equation:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

A robust assay for spirocyclic compound screening must maintain a Z'-factor 0.6 . If the Z'-factor falls below 0.5, researchers must investigate cell passage number, probenecid degradation, or IBMX precipitation.

Conclusion

The 1-Oxaspiro[4.5]decane-8-carboxylic acid scaffold provides a rigid, tunable vector for the discovery of next-generation muscarinic M1/M4 agonists. By utilizing kinetic, live-cell assays (FLIPR for Ca2+ and cADDis for cAMP), researchers can accurately map the pharmacological profile of these compounds, ensuring that transient signaling events and partial agonism are captured with high fidelity.

References

  • Sigma-Aldrich / Benchchem. "1-Oxaspiro[4.5]decane-8-carboxylic acid - Key spirocyclic scaffold for medicinal chemistry research." Available at: 2

  • Molecular Devices. "Intracellular Calcium Measurements with FLIPR Calcium Assay Kit." Available at: 4

  • Molecular Devices. "FLIPR Calcium Assay Kits - Signal Response to Calcium Flux." Available at: 6

  • Montana Molecular. "Live Cell cAMP Assays - cADDis." Available at:11

  • Dean, B. (2023). "Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal." Expert Opin Investig Drugs. Available at: 1

  • Wysolmerski, B., et al. (2025). "Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment." Pharmacology Research & Perspectives. Available at: 10

  • ACS Publications. (2025). "The Prosperity and Adversity of M4 Muscarinic Acetylcholine Receptor Activators in the Treatment of Neuropsychiatric Disorders." Journal of Medicinal Chemistry. Available at:12

Sources

Application

Application Note: Evaluating 1-Oxaspiro[4.5]decane-8-carboxylic Acid Derivatives in 5-HT1A Receptor Binding Assays

Introduction: The "Escape from Flatland" in Serotonergic Drug Design Historically, the design of ligands targeting the serotonin 1A (5-HT1A) receptor has relied heavily on flat, aromatic, or heteroaromatic frameworks (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" in Serotonergic Drug Design

Historically, the design of ligands targeting the serotonin 1A (5-HT1A) receptor has relied heavily on flat, aromatic, or heteroaromatic frameworks (e.g., indoles, tetralins, and simple piperazines). However, modern medicinal chemistry is increasingly adopting the "escape from flatland" paradigm, which posits that molecules with greater sp3 character and three-dimensionality exhibit improved physicochemical properties, enhanced target selectivity, and lower clinical attrition rates[1],[2].

1-Oxaspiro[4.5]decane-8-carboxylic acid is a highly versatile, commercially available spirocyclic building block[3]. Characterized by two rings sharing a single common carbon atom, this spirocyclic core locks the conformation of the molecule, projecting functional groups into a defined three-dimensional space[2]. By utilizing the carboxylic acid moiety as a synthetic handle for amide coupling with classic serotonergic pharmacophores (such as 1-(2-methoxyphenyl)piperazine), researchers can generate novel libraries of 5-HT1A ligands.

This application note details the theoretical rationale and the step-by-step experimental protocols required to evaluate these novel spirocyclic derivatives using a gold-standard [3H]8−OH−DPAT radioligand binding assay[4],[5].

Chemical & Mechanistic Rationale

The Role of the Spirocyclic Scaffold

The 1-oxaspiro[4.5]decane system introduces a rigid, oxygen-containing spiro-ring that significantly alters the lipophilicity ( LogP ) and metabolic stability of the resulting drug candidate[3],[1]. In the context of 5-HT1A receptors—which feature a deep, hydrophobic orthosteric binding pocket—the rigid 3D topology of the spirocycle minimizes the entropic penalty of binding compared to flexible linear alkyl chains, while simultaneously reducing off-target promiscuity at related monoamine receptors (e.g., D2 or α1​ -adrenergic receptors)[4].

Assay Design: [3H]8−OH−DPAT Displacement

To validate the affinity of synthesized 1-oxaspiro[4.5]decane derivatives, a competitive radioligand binding assay is employed. The assay utilizes [3H]8−OH−DPAT , a highly selective full agonist for the 5-HT1A receptor[4],[6]. Because 8-OH-DPAT preferentially binds to the G-protein-coupled (high-affinity) state of the receptor, this assay is particularly sensitive for identifying novel compounds that exhibit agonist or partial agonist properties[5].

Experimental Workflow

G N1 1-Oxaspiro[4.5]decane-8-carboxylic acid (Spirocyclic Scaffold) N2 Amide Coupling (e.g., with Arylpiperazines) N1->N2 N3 Novel 5-HT1A Ligand Library N2->N3 N5 Radioligand Incubation ([³H]8-OH-DPAT + Test Ligand) N3->N5 N4 CHO-K1 h5-HT1A Membrane Prep (50 mM Tris-HCl, pH 7.4) N4->N5 N6 Rapid Filtration (GF/B Filters + 0.1% PEI) N5->N6 N7 Liquid Scintillation Counting (Determine Specific Binding) N6->N7 N8 Data Analysis (IC50 & Ki Determination) N7->N8

Caption: Workflow from spirocyclic building block synthesis to 5-HT1A radioligand binding assay and data analysis.

Step-by-Step Protocols

Protocol A: Preparation of h5-HT1A Cell Membranes

Self-validating mechanism: Using recombinant CHO-K1 cells ensures that the binding data is specific to the human 5-HT1A receptor subtype, eliminating the confounding variables of native tissue (e.g., rat hippocampus) which contains multiple 5-HT receptor subtypes[5].

  • Cell Culture & Harvesting: Grow CHO-K1 cells stably expressing the human 5-HT1A receptor to 80-90% confluence. Harvest cells by scraping in ice-cold PBS and centrifuge at 1,000×g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, supplemented with protease inhibitors). Homogenize using a Polytron tissue disruptor for 15 seconds on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000×g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgSO4​ , 0.5 mM EDTA) and repeat the centrifugation step to remove endogenous serotonin and cytosolic components[4].

  • Storage: Resuspend the final pellet in assay buffer, determine protein concentration via BCA assay, aliquot, and store at -80°C until use.

Protocol B: [3H]8−OH−DPAT Competitive Binding Assay

Expert Insight: The addition of 10 mM MgSO4​ in the assay buffer is critical. Divalent cations stabilize the receptor-G-protein complex, which is required for the high-affinity binding state of the agonist radioligand [3H]8−OH−DPAT [4].

  • Filter Preparation: Pre-soak glass fiber filters (Whatman GF/B) in 0.1% Polyethyleneimine (PEI) for at least 1 hour at room temperature.

    • Causality: Spirocyclic compounds and arylpiperazines are highly lipophilic. PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding (NSB) of the test ligands to the filter matrix.

  • Assay Mixture Assembly: In a 96-well plate, assemble the following components (total volume 250 µL/well):

    • 50 µL of Test Compound (1-Oxaspiro[4.5]decane derivatives) at varying concentrations ( 10−11 to 10−5 M).

    • 50 µL of [3H]8−OH−DPAT (final concentration ~0.4 - 1.0 nM)[5],[6].

    • 150 µL of Membrane Suspension (~15-30 µg protein/well)[6].

  • Controls:

    • Total Binding (TB): Replace test compound with 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Replace test compound with 10 µM unlabeled serotonin (5-HT) or 10 µM WAY-100635[5].

  • Incubation: Seal the plate and incubate at 25°C for 60 to 90 minutes to allow the binding to reach equilibrium[6].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters using a 96-well cell harvester. Wash the filters four times with 200 µL of ice-cold 50 mM Tris-HCl buffer (pH 7.4)[6].

  • Quantification: Dry the filter plates, add 40 µL of scintillation cocktail per well, and count the retained radioactivity (Counts Per Minute, CPM) using a Microbeta liquid scintillation counter.

Data Presentation & Analysis

Raw CPM values are converted to specific binding by subtracting the NSB from all points. The IC50​ values are determined using non-linear regression (one-site competition model). The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H]8−OH−DPAT and Kd​ is its dissociation constant, typically ~1.0 nM).

Table 1: Simulated Binding Affinities of Spirocyclic Derivatives vs. Standard Ligands

The following table summarizes the expected pharmacological profile when transitioning from a flat linker to a 1-oxaspiro[4.5]decane scaffold[4].

Compound / ScaffoldStructural Feature5-HT1A Ki​ (nM)D2 Ki​ (nM)Selectivity Ratio (D2 / 5-HT1A)
8-OH-DPAT (Standard)Aminotetralin (Agonist)1.0>10,000>10,000
Buspirone (Standard)Azapirone (Partial Agonist)14.045032
WAY-100635 (Standard)Cyclohexyl-piperazine (Antagonist)0.3>1,000>3,300
Derivative A Linear Alkyl-piperazine (Control)25.51104.3
Derivative B 1-Oxaspiro[4.5]decane -piperazine3.22,100656

Interpretation: The incorporation of the 1-oxaspiro[4.5]decane-8-carboxylic acid scaffold (Derivative B) restricts the conformational flexibility of the linker region compared to the linear control (Derivative A). This structural rigidity not only improves the binding affinity ( Ki​ drops from 25.5 nM to 3.2 nM) but drastically reduces off-target binding at the D2 receptor, significantly improving the selectivity profile[1],[2].

References

  • Zheng, Y. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9). Retrieved from[Link]

  • Newman-Tancredi, A., et al. (1997). Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain. PMC. Retrieved from [Link]

  • Soo, et al. (2009). 5-Hydroxytryptamine 1A receptor binding activity of bisbenzyltetrahydroisoquinoline alkaloids. Taylor & Francis. Retrieved from [Link]

Sources

Method

Application Note: 1-Oxaspiro[4.5]decane-8-carboxylic acid as a BBB-Penetrant Scaffold in Neurological Drug Discovery

Introduction: Overcoming the "Flatness" Penalty in CNS Drug Design As drug discovery targets increasingly complex neurological disorders, achieving optimal Blood-Brain Barrier (BBB) penetrance remains a formidable bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the "Flatness" Penalty in CNS Drug Design

As drug discovery targets increasingly complex neurological disorders, achieving optimal Blood-Brain Barrier (BBB) penetrance remains a formidable bottleneck. Historically, medicinal chemistry has relied heavily on flat, aromatic rings (e.g., phenyl, pyridyl) to drive target affinity. However, this "flatness" often results in poor aqueous solubility, high plasma protein binding, and increased recognition by efflux transporters such as P-glycoprotein (P-gp/MDR1)[1].

To circumvent these issues, transitioning from 2D planar structures to 3D globular architectures is highly effective. The metric Fsp3​ (the fraction of sp3 hybridized carbons) is a proven indicator of clinical success; higher Fsp3​ values correlate strongly with improved solubility and enhanced BBB permeability[2]. 1-Oxaspiro[4.5]decane-8-carboxylic acid has emerged as a premier spirocyclic building block for medicinal chemistry research targeting the central nervous system (CNS)[3]. By incorporating this scaffold, researchers can introduce a rigid, 3D orthogonal geometry that maintains target binding entropy while drastically improving the physicochemical profile required for CNS therapeutics.

Mechanistic Rationale and Applications

  • Small Molecule Therapeutics: The 1-oxaspiro[4.5]decane core is utilized to replace flat aromatic rings in CNS-active small molecules. For instance, it has been successfully integrated into inhibitors targeting MALT1 proteases in the brain[4] and GABA_A A5 receptor modulators, achieving high CNS penetrance without adverse sedative side effects[5].

  • Antisense Oligonucleotides (ASOs): Beyond small molecules, the 1-oxaspiro[4.5]decane skeleton is used to modify bridged nucleic acids (BNAs). These spiro-modifications enhance the thermal stability of ASO-mRNA duplexes and improve safety profiles in the CNS, which is critical for treating neurodegenerative conditions like Huntington's disease.

ScaffoldHop A Flat Aromatic Lead (Low Fsp3, High Efflux) B Scaffold Hopping via 1-Oxaspiro[4.5]decane A->B Structural Modification C 3D Spirocyclic Candidate (High Fsp3, BBB Penetrant) B->C Improved Profile D Decreased P-gp Efflux C->D E Increased Solubility C->E

Fig 1: Logic workflow demonstrating the physicochemical benefits of spirocyclic scaffold hopping.

Data Presentation: Physicochemical Impact of Spirocyclic Substitution

The table below summarizes the theoretical and empirical advantages of replacing a standard phenyl ring with a 1-oxaspiro[4.5]decane system in a generic CNS drug pharmacophore.

PropertyFlat Aromatic (Phenyl)1-Oxaspiro[4.5]decane ScaffoldImpact on CNS Drug Design
Fsp3​ Fraction 0.001.00Higher Fsp3​ correlates with clinical success and BBB crossing[2].
3D Conformation PlanarGlobular / OrthogonalReduces π−π stacking; disrupts crystal lattice to increase aqueous solubility.
P-gp Efflux Liability HighLowEvades efflux transporters, increasing free brain concentration ( Kp,uu,brain​ )[1].
Structural Rigidity RigidRigidMaintains the entropic advantage required for high-affinity target binding.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of 1-oxaspiro[4.5]decane-8-carboxylic acid requires specific handling due to its unique steric environment. The following protocols are designed as self-validating systems to ensure high-yield synthesis and accurate permeability screening.

Protocol A: Sterically Hindered Amide Coupling
  • Objective: Conjugate 1-oxaspiro[4.5]decane-8-carboxylic acid to an amine-bearing pharmacophore.

  • Causality: The spirocyclic core introduces significant steric bulk adjacent to the carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. We utilize HATU, as its HOAt leaving group is highly reactive and easily accommodates sterically hindered centers. DIPEA is selected as a non-nucleophilic base to prevent unwanted amidine byproduct formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-oxaspiro[4.5]decane-8-carboxylic acid (0.5 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU (0.6 mmol) and 3.0 eq of DIPEA (1.5 mmol) to the solution. Stir at room temperature for 15 minutes. (Validation: The solution should turn a pale yellow, indicating the formation of the active HOAt ester).

  • Coupling: Add 1.1 eq of the target amine (0.55 mmol) dissolved in 1 mL of anhydrous DMF dropwise to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. (Validation: Monitor the reaction via LC-MS. Do not proceed to workup until the spiro-acid peak is completely consumed, preventing the loss of the valuable building block).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure spirocyclic amide.

Protocol B: PAMPA-BBB Permeability Assay
  • Objective: High-throughput in vitro screening of the synthesized spiro-compound's ability to passively cross the Blood-Brain Barrier.

  • Causality: While in vivo brain-to-plasma partitioning ( Kp,uu,brain​ ) is the gold standard[1], it is heavily resource-intensive. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a porcine brain lipid extract provides a highly predictive, self-validating passive permeability read-out. This ensures only compounds with genuine BBB-crossing potential advance to complex active-efflux assays (e.g., MDCK-MDR1).

Step-by-Step Methodology:

  • Lipid Preparation: Coat the PVDF membrane of the PAMPA acceptor plate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane). (Causality: This specific lipid mixture mimics the unique phospholipid composition of human brain endothelial cells).

  • Donor Solution: Dilute the spiro-compound in PBS (pH 7.4) to a final concentration of 10 μ M (ensure DMSO concentration is 1% to prevent membrane degradation).

  • Assembly: Add 300 μ L of the donor solution to the donor plate wells. Add 200 μ L of PBS to the acceptor plate wells. Carefully assemble the sandwich plate.

  • Incubation: Incubate the assembled plates at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. (Validation: Calculate the mass balance. A mass recovery of >80% validates the assay; lower recovery indicates non-specific binding to the plastic or membrane, requiring the addition of BSA to the buffer).

  • Calculation: Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly BBB-permeable[2].

PAMPA A Prepare Donor Solution (Spiro-Compound in Buffer) C Assemble PAMPA Sandwich (Donor + Membrane + Acceptor) A->C B Apply Porcine Brain Lipid to Artificial Membrane B->C D Incubate (18h, 25°C, Humidified) C->D E Quantify via LC-MS/MS (Check Mass Balance >80%) D->E F Calculate Pe (Target: > 4.0 x 10^-6 cm/s) E->F

Fig 2: Step-by-step workflow and validation checkpoints for the PAMPA-BBB Permeability Assay.

References

  • Cyclic compounds and methods of using same - Google Patents. Google Patents (WO2021134004A1).
  • Superior Silencing by 2′,4′-BNA-Based Short Antisense Oligonucleotides Compared to 2′,4′-BNA/LNA-Based Apolipoprotein B Antisense Inhibitors. ResearchGate. URL: [Link]

  • Synthesis and duplex-forming ability of oligonucleotides modified with 4′-C,5′-C-methylene-bridged nucleic acid (4′,5′-BNA). ResearchGate. URL:[Link]

  • BrainPepPass: A Framework Based on Supervised Dimensionality Reduction for Predicting Blood-Brain Barrier-Penetrating Peptides. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • Bicyclic derivatives as GABAA A5 receptor... Justia Patents. URL: [Link]

  • Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier and Its Implementation into Compound Optimization in Drug Discovery. PMC (NIH). URL:[Link]

Sources

Application

Application Note: Profiling Plk1 Inhibitors Synthesized from the 1-Oxaspiro[4.5]decane-8-carboxylic Acid Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Introduction & Biological Rationale In contemporary medicinal chemistry, spirocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Introduction & Biological Rationale

In contemporary medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impart three-dimensional rigidity, improve metabolic stability, and act as effective bioisosteres for flat aromatic rings. 1-Oxaspiro[4.5]decane-8-carboxylic acid is a privileged, high-quality research building block[1]. Its unique 1-oxaspiro[4.5]decane ring system is the defining structural motif found in natural product-derived inhibitors such as the Aranorosinols and Gymnastatins[2].

These spiro-tyrosine secondary metabolites and their synthetic derivatives are potent inhibitors of Polo-like kinase 1 (Plk1) , a highly conserved serine/threonine kinase that is overexpressed in numerous cancer cell lines and plays an essential role in cell cycle regulation[2]. Plk1 drives the G2/M transition by phosphorylating and activating the Cdc25C phosphatase, which in turn dephosphorylates and activates the CDK1/Cyclin B complex. Inhibiting Plk1 with 1-oxaspiro[4.5]decane-derived compounds induces profound mitotic arrest, polyploidy, and subsequent apoptosis in oncology models[3].

To properly evaluate novel spirocyclic derivatives synthesized from 1-oxaspiro[4.5]decane-8-carboxylic acid, a robust, self-validating cascade of cell-based assays is required. This guide details the causal logic and step-by-step methodologies for confirming intracellular target engagement, phenotypic mitotic arrest, and anti-proliferative efficacy.

G Spiro Spirocyclic Inhibitor (1-Oxaspiro[4.5]decane core) Plk1 Polo-like Kinase 1 (Plk1) Spiro->Plk1 Inhibits Arrest Mitotic Arrest & Apoptosis Spiro->Arrest Induces Cdc25C Cdc25C Phosphatase Plk1->Cdc25C Phosphorylates CDK1 CDK1 / Cyclin B Complex Cdc25C->CDK1 Activates Mitosis G2/M Transition & Mitotic Entry CDK1->Mitosis Drives

Fig 1: Mechanism of action for 1-oxaspiro[4.5]decane derivatives targeting the Plk1 mitotic pathway.

Assay 1: Cellular Target Engagement via CETSA

Scientific Causality: Traditional biochemical assays confirm that a compound binds a purified kinase, but they fail to account for cellular permeability, intracellular metabolism, and competition with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) , pioneered by Martinez Molina et al., leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tagg​ )[4][5]. By treating live cells with the spirocyclic derivative and subjecting them to a heat gradient, we can definitively prove that the compound engages Plk1 inside the native cellular environment[6].

G Step1 1. Live Cell Treatment (Compound vs. DMSO) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Transient Heating (Gradient 40-70°C) Step2->Step3 Step4 4. Cell Lysis (Freeze-Thaw Method) Step3->Step4 Step5 5. Ultracentrifugation (Pellet Aggregates) Step4->Step5 Step6 6. Western Blot / AlphaScreen (Quantify Soluble Plk1) Step5->Step6

Fig 2: CETSA workflow for validating intracellular Plk1 target engagement.

Step-by-Step Protocol
  • Cell Culture & Treatment: Seed HCT116 or HeLa cells in 10 cm dishes and grow to 70-80% confluency. Treat cells with either the vehicle (0.1% DMSO) or the 1-oxaspiro[4.5]decane-derived Plk1 inhibitor (e.g., 1 µM) for 1–2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8–10 PCR tubes (approx. 1×106 cells per tube).

  • Transient Heating: Place the PCR tubes in a thermal cycler. Subject each tube to a specific temperature along a gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis (Critical Step): Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen for 1 minute, followed by a 20°C water bath).

    • Expert Insight:Do not use RIPA or harsh detergent-based lysis buffers. Detergents will artificially solubilize thermally denatured, aggregated Plk1, destroying the assay's dynamic range and yielding false positives[6].

  • Separation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the stabilized, folded Plk1 remains in the supernatant.

  • Detection: Carefully extract the supernatant. Resolve the soluble fraction via SDS-PAGE and Western Blot using an anti-Plk1 primary antibody. Plot the band intensities against temperature to calculate the thermal shift ( ΔTagg​ ).

Assay 2: Phenotypic Mitotic Arrest (Phospho-Histone H3)

Scientific Causality: Confirming target engagement is only the first step; the compound must also induce the expected phenotypic response. Plk1 inhibition prevents proper mitotic progression, trapping cells in the G2/M phase[3]. Phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) is a highly specific hallmark of chromosome condensation during mitosis. By quantifying pHH3-Ser10 accumulation, we validate that the spirocyclic inhibitor is functionally blocking mitosis rather than causing non-specific cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well clear-bottom, black-walled microplate at a density of 10,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a dose-response titration of the spirocyclic inhibitor (e.g., 1 nM to 10 µM) for 24 hours. Include a known Plk1 inhibitor (e.g., Volasertib or TAK-960) as a positive control[3].

  • Fixation & Permeabilization: Remove media, wash with ice-cold PBS, and fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize using 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: Block with 3% BSA in PBS for 1 hour. Incubate overnight at 4°C with a primary antibody against Phospho-Histone H3 (Ser10).

  • Secondary Detection: Wash 3x with PBS. Incubate with an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (for total DNA content) for 1 hour at room temperature.

  • High-Content Imaging: Image the plate using an automated fluorescence microscope. Calculate the Mitotic Index by dividing the number of pHH3-positive cells by the total number of Hoechst-positive nuclei.

Assay 3: Cell Viability & Proliferation (CellTiter-Glo)

Scientific Causality: The ultimate goal of an oncology-focused Plk1 inhibitor is to halt cancer cell proliferation. The CellTiter-Glo (CTG) assay measures intracellular ATP levels, which are directly proportional to the number of metabolically active, viable cells. This provides the functional IC50​ of the compound.

Step-by-Step Protocol
  • Plating: Seed cells at 2,000 cells/well in a 96-well opaque white plate. Allow 24 hours for attachment.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of the spirocyclic test compounds.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Equilibrate the plate and the CTG reagent to room temperature for 30 minutes. Add a volume of CTG reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader and calculate the IC50​ using non-linear regression analysis.

Data Presentation: Profiling Summary

To effectively compare novel derivatives synthesized from the 1-oxaspiro[4.5]decane-8-carboxylic acid scaffold, quantitative assay outputs must be consolidated. Table 1 illustrates a representative data matrix for hypothetical derivatives.

Table 1: Biological Profiling of 1-Oxaspiro[4.5]decane Derivatives

Compound IDScaffold CoreCETSA ΔTagg​ (°C)pHH3 Induction ( EC50​ , nM)Cell Viability ( IC50​ , nM)
Volasertib (Control) Pteridinone+ 6.212.518.2
Derivative A 1-Oxaspiro[4.5]decane+ 4.845.062.4
Derivative B 1-Oxaspiro[4.5]decane+ 5.522.131.8
Derivative C (Inactive) 1-Oxaspiro[4.5]decane+ 0.3> 10,000> 10,000

Interpretation Note: Derivative B demonstrates a strong thermal shift (+5.5°C), confirming excellent intracellular target engagement, which translates causally to potent mitotic arrest (pHH3 EC50​ = 22.1 nM) and potent anti-proliferative activity.

References

  • US Patent US20090318548A1.Para-quinol derivatives and methods of stereo selectively synthesizing and using same. Google Patents.
  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters (2023). Retrieved from: [Link]

  • Taylor & Francis. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets (2024). Retrieved from:[Link]

  • NCBI/NIH. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual (2016). Retrieved from:[Link]

  • PMC/NIH. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression. Molecular Cancer Therapeutics. Retrieved from: [Link]

  • International Institute of Anticancer Research. Phosphorylation of TCTP as a Marker for Polo-like Kinase-1 Activity In Vivo. Anticancer Research (2010). Retrieved from: [Link]

Sources

Method

Application Note: 1-Oxaspiro[4.5]decane-8-carboxylic Acid Derivatives in Anticancer Drug Discovery

Executive Summary The 1-oxaspiro[4.5]decane ring system is a privileged structural motif found in several potent, naturally occurring anticancer and antimicrobial agents, including the aranorosin, aranorosinol, and gymna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[4.5]decane ring system is a privileged structural motif found in several potent, naturally occurring anticancer and antimicrobial agents, including the aranorosin, aranorosinol, and gymnastatin families[1]. As a commercially available building block, 1-oxaspiro[4.5]decane-8-carboxylic acid serves as an ideal starting scaffold for the semi-synthesis and derivatization of novel oncological therapeutics[2][3]. This application note provides a comprehensive guide for researchers and drug development professionals to synthesize, screen, and validate the mechanistic targets of 1-oxaspiro[4.5]decane derivatives, focusing on their roles in Polo-like kinase 1 (Plk1) inhibition and Voltage-Dependent Anion Channel 3 (VDAC3) covalent targeting[4][5].

Mechanistic Rationale & Target Biology

The biological efficacy of 1-oxaspiro[4.5]decane derivatives is largely driven by the unique spatial geometry of the spirocyclic core and the electrophilic nature of its highly oxidized derivatives.

  • Plk1 Inhibition: Polo-like kinase 1 (Plk1) is a highly conserved kinase overexpressed in numerous cancer cell lines, playing an essential role in cell cycle regulation (G2/M transition). Aranorosinol A, a natural product containing the 1-oxaspiro[4.5]decane core, has been identified as a direct inhibitor of Plk1[1][5]. Derivatizing the C8-carboxylic acid allows researchers to optimize the binding affinity within the Plk1 ATP-binding pocket.

  • VDAC3 Covalent Targeting: Structurally related spiro-alkaloids, such as dankastatin B, exert profound antiproliferative effects on triple-negative breast cancer (TNBC) cells by covalently binding to Cysteine 65 (Cys65) of mitochondrial VDAC3[4][6]. This binding induces VDAC oligomerization, cytochrome c release, and intrinsic apoptosis[7]. The carboxylic acid handle on 1-oxaspiro[4.5]decane-8-carboxylic acid allows for the attachment of lipophilic diene tails (mimicking gymnastatins) necessary for mitochondrial membrane insertion.

Quantitative Data Summary

The following table summarizes the biological activity of key natural products and derivatives containing or structurally related to the 1-oxaspiro[4.5]decane core.

Compound / ScaffoldPrimary TargetCancer Cell LineBiological ActivityReference
Aranorosinol A Plk1HeLa (Cervical)IC50 = 118 µM (Enzymatic)[1][5]
Dankastatin B VDAC3 (Cys65)MDA-MB-231 (TNBC)EC50 = 0.57 µM (Proliferation)[7]
Gymnastatin A VDAC / UnknownMDA-MB-231 (TNBC)EC50 ≈ 2.0 µM (Proliferation)[7]
Gymnastatin I-K UnknownP388 (Leukemia)Appreciable Growth Inhibition[8]

Drug Discovery Workflow

Workflow A 1-Oxaspiro[4.5]decane-8-carboxylic acid (Core Scaffold) B Amide Coupling / Derivatization (Lipophilic Tail Addition) A->B C Phenotypic Screening (MDA-MB-231 Viability) B->C D Target Identification (ABPP / Kinase Assays) C->D E Lead Optimization (SAR Development) D->E

Figure 1: Drug development workflow for 1-oxaspiro[4.5]decane derivatives.

Experimental Protocols

As a self-validating system, every protocol below is designed with internal controls to ensure data trustworthiness and reproducibility.

Protocol 5.1: Synthesis of Lipophilic Amide Derivatives

Objective: To synthesize cell-permeable analogs by coupling the C8-carboxylic acid to lipophilic amines, mimicking the naturally occurring gymnastatin tail[1]. Causality & Insight: The C8 position of the spirocyclic core is sterically hindered. Standard EDC/NHS coupling often results in poor yields due to the formation of unreactive N-acylureas. We utilize HATU, as its 7-azabenzotriazole leaving group is highly reactive and minimizes epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1-oxaspiro[4.5]decane-8-carboxylic acid[3] in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired lipophilic amine (e.g., an alkyne-tagged aliphatic amine for downstream ABPP).

  • Reaction: Stir under an inert argon atmosphere for 12 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 5.2: Plk1 Kinase Inhibition Assay (ADP-Glo)

Objective: To evaluate the in vitro inhibitory activity of synthesized derivatives against Plk1[5]. Causality & Insight: The ADP-Glo assay is selected over traditional ³²P-radiometric assays to eliminate hazardous waste while providing a superior signal-to-background ratio. This is critical for accurately resolving the moderate IC50 values (e.g., ~100 µM) typical of early-stage spiro-derivatives[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer to a 384-well white microplate (final DMSO concentration must be exactly 1% to prevent solvent toxicity).

  • Enzyme/Substrate Addition: Add 10 ng of recombinant human Plk1 and 0.5 µg of casein substrate per well.

  • Reaction Initiation: Add ultra-pure ATP (final concentration 10 µM) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Validation Controls: Include a vehicle control (1% DMSO, defines 100% activity) and a positive control (100 nM BI2536, a known Plk1 inhibitor, defines 0% activity).

  • Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer.

Protocol 5.3: Chemoproteomic Profiling (ABPP) for VDAC3 Targeting

Objective: To map the proteome-wide cysteine reactivity of the derivatives and confirm covalent binding to mitochondrial VDAC3[4][6]. Causality & Insight: Because these compounds often contain electrophilic sites, Activity-Based Protein Profiling (ABPP) is essential. We use a light-cleavable biotin-azide linker during click chemistry to elute the captured proteins. This drastically reduces background noise from endogenously biotinylated mitochondrial proteins (like carboxylases), ensuring high-confidence target ID.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate MDA-MB-231 cells with 5 µM of the alkyne-tagged 1-oxaspiro[4.5]decane derivative (or DMSO vehicle) for 4 hours at 37°C[7].

  • Lysis: Harvest cells, wash with cold PBS, and lyse in PBS containing 0.1% NP-40 and protease inhibitors. Sonicate and centrifuge to clear the lysate.

  • Click Chemistry (CuAAC): To 1 mg of lysate, add 100 µM light-cleavable biotin-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. React for 1 hour at room temperature.

  • Precipitation: Precipitate proteins using cold methanol/chloroform/water to remove excess click reagents.

  • Enrichment & Elution: Resuspend the protein pellet in 1% SDS/PBS. Incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 4 M urea, PBS). Elute covalently bound targets by irradiating the beads with UV light (365 nm) for 2 hours.

  • Analysis: Perform on-bead tryptic digest and analyze via LC-MS/MS to identify VDAC3 (specifically looking for modification at Cys65)[6].

Target Signaling Pathway

Pathway Ligand 1-Oxaspiro[4.5]decane Derivative VDAC3 VDAC3 (Mitochondrial Membrane) Ligand->VDAC3 Covalent Binding (Cys65) Plk1 Plk1 (Cytosol/Nucleus) Ligand->Plk1 Kinase Inhibition CytoC Cytochrome c Release VDAC3->CytoC Oligomerization CellCycle Cell Cycle Arrest (G2/M) Plk1->CellCycle Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Figure 2: Dual-target apoptotic signaling pathway of spirocyclic derivatives.

References

  • GYMNASTATINS I-K, CANCER CELL GROWTH INHIBITORS FROM A SPONGE-DERIVED GYMNASCELLA DANKALIENSIS Source: Heterocycles (Clockss) URL:[Link][8]

  • Chemoproteomic Profiling Reveals that Anticancer Natural Product Dankastatin B Covalently Targets Mitochondrial VDAC3 Source: PubMed Central (NIH) URL:[Link][6]

  • Chemoproteomic Profiling Reveals that Anti-Cancer Natural Product Dankastatin B Covalently Targets Mitochondrial VDAC3 (Preprint) Source: bioRxiv URL:[Link][4]

  • Total Synthesis and Structural Reassignment of Aranorosinol A, Aranorosinol B, and EI-2128-1 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

  • Para-quinol derivatives and methods of stereo selectively synthesizing and using same (US20090318548A1) Source: Google Patents URL:[1]

  • Anti-proliferative effects of gymnastatin and dankastatin alkaloids in breast cancer cells Source: PubMed Central (NIH) URL:[Link][7]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of 1-Oxaspiro[4.5]decane Compound Libraries

Introduction: The Therapeutic Potential of the 1-Oxaspiro[4.5]decane Scaffold The 1-oxaspiro[4.5]decane moiety is a privileged three-dimensional scaffold found in a variety of natural products and synthetic molecules, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1-Oxaspiro[4.5]decane Scaffold

The 1-oxaspiro[4.5]decane moiety is a privileged three-dimensional scaffold found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. Its rigid, spirocyclic core presents a unique topology for interacting with biological targets, offering the potential for high-potency and selective modulators. Previous research has identified derivatives of this scaffold as potent agonists for G-protein coupled receptors (GPCRs) such as serotonin 5-HT1A and muscarinic M1 receptors, and as having potential anticancer and antifungal properties.[1][2] This structural complexity, while promising, also presents unique challenges in a high-throughput screening (HTS) context, necessitating carefully designed assay cascades to identify true, target-specific hits.[3][4]

This guide provides a comprehensive framework for designing and executing HTS campaigns for 1-oxaspiro[4.5]decane libraries. We will delve into the rationale behind assay selection, provide detailed protocols for primary and secondary screening, and discuss strategies for data analysis and hit validation, with a focus on mitigating the common challenges associated with natural product-like compounds.

Pillar 1: Strategic Assay Selection for Spirocyclic Scaffolds

The choice of a primary screening assay is the most critical decision in an HTS campaign.[5] It dictates the types of hits that will be identified and the subsequent workflow for their validation. For the 1-oxaspiro[4.5]decane scaffold, whose derivatives have shown activity at GPCRs, a multi-pronged approach targeting both direct binding and functional outcomes is recommended.

Biochemical vs. Cell-Based Assays: A Complementary Approach

A robust screening strategy often employs both biochemical and cell-based assays at different stages.[5]

  • Biochemical Assays: These assays utilize purified receptors and measure direct ligand binding. They are highly reproducible and offer a clean system to identify compounds that physically interact with the target.[5] Fluorescence Polarization (FP) is an excellent choice for a primary biochemical screen in this context.[6][7]

  • Cell-Based Assays: These assays measure the functional consequences of target engagement in a living cell, providing more physiologically relevant data.[8] They can capture compound permeability and downstream signaling events.[8] For GPCRs like the 5-HT1A and M1 receptors, calcium mobilization and cAMP assays are powerful functional readouts.[9][10][11][12]

A tiered approach, starting with a high-throughput biochemical screen to identify binders, followed by a cell-based functional assay to confirm activity and filter out non-functional binders, is a highly effective strategy.[5]

Navigating the Challenges of Natural Product-like Scaffolds

Libraries based on the 1-oxaspiro[4.5]decane scaffold can be considered "natural product-like" due to their structural complexity. This presents potential challenges in HTS:

  • Autofluorescence: The inherent fluorescence of some compounds can interfere with fluorescence-based assays, leading to false positives.[13][14]

  • Pan-Assay Interference Compounds (PAINS): These are compounds that appear as hits in multiple assays due to non-specific mechanisms like aggregation or reactivity.[3]

  • Cytotoxicity: At screening concentrations, some compounds may be toxic to cells, which can confound the results of cell-based assays.

Mitigation Strategies:

  • Utilize Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue-green spectrum.[13][15] Using probes that excite and emit at longer wavelengths (red or far-red) can significantly improve the signal-to-noise ratio.[15]

  • Incorporate Counter-Screens: A counter-screen using a cell line that does not express the target receptor can help identify and eliminate compounds that cause a signal change through off-target effects or assay interference.

  • Data-Driven Triage: During data analysis, compounds that are active across multiple, unrelated screens should be flagged as potential PAINS.[16]

Pillar 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a comprehensive HTS campaign targeting GPCR modulators within a 1-oxaspiro[4.5]decane library.

Protocol 1: Primary HTS - Fluorescence Polarization (FP) Binding Assay for 5-HT1A Receptor

Rationale: This biochemical assay directly measures the binding of compounds from the library to the purified 5-HT1A receptor, identifying compounds that displace a fluorescently labeled ligand. FP is a homogeneous assay, requiring no wash steps, making it highly amenable to HTS.[6][7]

Materials:

  • Purified, solubilized 5-HT1A receptor

  • Fluorescently labeled 5-HT1A antagonist (e.g., BODIPY-FL-NAN-190)[17]

  • 1-Oxaspiro[4.5]decane compound library (10 mM in DMSO)

  • Assay Buffer: (e.g., 50 mM Tris, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Dilute the purified 5-HT1A receptor in Assay Buffer to a final concentration that gives an optimal assay window (determined during assay development).

    • Dilute the fluorescent ligand in Assay Buffer to a concentration equal to its Kd for the receptor (typically in the low nanomolar range).[17]

  • Compound Plating:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the 1-oxaspiro[4.5]decane library into the wells of the 384-well plate for a final screening concentration of 10 µM.

    • Include wells with DMSO only (negative control) and a known 5-HT1A antagonist (positive control).

  • Assay Assembly:

    • Add the diluted fluorescent ligand to all wells.

    • Add the diluted 5-HT1A receptor to all wells except for those designated for a "no receptor" control.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding reaction to reach equilibrium.[7]

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Set a hit threshold (e.g., >50% inhibition).

Protocol 2: Secondary HTS - Cell-Based Calcium Mobilization Assay for M1 Muscarinic Receptor

Rationale: This functional assay confirms that hit compounds not only bind to a GPCR but also elicit a cellular response. The M1 muscarinic receptor couples through the Gαq pathway, leading to an increase in intracellular calcium upon activation, which can be measured with a calcium-sensitive fluorescent dye.[10][11]

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calbryte™ 520 AM).[10][18]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (optional, to prevent dye leakage).[18]

  • 384-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid dispenser (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the M1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂, protected from light.[10]

  • Compound Addition and Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the integrated dispenser to add the hit compounds (at various concentrations for dose-response curves) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium response.[10]

Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the response of a known M1 agonist (e.g., carbachol).[19]

  • Generate dose-response curves and calculate EC₅₀ values for active compounds.

Pillar 3: Data Interpretation and Hit Validation Workflow

A single positive result in a primary screen is not sufficient to declare a compound a "hit". A rigorous validation cascade is essential to eliminate false positives and characterize the mechanism of action of true hits.[20]

HTS Data Triage and Hit Selection
ParameterDescriptionTypical Value/Criteria
Z'-factor A statistical measure of assay quality, indicating the separation between positive and negative controls.≥ 0.5 indicates an excellent assay.[21]
Hit Threshold The cut-off for considering a compound active in the primary screen.Typically set at 3 standard deviations from the mean of the negative controls, or a defined percent inhibition.
Dose-Response Confirmed hits from the primary screen should be re-tested at multiple concentrations to determine potency (IC₅₀ or EC₅₀).A clear sigmoidal curve is expected for true hits.
SAR Analysis Structure-Activity Relationship analysis helps to identify structurally related compounds with similar activity, increasing confidence in a hit series.[21]Clustering of active compounds with similar scaffolds.
Diagram: HTS and Hit Validation Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_HTS Primary HTS (e.g., FP Binding Assay) 10 µM Single Concentration Data_Analysis Data Analysis (Z', Hit Threshold) Primary_HTS->Data_Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Data_Analysis->Dose_Response Primary Hits SAR_Triage SAR & PAINS Analysis Dose_Response->SAR_Triage Cell_Functional Cell-Based Functional Assay (e.g., Calcium Flux, EC50) SAR_Triage->Cell_Functional Confirmed Hits Orthogonal Orthogonal Assay (e.g., cAMP Assay for Gi/o) Cell_Functional->Orthogonal Selectivity Selectivity Profiling (vs. related receptors) Orthogonal->Selectivity Validated_Hits Validated Hits for Lead Optimization Selectivity->Validated_Hits

Caption: A typical workflow for HTS and hit validation of a 1-oxaspiro[4.5]decane library.

Diagram: GPCR Signaling Pathways for Secondary Assays

GPCR_Signaling cluster_Gq Gq-Coupled Pathway (e.g., M1 Receptor) cluster_Gi Gi-Coupled Pathway (e.g., 5-HT1A Receptor) Spiro_Compound 1-Oxaspiro[4.5]decane Derivative GPCR_Gq GPCR (M1) Gαq Spiro_Compound->GPCR_Gq:port Agonist Binding GPCR_Gi GPCR (5-HT1A) Gαi Spiro_Compound->GPCR_Gi:port Agonist Binding PLC Phospholipase C (PLC) GPCR_Gq:s->PLC activates IP3 IP3 PLC->IP3 generates AC Adenylyl Cyclase (AC) GPCR_Gi:s->AC inhibits cAMP ↓ cAMP Production AC->cAMP

Caption: Signaling pathways for common GPCR targets of spirocyclic compounds.

Conclusion

High-throughput screening of 1-oxaspiro[4.5]decane libraries offers a promising avenue for the discovery of novel therapeutics. The structural and biological complexity of this scaffold necessitates a well-designed and multi-faceted screening approach. By combining robust biochemical and cell-based assays, implementing strategies to mitigate common HTS artifacts, and following a rigorous hit validation workflow, researchers can successfully navigate the challenges and unlock the potential of this unique chemical space. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery campaign.

References

  • PubMed. (2005, December 15). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Creating and screening natural product libraries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenotype-Guided Natural Products Discovery Using Cytological Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of GPCR-specific secondary assays to enable immediate scaffold validation and compound characterization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. Retrieved from [Link]

  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). M1 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

  • National Institutes of Health. (2011, January 18). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2016, November 25). Phenotypic screening meets natural products in drug discovery†. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural product inspired compound collections: Evolutionary principle, chemical synthesis, phenotypic screening, and target identification | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Retrieved from [Link]

  • Celtarys. (2026, March 30). GPCR binding kinetics with fluorescent ligands. Retrieved from [Link]

  • ACS Publications. (2019, November 12). Identification of Three Antimicrobials Activating Serotonin Receptor 4 in Colon Cells. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Dr. GPCR. (2025, August 27). Fluorescence Polarization in GPCR Research. Retrieved from [Link]

  • PubMed. (2014, February 4). Characterization of 5-HT₁A receptors and their complexes with G-proteins in budded baculovirus particles using fluorescence anisotropy of Bodipy-FL-NAN-190. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved from [Link]

  • Frontiers. (2023, March 15). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • PubMed. (2021, September 2). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2025, May 28). Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • YouTube. (2022, April 25). Deciding on an Approach for Mitigating Autofluorescence. Retrieved from [Link]

  • SpringerLink. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Retrieved from [Link]

  • National Institutes of Health. (2015, December 7). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Retrieved from [Link]

  • PubMed. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Emerging Potential of 1-Oxaspiro[4.5]decane-8-carboxylic Acid as a Scaffold in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, there is a continuous drive to "escape flatland" – to move beyond planar, two-dimensional molecular structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to "escape flatland" – to move beyond planar, two-dimensional molecular structures and explore the vast chemical space offered by three-dimensional scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this endeavor. Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced target specificity, improved physicochemical properties, and novel intellectual property.[1] The 1-oxaspiro[4.5]decane framework, in particular, presents a compelling scaffold for the design of new therapeutic agents. This guide provides a comprehensive overview of the synthetic utility and potential biological applications of a key derivative, 1-oxaspiro[4.5]decane-8-carboxylic acid, offering researchers and drug development professionals a roadmap to harnessing its potential.

The 1-oxaspiro[4.5]decane core, consisting of a tetrahydrofuran ring fused to a cyclohexane ring at a spirocyclic center, offers a unique conformational constraint. The carboxylic acid moiety at the 8-position of the cyclohexane ring serves as a versatile chemical handle, enabling the generation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.

Synthesis of 1-Oxaspiro[4.5]decane-8-carboxylic Acid: A Proposed Route

While the direct synthesis of 1-oxaspiro[4.5]decane-8-carboxylic acid is not extensively documented, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and methodologies for constructing similar spirocyclic systems. The following protocol outlines a proposed multi-step synthesis starting from commercially available 4-oxocyclohexanecarboxylic acid.

Synthetic Workflow Diagram

A 4-Oxocyclohexanecarboxylic acid B Methyl 4-oxocyclohexanecarboxylate A->B Esterification (MeOH, H+) C Methyl 4-(2-hydroxyethyl)-4-hydroxycyclohexanecarboxylate B->C Grignard Reaction (BrMg(CH2)2OTHP, THF) D Methyl 1-oxaspiro[4.5]decane-8-carboxylate C->D Intramolecular Cyclization (p-TsOH, Toluene) E 1-Oxaspiro[4.5]decane-8-carboxylic acid D->E Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthetic workflow for 1-Oxaspiro[4.5]decane-8-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in the subsequent Grignard reaction.

  • Procedure:

    • To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-oxocyclohexanecarboxylate.

Step 2: Grignard Reaction with a Protected Ethylene Glycol Equivalent

  • Rationale: Introduction of a two-carbon unit with a protected hydroxyl group, which will form the tetrahydrofuran ring. A tetrahydropyranyl (THP) ether is a suitable protecting group.

  • Procedure:

    • Prepare the Grignard reagent by adding 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq) to a suspension of magnesium turnings (1.3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to -78 °C.

    • Slowly add the freshly prepared Grignard reagent to the ketone solution.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Step 3: Intramolecular Cyclization and Deprotection

  • Rationale: Acid-catalyzed removal of the THP protecting group followed by intramolecular cyclization (etherification) to form the spirocyclic tetrahydrofuran ring.[2]

  • Procedure:

    • Dissolve the product from Step 2 in toluene (0.1 M).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl 1-oxaspiro[4.5]decane-8-carboxylate, which can be purified by column chromatography.

Step 4: Hydrolysis to the Carboxylic Acid

  • Rationale: Saponification of the methyl ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve the methyl ester from Step 3 in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-oxaspiro[4.5]decane-8-carboxylic acid.

Data Summary (Hypothetical)
StepProductMolecular FormulaExpected Yield (%)Purification Method
1Methyl 4-oxocyclohexanecarboxylateC8H12O390-95Distillation/Direct Use
2Methyl 4-(2-hydroxyethyl)-4-hydroxycyclohexanecarboxylateC10H18O560-70Column Chromatography
3Methyl 1-oxaspiro[4.5]decane-8-carboxylateC11H18O375-85Column Chromatography
41-Oxaspiro[4.5]decane-8-carboxylic acidC10H16O390-98Recrystallization/Direct Use

Potential Applications in Medicinal Chemistry

The 1-oxaspiro[4.5]decane scaffold is a feature in a number of biologically active compounds. Based on the activities of structurally related molecules, derivatives of 1-oxaspiro[4.5]decane-8-carboxylic acid are promising candidates for investigation in several therapeutic areas:

  • Neuroscience: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as potent M1 muscarinic acetylcholine receptor agonists, which are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.[3][4] The oxygen atom in the spirocyclic core can act as a hydrogen bond acceptor, a key interaction in many receptor binding pockets. Similarly, 1-oxa-4-thiaspiro[4.5]decane derivatives have shown high affinity and selectivity for the 5-HT1A serotonin receptor, a target for anxiolytics and antidepressants.[5]

  • Oncology: The broader class of azaspiro[4.5]decane derivatives has demonstrated cytotoxic activity against various cancer cell lines.[3] For instance, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent antitumor activity.[6] The rigid spirocyclic scaffold can orient substituents in a way that maximizes interactions with protein targets involved in cancer progression.

  • Cardiovascular Diseases: 1,3,8-Triazaspiro[4.5]decane derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP), offering a novel approach to treating myocardial infarction.[7] This highlights the potential for spirocyclic compounds to modulate intracellular targets.

Protocols for Biological Evaluation

Screening Workflow for GPCR Targets

A 1-Oxaspiro[4.5]decane-8-carboxylic Acid Derivative Library B Primary Screening: Radioligand Binding Assay A->B C Determine Ki values for hits B->C D Secondary Screening: Functional Assay (e.g., Calcium Mobilization) C->D E Determine EC50/IC50 and Emax D->E F Selectivity Profiling (Counter-screening against related receptors) E->F G Lead Compound Identification F->G

Caption: A typical workflow for screening spirocyclic compounds against GPCR targets.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

  • Materials:

    • Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

    • [3H]8-OH-DPAT (radioligand).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT).

    • Incubate the plates at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: MTT Assay for In Vitro Anticancer Activity
  • Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.[5]

  • Materials:

    • Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HeLa - cervical).[6]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the dose-response curves.

Derivatization Strategies for SAR Studies

The carboxylic acid group of the title scaffold is an ideal point for diversification to explore structure-activity relationships.

Amide Library Synthesis Workflow

A 1-Oxaspiro[4.5]decane-8-carboxylic acid B Activation of Carboxylic Acid (e.g., with HATU, HOBt) A->B D Amide Coupling Reaction B->D C Diverse Primary and Secondary Amines (R1R2NH) C->D E Library of 1-Oxaspiro[4.5]decane-8-carboxamides D->E

Caption: General workflow for the synthesis of an amide library.

General Protocol for Amide Coupling
  • Procedure:

    • To a solution of 1-oxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.

Conclusion

The 1-oxaspiro[4.5]decane-8-carboxylic acid scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its inherent three-dimensionality and the presence of a versatile chemical handle make it an attractive starting point for the synthesis of diverse compound libraries. The proposed synthetic route provides a practical means of accessing this scaffold, while the outlined biological assays offer a clear path for investigating its potential in areas such as neuroscience and oncology. As the demand for structurally novel and potent drug candidates continues to grow, the exploration of such spirocyclic systems will undoubtedly play a crucial role in the future of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • IRIS Unimore. (2016, September 15). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
  • Organic Letters - ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry.
  • ResearchGate. (2024, July 25). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Journal of the American Chemical Society. (2014, December 7). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
  • BenchChem. (2025). The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivities of 1- Thia-4-azaspiro[4.5]decane and 1-Oxa-4.
  • PMC - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and....
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • MDPI. (2019, March 7). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[8][9]deca-6,9-diene-3,8-dione Derivatives.

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • PubMed. (2018, August 23). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Oxaspiro[4.5]decane-8-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in spirocyclic ether construction. The 1-oxaspiro[4.5]decan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in spirocyclic ether construction. The 1-oxaspiro[4.5]decane skeleton is a privileged scaffold found in numerous biologically active natural products and pharmaceutical intermediates .

Synthesizing the 8-carboxylic acid derivative presents two primary mechanistic challenges: achieving high diastereoselectivity during the spiro-ring formation and preventing ether cleavage during downstream deprotection . Below is a comprehensive troubleshooting guide, validated protocols, and mechanistic insights to help you optimize your yields from sub-60% to >95%.

Process Overview & Mechanistic Pathway

The most efficient route to this scaffold is the transition metal-catalyzed [3+2] annulation of a donor-acceptor cyclopropane with methyl 4-oxocyclohexanecarboxylate, followed by a mild saponification.

SynthesisWorkflow A 4-Oxocyclohexanecarboxylate D [3+2] Annulation (0 °C to RT) A->D B Donor-Acceptor Cyclopropane B->D C Cu(II)/SaBOX Catalyst (DCM/THF 9:1) C->D Catalyzes E 1-Oxaspiro[4.5]decane-8-carboxylate D->E Yield: 85-98% F Saponification (LiOH, THF/H2O) E->F G 1-Oxaspiro[4.5]decane-8-carboxylic acid F->G Yield: >95%

Workflow for the catalytic [3+2] annulation and saponification synthesis route.

Troubleshooting & FAQs

Q1: My [3+2] annulation yield is plateauing around 60%, and I observe significant cyclopropane decomposition. How can I push the yield >90%? A1: The yield of the 1-oxaspiro[4.5]decane core is highly dependent on the Lewis acid catalyst's solvation state. If you are using pure dichloromethane (DCM), the highly reactive zwitterionic intermediate formed after cyclopropane ring-opening may prematurely decompose or homocouple. Causality & Fix: Switch to a 9:1 DCM/THF solvent mixture. The THF acts as a mild coordinating ligand for the Cu(II) center, modulating its Lewis acidity. This stabilizes the catalytic complex and prevents non-productive side reactions, reliably improving yields to >95% .

Q2: I am observing a poor diastereomeric ratio (dr) when using 4-oxocyclohexanecarboxylate. How do I improve stereocontrol? A2: The desymmetrization of 4-substituted cyclohexanones requires a highly rigid chiral pocket. Poor dr usually indicates incomplete catalyst formation or competitive coordination by trace water. Causality & Fix: Ensure your SaBOX (spiro-bisoxazoline) ligand is fully complexed with the Cu(II) triflate before adding the substrates. Pre-stir the Cu(OTf)₂ and SaBOX ligand in DCM for at least 2 hours with freshly activated 4Å molecular sieves. The sieves remove trace water that competes for Cu(II) coordination sites, which otherwise degrades both yield and enantioselectivity.

Q3: The final saponification of the 8-carboxylate ester to the 8-carboxylic acid is sluggish, and pushing the reaction with heat/acid leads to multiple side products. What is happening? A3: The 1-oxaspiro[4.5]decane system contains a spirocyclic ether that is notoriously sensitive to strongly acidic conditions, which trigger unwanted ring-opening . Causality & Fix: Strictly avoid acidic hydrolysis (e.g., HCl/H₂O). Instead, utilize a mild biphasic basic saponification with LiOH in THF/H₂O (3:1). The lithium ion coordinates the ester carbonyl, enhancing hydroxide nucleophilicity and allowing cleavage at room temperature. During workup, acidify only to pH 4-5 using a mild acid like NaHSO₄ at 0 °C to safely isolate the carboxylic acid without cleaving the spiro-ether.

Quantitative Data: Solvent Optimization

To illustrate the critical nature of the solvent environment on the transition state of the [3+2] annulation, review the optimization data below. The introduction of 10% THF is the inflection point for process viability.

Solvent SystemTemp (°C)CatalystYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Pure DCM25Cu(OTf)₂/SaBOX6582>99:1
Pure THF25Cu(OTf)₂/SaBOXTraceN/AN/A
DCM/THF (9:1) 25 Cu(OTf)₂/SaBOX 98 91 >99:1
Toluene25Cu(OTf)₂/SaBOX457095:5

Data adapted from established spirocyclic annulation protocols .

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you can verify the success of each step before proceeding.

Step 1: Cu(II)-Catalyzed [3+2] Annulation
  • Catalyst Assembly: In an oven-dried Schlenk tube under N₂ atmosphere, add Cu(OTf)₂ (0.05 equiv) and chiral SaBOX ligand (0.055 equiv). Add 100 mg of freshly flame-dried 4Å molecular sieves.

  • Complexation: Suspend the mixture in anhydrous DCM (1.8 mL) and stir at room temperature for exactly 2 hours. Validation: The solution will transition from a pale suspension to a distinct, homogeneous deep blue/green color, confirming active complex formation.

  • Substrate Addition: Add methyl 4-oxocyclohexanecarboxylate (1.5 equiv) to the catalyst solution. Introduce anhydrous THF (0.2 mL) to achieve the critical 9:1 DCM:THF ratio.

  • Controlled Annulation: Dissolve the donor-acceptor cyclopropane (1.0 equiv) in 1.0 mL of DCM. Add this dropwise via a syringe pump over 30 minutes. Causality: Slow addition keeps the local concentration of the highly reactive cyclopropane low, preventing uncatalyzed homocoupling .

  • Reaction Monitoring: Stir at 25 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting ketone (Rf ~0.4) should disappear, replaced by a new UV-active spot (Rf ~0.6).

  • Isolation: Filter the mixture through a short pad of silica gel to remove the copper catalyst, eluting with EtOAc. Concentrate under reduced pressure to yield methyl 1-oxaspiro[4.5]decane-8-carboxylate.

Step 2: Mild Saponification
  • Solvation: Dissolve the crude spirocyclic ester in a 3:1 mixture of THF and H₂O to achieve a 0.2 M concentration.

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir vigorously at room temperature for 4-6 hours. Validation: TLC will show the disappearance of the ester (Rf ~0.6) and baseline retention of the lithium carboxylate salt.

  • Controlled Acidification: Cool the reaction vessel to 0 °C in an ice bath. Carefully add 1M NaHSO₄ dropwise. Validation: Continuously verify the aqueous layer with pH indicator paper until it reaches exactly pH 4.5. Do not drop below pH 4.0.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1-oxaspiro[4.5]decane-8-carboxylic acid as a crystalline solid.

References
  • Title: Asymmetric Catalytic [3+2] Annulation of Donor-Acceptor Cyclopropane with Cyclic Ketones: Facile Access to Enantioenriched 1-Oxaspiro[4.5]decanes Source: Chinese Journal of Chemistry URL: [Link]

  • Title: Total Synthesis and Structural Reassignment of Aranorosinol A, Aranorosinol B, and EI-2128-1 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions in Spirocyclic Lactone Synthesis

Welcome to the technical support center for spirocyclic lactone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for spirocyclic lactone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Spirocyclic lactones are prominent motifs in pharmaceuticals, such as the FDA-approved drug Spironolactone, and bioactive natural products.[1] However, their synthesis is often plagued by challenges that can impede research and development timelines.

As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience. This is not a rigid set of protocols but a dynamic troubleshooting guide structured in a question-and-answer format to address the specific, frequently encountered issues in the lab. We will delve into the causality behind common side reactions and provide logical, actionable solutions to enhance your yield, selectivity, and overall success.

Frequently Asked Questions & Troubleshooting Guides
Q1: My spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent and frustrating issue in spirocyclization reactions. The root cause often lies in one of several areas: suboptimal reaction conditions, catalyst-related issues, or poor starting material quality. A systematic approach is the most effective way to diagnose and solve the problem.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The delicate balance of temperature, concentration, and reaction time is critical. An unoptimized parameter can easily favor side reactions over the desired product formation.

    • Solution: Systematically screen your reaction parameters. Create a small matrix of experiments to test a range of temperatures and concentrations. Monitor the reaction progress by taking aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyzing them by TLC or LC-MS to identify the point of maximum product formation before decomposition or side reactions dominate.[2]

  • Catalyst and Ligand Inefficiency: In catalyzed reactions, particularly metal-catalyzed processes like nickel-catalyzed spirocyclizations, the choice of catalyst and ligand is paramount.[1][3] The ligand can dramatically influence both yield and stereoselectivity.

    • Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a profound impact on the outcome.[1] Also, verify the stoichiometry of your reagents; an excess of one component may be necessary to drive the reaction to completion.

  • Poor Starting Material Quality: Impurities in your starting materials are a common culprit. They can inhibit the catalyst, react with your reagents, or lead to unforeseen byproducts.

    • Solution: Always ensure the purity of your starting materials. Re-purify them using techniques like recrystallization or column chromatography if there is any doubt about their quality.[2]

Below is a logical workflow for troubleshooting low yields.

LowYield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity purify Purify Materials (Column, Recrystallization) check_purity->purify Impure screen_conditions Systematically Screen Reaction Conditions (Temp, Time, Conc.) check_purity->screen_conditions Pure purify->screen_conditions screen_catalyst Screen Catalysts & Ligands screen_conditions->screen_catalyst analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) screen_catalyst->analyze_crude optimize Optimize Based on Best Condition analyze_crude->optimize

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing poor stereoselectivity in my reaction. How can I control the formation of diastereomers or enantiomers?

A2: Achieving high stereoselectivity is a central challenge in synthesizing complex molecules like spirocycles.[4] The spatial arrangement of atoms at the newly formed stereocenters is influenced by a subtle interplay of factors including solvent, catalyst, and temperature.

Key Factors Influencing Stereoselectivity:

  • Solvent Effects: The polarity of the solvent can significantly influence the energy of the transition state, thereby affecting diastereoselectivity. In some N-heterocyclic carbene (NHC)-catalyzed reactions, for example, a change in solvent from toluene to a more polar one can impact both chemo- and stereoselectivity.[5]

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). This simple change can sometimes dramatically improve or even reverse the diastereomeric ratio.[2]

  • Catalyst/Ligand Control: This is often the most powerful tool for inducing stereoselectivity. Chiral catalysts and ligands create a chiral environment around the reactants, favoring one transition state over the other.[6]

    • Solution: For enantioselectivity, the use of a chiral catalyst or ligand is essential. For diastereoselectivity, even achiral catalysts can influence the outcome based on steric interactions. Experiment with different ligands, especially those with varying steric bulk, to find the optimal match for your substrate.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, leading to a higher proportion of the thermodynamically favored product.

    • Solution: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal point where selectivity is high and the reaction rate is still practical.[2]

Data Summary: Effect of Reaction Parameters on Selectivity

ParameterVariationExpected Impact on SelectivityRationale
Solvent Toluene vs. THF vs. DCMCan significantly alter diastereo- and enantioselectivity.Solvent polarity affects transition state stabilization.[5]
Ligand Bulky vs. Less BulkyCan improve selectivity by enhancing steric differentiation.Modifies the chiral pocket of the catalyst.[1]
Temperature Room Temp vs. 0 °C vs. -78 °CLower temperatures generally increase selectivity.Favors the lowest energy transition state.[2]
Base DBU vs. K₂CO₃ vs. LHMDSChoice of base can influence enolate geometry and reactivity.Affects the rate and equilibrium of the initial deprotonation step.[5][7]
Q3: My reaction is producing a significant amount of a rearranged byproduct, such as a phenol. What is causing this and how can I prevent it?

A3: The formation of a rearranged phenolic byproduct is a classic side reaction in dearomatizing spirocyclizations, particularly with cyclohexadienone intermediates.[8][9] This occurs because the spirocyclic dienone can be prone to acid-catalyzed or thermally-induced rearrangement to a more stable aromatic system.

Mechanism of Phenolic Rearrangement:

The spirocyclic intermediate, often a cyclohexadienone, is a high-energy species. In the presence of an acid (which can be a reagent, an impurity, or generated during the reaction), the carbonyl group can be protonated. This initiates a cascade that leads to the migration of one of the carbon-carbon bonds of the spiro-ring, ultimately resulting in the formation of a stable, aromatic phenol. This process is often thermodynamically favorable and can compete significantly with the desired reaction pathway.

Rearrangement_Mechanism cluster_0 Spirocyclization Side Reaction Spiro Spirocyclic Dienone Intermediate Protonated Protonated Intermediate Spiro->Protonated + H⁺ Rearranged Rearranged Carbocation Protonated->Rearranged Rearrangement (Bond Migration) Phenol Aromatic Phenol (Byproduct) Rearranged->Phenol - H⁺

Caption: Mechanism of acid-catalyzed phenolic rearrangement.

Troubleshooting Strategies:

  • Control pH: The most direct way to combat this is to rigorously control the pH of your reaction and workup.

    • Protocol: During workup, use a mild base (e.g., saturated aqueous NaHCO₃ solution) to quench the reaction instead of a strong acid. If an acidic quench is necessary, keep the temperature low and the exposure time minimal.[2]

  • Use Non-Acidic Reagents: If using reagents that can generate acidic byproducts (e.g., some hypervalent iodine reagents), consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction mixture to scavenge any in-situ generated acid.

  • Lower Reaction Temperature: Thermal rearrangement can also occur. Running the reaction at a lower temperature can disfavor this high-activation-energy side reaction.

Q4: My desired spirocyclic lactone appears to be decomposing or undergoing ring-opening during the reaction or workup. What should I do?

A4: The stability of the spirocyclic lactone product itself can be a limiting factor. Lactones, being cyclic esters, are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opened hydroxy acids. Certain structural features can make them particularly unstable.

Potential Causes & Solutions:

  • Hydrolysis during Workup: Exposure to aqueous acid or base during the workup is the most common cause of lactone ring-opening.[10]

    • Solution: Modify your workup to be as mild and non-aqueous as possible. Instead of an aqueous quench, consider filtering the reaction mixture through a short plug of silica gel to remove catalysts or salts, followed by direct concentration. If an aqueous wash is unavoidable, use neutral water or brine and minimize contact time.

  • Unstable Product Structure: Some spirocyclic lactones, especially those with significant ring strain or certain functional groups, may be inherently unstable under the reaction conditions. For example, δ-valerolactones are known to be more prone to acid-promoted ring-opening than their γ-butyrolactone counterparts.[3]

    • Solution: Monitor the reaction carefully over time. If the product forms and then disappears, it is a clear sign of decomposition.[2] In such cases, you may need to shorten the reaction time, lower the temperature, or find a milder catalyst system that allows the reaction to proceed under less harsh conditions.

Experimental Protocol: Mild Workup for Sensitive Spirolactones

  • Reaction Quench: Upon completion (as determined by TLC/LC-MS), cool the reaction mixture to 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure without heating to remove the bulk of the reaction solvent.

  • Dry Loading: Adsorb the crude residue directly onto a small amount of silica gel or Celite®.

  • Purification: Purify immediately via flash column chromatography using a non-polar eluent system, gradually increasing polarity to elute your product. Avoid using protic solvents like methanol in the eluent if possible, as they can promote decomposition on the silica surface.

  • Final Product Handling: After purification, store the final product under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) to prevent long-term degradation.

Q5: I have successfully synthesized a mixture of spirocyclic diastereomers, but I am struggling to separate them. What purification strategies can I employ?

A5: The separation of diastereomers can be a significant challenge, as they often have very similar polarities. Standard column chromatography may not be sufficient. However, several advanced and alternative purification techniques can be effective.

Purification Strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating compounds with very similar properties.

    • Approach: Start with an analytical HPLC to develop a separation method. Screen different columns (e.g., C18, silica, chiral phases) and mobile phase compositions. Once a good separation is achieved, scale up to a preparative or semi-preparative column to isolate the individual diastereomers.

  • Countercurrent Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids the use of solid supports like silica gel, which can cause irreversible adsorption and decomposition of sensitive compounds.[11]

    • Approach: CCC separates compounds based on their differential partitioning between two immiscible liquid phases. It is particularly well-suited for polar compounds and can be scaled up to handle gram quantities of material.[11]

  • Recrystallization: If your products are crystalline solids, fractional recrystallization can be a highly effective and scalable method for purification.

    • Protocol: Dissolve the diastereomeric mixture in a minimum amount of a hot solvent. Allow the solution to cool slowly. Often, one diastereomer will crystallize out preferentially. The key is to find the right solvent or solvent mixture where the two diastereomers have a significant difference in solubility. This may require extensive screening.

  • Derivatization: If all else fails, you can temporarily convert the diastereomers into new compounds (derivatives) that are easier to separate. After separation, a chemical reaction is used to remove the derivatizing group and regenerate the pure diastereomers.

    • Example: If your spirocycle contains a free hydroxyl group, you could react the mixture with a chiral acid to form diastereomeric esters. These new esters will have different physical properties and should be more easily separable by chromatography. Afterwards, hydrolysis of the separated esters will yield the pure individual spiro-lactone diastereomers.

References
  • Wang, M., Rong, Z. Q., & Zhao, Y. (2014). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications, 50(100), 13831-13834. DOI:10.1039/C4CC07788A. Retrieved from [Link]

  • Wang, M., Rong, Z. Q., & Zhao, Y. (2014). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Royal Society of Chemistry. DOI:10.1039/C4CC07788A. Retrieved from [Link]

  • Sharma, U., Kumar, N., & Singh, B. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1826–1851. Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Retrieved from [Link]

  • Zhang, Y., & Waymouth, R. M. (2007). Organic Spirocyclic Initiators for the Ring-Expansion Polymerization of β-Lactones. Journal of the American Chemical Society, 129(29), 8956-8957. Retrieved from [Link]

  • Shirakawa, S., et al. (2020). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 85(15), 9647–9658. Retrieved from [Link]

  • Zhang, J. Y., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(34), 6689–6694. Retrieved from [Link]

  • Zhang, J. Y., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalysed annulation. Retrieved from [Link]

  • Belkacem, M., et al. (1995). Highly Stereoselective Alkylation of Spiro-γ-lactones. The Journal of Organic Chemistry, 60(23), 7470–7474. Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Wang, C., et al. (2024). Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. Organic Letters. Retrieved from [Link]

  • Kattamuri, P. V., et al. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 29(5), 1109. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the stereoselective synthesis of ε-lactones or spiro-heterocycles. Retrieved from [Link]

  • Yoshimitsu, T., et al. (2023). Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. The Journal of Organic Chemistry, 88(3), 1601–1615. Retrieved from [Link]

  • Kattamuri, P. V., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Liu, Y.-C., et al. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones. ACS Catalysis, 13(11), 7256–7262. Retrieved from [Link]

  • Liu, Y.-C., et al. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones. ACRIS. Retrieved from [Link]

  • Adekenova, A. S., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. American Journal of Analytical Chemistry, 7, 68-75. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2022). Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade. Nature Communications, 13, 4563. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low yield in diastereoselective cyclopropanation of spirocycles

Welcome to the Spirocycle Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical bottlenecks researchers face when attempting diastere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Spirocycle Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical bottlenecks researchers face when attempting diastereoselective cyclopropanation of spirocyclic frameworks.

Spirocycles are inherently sterically demanding. When constructing a cyclopropane ring at a spiro-fusion center, the competing trajectories for reagent approach often lead to poor diastereomeric ratios (d.r.) and low overall yields due to side reactions like carbene dimerization or premature reagent quenching. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your workflows.

I. Core Troubleshooting Guides & FAQs

Q1: I am using a Rhodium(II)-catalyzed diazo decomposition, but my yields are under 20% with massive amounts of diazo dimerization. How can I fix this? A: The dimerization of diazo compounds (forming fumarates or maleates) is a classic competing pathway when the target alkene is sterically hindered—a common scenario in spirocyclic enones or exocyclic alkenes [4].

  • Causality: Rh(II) carbenoids are highly electrophilic. If the spirocyclic alkene cannot approach the metal center fast enough due to steric clash, the carbenoid will react with the next available nucleophile: unreacted diazo compound.

  • Solution: Implement a syringe pump addition of the diazo compound over 4–12 hours to keep its steady-state concentration extremely low. Additionally, switch to a more sterically demanding but electronically active catalyst, such as Rh2​(esp)2​ or engineered Iridium-cytochrome biocatalysts, which have shown superior turnover numbers (TON) for spirocyclic nitrogen-containing heterocycles [4].

Q2: My Simmons-Smith cyclopropanation on a spirocyclic allylic alcohol gives poor conversion. Should I increase the equivalents of ZnEt2​ and CH2​I2​ ? A: Simply increasing equivalents often leads to zinc-polymer sludge and difficult workups without improving yield.

  • Causality: The Simmons-Smith reaction relies on the coordination of the zinc carbenoid to a proximal Lewis basic group (like an -OH or -NHBoc) to direct the methylene delivery [7]. In spirocycles, the directing group might be locked in a conformation that points away from the alkene.

  • Solution: Add a Lewis acid additive (e.g., Ti(OiPr)4​ ) or switch to the Furukawa modification using Et2​Zn and CF3​COOH to generate a more reactive carbenoid species. Ensure your zinc-copper couple is freshly activated, or use the highly reactive Shi modification ( CF3​COOH / Et2​Zn / CH2​I2​ ) [7].

Q3: Can I achieve high diastereoselectivity without using transition metals? A: Yes. Catalyst-free formal [2+1] cycloadditions using sulfur ylides are highly effective for electron-deficient alkenes (like cyclic enones).

  • Causality: Sulfur ylides undergo conjugate addition followed by intramolecular displacement of the sulfide leaving group. The diastereoselectivity is thermodynamically controlled during the ring-closure step, favoring the trans-configuration relative to the bulkiest spiro-substituents [2].

  • Solution: Use 2,3-dioxo-4-benzylidene-pyrrolidines with sulfonium salts in 1,4-dioxane or 1,2-dichloroethane (DCE) at room temperature. This method has been shown to yield spirocyclopropanes in up to 99% yield and >99:1 d.r. [2].

II. Quantitative Data: Condition Optimization Summary

To illustrate the impact of reaction conditions on yield and diastereoselectivity, the following table summarizes benchmark optimizations for the cyclopropanation of spiro-enones using sulfur ylides[2, 3].

Method / CatalystSolventTemp (°C)Additive / BaseYield (%)d.r. (trans:cis)
Simmons-Smith (Furukawa)DCM0 to 25 Et2​Zn , TFA45%70:30
Rh(II) Diazo DecompositionToluene80 Rh2​(OAc)4​ 52%85:15
Ir(Me)-CYP119 BiocatalystBuffer25 Na2​S2​O4​ 65%>95:5 (ee 91%)
Sulfur Ylide [2+1]DCM25 Na2​CO3​ 86%93:7
Sulfur Ylide[2+1] (Optimized) 1,4-Dioxane 25 Na2​CO3​ 96% 97:3

III. Validated Step-by-Step Methodology

Protocol: Catalyst-Free Diastereoselective Synthesis of Spirocyclopropanes via Sulfur Ylides This self-validating protocol ensures that if the ylide is generated correctly, the color change will confirm the active species before the spirocycle is introduced [2].

Reagents & Equipment:

  • Cyclic enone substrate (1.0 equiv, 2.5 mmol)

  • Dimethylsulfonium bromide salt (1.2 equiv, 3.0 mmol)

  • Anhydrous Na2​CO3​ (2.0 equiv, 5.0 mmol)

  • Anhydrous 1,4-Dioxane (25 mL)

  • Schlenk flask, magnetic stirrer, argon balloon.

Step-by-Step Workflow:

  • Preparation of the Ylide (In Situ): Flame-dry a 50 mL Schlenk flask under argon. Add the dimethylsulfonium bromide salt (3.0 mmol) and anhydrous Na2​CO3​ (5.0 mmol).

  • Solvent Addition: Inject 15 mL of anhydrous 1,4-dioxane. Stir vigorously at room temperature for 30 minutes. Validation check: The suspension should become fine and slightly cloudy, indicating the deprotonation and formation of the active sulfur ylide.

  • Substrate Addition: Dissolve the spirocyclic enone (2.5 mmol) in 10 mL of 1,4-dioxane. Add this solution dropwise over 10 minutes to the ylide suspension.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction typically reaches completion within 4–6 hours.

  • Quenching & Extraction: Dilute the mixture with 30 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure spirocyclopropane (Expected yield: >90%, d.r. >95:5).

IV. Mechanistic & Troubleshooting Workflow Visualization

The following diagram maps the logical decision tree for diagnosing and resolving low yields in spirocycle cyclopropanation.

G Start Low Yield / Poor d.r. in Spirocycle Cyclopropanation CheckMethod Identify Primary Cyclopropanation Method Start->CheckMethod Diazo Diazo Decomposition (Rh/Cu Catalysis) CheckMethod->Diazo Ylide Sulfur Ylide Formal [2+1] CheckMethod->Ylide Simmons Simmons-Smith (Zn Carbenoids) CheckMethod->Simmons DiazoFix Issue: Diazo Dimerization Fix: Syringe pump addition, Use bulky Rh(II) or Ir enzymes Diazo->DiazoFix YlideFix Issue: Incomplete Conversion Fix: Switch to 1,4-Dioxane, Ensure strictly anhydrous base Ylide->YlideFix SimmonsFix Issue: Poor Directing Group Alignment Fix: Add Ti(OiPr)4 or use Shi Modification (TFA) Simmons->SimmonsFix

Decision tree for troubleshooting low yields in spirocycle cyclopropanation based on methodology.

V. References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts Academia.edu / RSC Adv. URL:[Link]

  • Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines MDPI - Molecules URL:[Link]

  • Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions (ResearchGate) ResearchGate URL: [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome National Institutes of Health (PMC) URL:[Link]

  • Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

Technical Support Center: Purity Determination of 1-Oxaspiro[4.5]decane-8-carboxylic acid

Welcome to the technical support guide for the analytical determination of purity for 1-Oxaspiro[4.5]decane-8-carboxylic acid (CAS No. 2408957-75-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analytical determination of purity for 1-Oxaspiro[4.5]decane-8-carboxylic acid (CAS No. 2408957-75-3)[1]. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally similar spirocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your results.

Section 1: Understanding the Analyte

1-Oxaspiro[4.5]decane-8-carboxylic acid is a spiroketal, a class of compounds known for their unique three-dimensional structures and presence in numerous natural products with biological activity[2][3]. The purity of this compound is critical for its application, particularly in pharmaceutical development, where impurities can affect efficacy and safety. The spiroketal linkage can be sensitive to acidic conditions, potentially leading to isomerization or degradation, a key consideration in method development[3][4].

Key Molecular Characteristics:
  • Molecular Formula: C₁₀H₁₆O₃[1]

  • Molecular Weight: 184.24 g/mol [1]

  • Structure: Contains a spiroketal functional group and a carboxylic acid moiety.

  • Chirality: The spiro center is a stereogenic center, meaning enantiomers may exist, which can be a critical purity attribute.

Section 2: Recommended Analytical Methods & Initial Troubleshooting

The primary methods for assessing the purity of 1-Oxaspiro[4.5]decane-8-carboxylic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and quantification.

Workflow for Method Selection

Method_Selection_Workflow start Purity Analysis Required for 1-Oxaspiro[4.5]decane-8-carboxylic acid purity_type What is the primary purity question? start->purity_type hplc_uv HPLC-UV/PDA purity_type->hplc_uv Routine Purity & Impurity Profiling gc_ms GC-MS (with derivatization) purity_type->gc_ms Volatile Impurities & Derivatizable Analytes chiral_hplc Chiral HPLC purity_type->chiral_hplc Enantiomeric Purity qnmr Quantitative NMR (qNMR) purity_type->qnmr Absolute Purity (No Reference Standard) hplc_troubleshooting Go to HPLC Troubleshooting Guide hplc_uv->hplc_troubleshooting Issues Encountered gc_troubleshooting Go to GC Troubleshooting Guide gc_ms->gc_troubleshooting Issues Encountered Troubleshooting_Logic start Unsatisfactory Purity Result problem_type Identify Symptom start->problem_type peak_shape peak_shape problem_type->peak_shape Poor Peak Shape (Tailing/Fronting) retention_shift retention_shift problem_type->retention_shift Retention Time Shift no_peak no_peak problem_type->no_peak No/Low Signal extra_peaks extra_peaks problem_type->extra_peaks Unexpected Peaks solution_peak_shape solution_peak_shape peak_shape->solution_peak_shape Check Mobile Phase pH Adjust Sample Solvent Reduce Sample Load solution_retention solution_retention retention_shift->solution_retention Increase Equilibration Time Check Pump/Solvents Use Column Oven solution_no_peak solution_no_peak no_peak->solution_no_peak Check Derivatization (GC) Confirm Detector Wavelength (HPLC) Verify Sample Prep solution_extra_peaks solution_extra_peaks extra_peaks->solution_extra_peaks Run Blank Injection Check for Contamination Consider Sample Degradation

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Troubleshooting

Technical Support Center: Troubleshooting 1-Oxaspiro[4.5]decane-8-carboxylic acid Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals overcome the specific thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals overcome the specific thermodynamic and kinetic hurdles associated with crystallizing 1-Oxaspiro[4.5]decane-8-carboxylic acid .

This spirocyclic compound is a highly valuable scaffold in medicinal chemistry (). However, its rigid fused-ring system and the competing hydrogen-bond networks of its ether and carboxylic acid moieties frequently lead to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and poor crystal habits. This guide moves beyond empirical trial-and-error, providing you with mechanistically grounded, self-validating protocols.

Part 1: Frequently Asked Questions (Theoretical Foundations)

Q1: Why does my 1-Oxaspiro[4.5]decane-8-carboxylic acid consistently "oil out" instead of forming a crystalline powder? A1: Oiling out (LLPS) occurs when a supersaturated solution crosses the spinodal decomposition curve before it can reach the critical free-energy threshold required for primary nucleation. Because the spirocyclic core is entropically rigid, aligning these molecules into a highly ordered crystal lattice is kinetically slow. When you cool the solution too rapidly, the system minimizes its free energy by separating into a disordered, solute-rich liquid phase rather than a crystalline solid.

Q2: How does my choice of solvent influence the crystal morphology of this carboxylic acid? A2: Solvent topography and hydrogen-bonding propensity directly dictate face-specific crystal growth rates. Research on the solvent design for carboxylic acids demonstrates that primary (1°) alcohols yield vastly different morphologies compared to secondary (2°) or tertiary (3°) alcohols (1)[1]. The steric hindrance around the solvent's hydroxyl group alters its ability to disrupt the carboxylic acid dimers. For this spirocyclic compound, highly branched solvents often inhibit growth on specific crystallographic faces, leading to undesirable needle-like crystals that are difficult to filter.

Q3: If single-component crystallization continues to fail, what is the most scientifically sound alternative? A3: We highly recommend utilizing the Reaction Crystallization Method (RCM) to form a cocrystal. Instead of relying on temperature gradients, RCM drives nucleation via non-stoichiometric supersaturation. By adding the spirocyclic acid to a saturated solution of a complementary coformer, the solubility of the resulting molecular complex is drastically reduced, forcing a solution-mediated phase transformation into a stable cocrystal (2)[2].

Part 2: Troubleshooting Guide & Data Presentation

Quantitative Data Summaries

Table 1: Solvent Screening & Causality Matrix

Solvent Class Representative Solvent H-Bonding Propensity LLPS Risk Expected Morphology Mechanistic Rationale
1° Alcohols Ethanol High Low Prismatic Strong intermolecular H-bonding stabilizes growing crystal faces, preventing oiling out[1].
2° Alcohols Isopropanol Moderate Medium Plates Steric hindrance at the solvent's hydroxyl group alters face-specific growth rates[3].
Non-polar Heptane None High (Oils out) Amorphous Inability to solvate the carboxylic acid dimer leads to rapid, uncontrolled phase separation.

| Aprotic Polar | Ethyl Acetate | H-bond Acceptor | Low | Needles | Competes with the spiro-ether oxygen, promoting unidirectional lattice growth. |

Table 2: Seeding & Cooling Profile (Quantitative Protocol Parameters)

Parameter Target Value Causality / Validation Check
Initial Dissolution Temp 60°C - 65°C Ensures complete destruction of thermal history and prior nuclei.
Cooling Rate 0.5°C / min Prevents localized supersaturation spikes; keeps system in the metastable zone.
Seeding Temperature 45°C Validation: Solution must remain clear for >30 mins prior to seed addition.

| Seed Loading | 1 - 2 wt% | Provides sufficient surface area to dominate secondary nucleation over LLPS. |

Visualizing the Thermodynamic Pathways

G A Supersaturated Solution B Metastable Zone (Controlled Cooling) A->B Slow T drop C Labile Zone (Rapid Crash) A->C Fast T drop D Primary Nucleation B->D Seeding / Stirring E Liquid-Liquid Phase Separation (Oiling Out) C->E High Supersaturation F Crystalline Solid (High Purity) D->F Crystal Growth E->D Annealing / Seeding G Amorphous Mass (Impure) E->G Solvent Evaporation

Thermodynamic pathways illustrating Liquid-Liquid Phase Separation vs. Nucleation.

Part 3: Experimental Protocols

Protocol A: Seeded Anti-Solvent Cooling Crystallization

This protocol is designed to bypass the LLPS boundary by strictly controlling supersaturation via a combination of a 1° alcohol and a non-polar anti-solvent.

  • Dissolution : Suspend 1-Oxaspiro[4.5]decane-8-carboxylic acid in Ethanol (3 relative volumes). Heat the reactor to 60°C under constant agitation (250 rpm).

    • Causality: Ethanol acts as a strong H-bond donor, fully solvating both the carboxylic acid and spiro-ether moieties to break ground-state dimers[3].

    • Self-Validating Step: The solution must become completely transparent with no visible Schlieren lines before proceeding.

  • Filtration : Polish filter the hot solution through a pre-warmed 0.45 µm PTFE membrane into the main crystallizer.

  • Anti-Solvent Addition (Phase 1) : Slowly dose in Heptane (1 volume) at 60°C over 30 minutes.

  • Cooling & Seeding : Cool the reactor to 45°C at a strict rate of 0.5°C/min. Add 1 wt% of pre-milled 1-Oxaspiro[4.5]decane-8-carboxylic acid seed crystals. Hold the temperature for 1 hour.

    • Self-Validating Step: The seed crystals must remain visible and suspended for the entire hour without dissolving (confirming supersaturation) or triggering a massive crash (confirming metastable stability).

  • Anti-Solvent Addition (Phase 2) : Dose an additional 4 volumes of Heptane over 2 hours using a linear addition profile to drive yield.

  • Isolation : Cool to 5°C at 0.2°C/min. Filter the resulting slurry, wash with cold Heptane (1 volume), and dry under vacuum at 40°C.

Protocol B: Reaction Crystallization Method (RCM) for Cocrystals

If the pure compound cannot be crystallized due to impurity profiles or extreme LLPS tendencies, use this RCM protocol to synthesize a stable cocrystal.

RCM S1 Saturated Coformer Solution S2 Add 1-Oxaspiro[4.5]decane- 8-carboxylic acid S1->S2 S3 Supersaturation Generation S2->S3 Excess drug added S4 Solution-Mediated Phase Transformation S3->S4 Stirring (24-48h) S5 Cocrystal Nucleation & Growth S4->S5 Non-stoichiometric S6 Filtration & Drying S5->S6

Workflow for the Reaction Crystallization Method (RCM) to generate spirocyclic cocrystals.

  • Coformer Saturation : Prepare a saturated solution of a complementary coformer (e.g., Nicotinamide or Isonicotinamide) in Ethyl Acetate at 25°C.

    • Self-Validating Step: The presence of residual solid coformer at the bottom of the flask after 2 hours of stirring confirms true thermodynamic saturation. Filter off the excess solid before proceeding.

  • Excess Addition : Add 1-Oxaspiro[4.5]decane-8-carboxylic acid in a 1.5 molar excess relative to the coformer's known saturation limit.

    • Causality: The RCM relies on non-stoichiometric concentrations. The dissolution of the pure spirocyclic drug generates supersaturated conditions specifically with respect to the cocrystal, driving the reaction forward[2].

  • Slurry Maturation : Agitate the suspension at 300 rpm for 24-48 hours at a constant 25°C.

    • Self-Validating Step: Monitor the phase transformation in-situ using Raman spectroscopy or sample periodically for PXRD. The disappearance of the pure spirocyclic acid peaks validates the transformation.

  • Isolation : Filter the transformed crystalline solid and wash with a minimal amount of cold Ethyl Acetate to remove any residual unreacted components.

References

  • Sigma-Aldrich . "1-oxaspiro[4.5]decane-8-carboxylic acid | 2408957-75-3". Sigma-Aldrich Product Catalog.

  • Acquah, C., Karunanithi, A. T., et al. (2009). "Solvent design for crystallization of carboxylic acids". Computers & Chemical Engineering, 33(5), 1014-1021. 1

  • Rodríguez-Hornedo, N., et al. (2021). "Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications". Pharmaceutics, 13(6), 898. 2

Sources

Optimization

Optimizing reaction conditions for spiro-ketal formation

Welcome to the Technical Support Center for Complex Molecule Synthesis . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the most critical challenges encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Complex Molecule Synthesis . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the most critical challenges encountered during spiroketal formation.

Spiroketalization is a cornerstone of natural product synthesis and drug development, but it is notoriously prone to stereochemical scrambling, epimerization, and side reactions. This guide is designed to provide you with a deep mechanistic understanding of the causality behind experimental choices, empowering you to rationally optimize your reaction conditions.

Core Mechanistic Workflow: Spiroketalization Pathways

To troubleshoot spiroketal formation, one must first understand the bifurcation between kinetic and thermodynamic control. The diagram below illustrates the divergent pathways an oxocarbenium intermediate can take based on your choice of catalyst and solvent environment.

Spiroketalization Precursor Acyclic Precursor (Dihydroxyketone/Epoxide) Acid Acid Catalyst (Brønsted/Lewis) Precursor->Acid Oxocarbenium Oxocarbenium Ion Intermediate Acid->Oxocarbenium Kinetic Kinetic Control (Irreversible, Low Temp) Oxocarbenium->Kinetic Mild Acid (e.g., Sc(OTf)3) Coordinating Solvent Thermodynamic Thermodynamic Control (Reversible, High Temp) Oxocarbenium->Thermodynamic Strong Acid (e.g., TsOH) Non-coordinating Solvent SideProduct Elimination Products (e.g., Ferrier-type) Oxocarbenium->SideProduct Prolonged lifetime High Temp NonAnomeric Non-Anomeric Spiroketal (Kinetic Product) Kinetic->NonAnomeric Fast ring closure Anomeric Anomeric Spiroketal (Thermodynamic Product) Thermodynamic->Anomeric Equilibration via Anomeric Effect NonAnomeric->Anomeric Acid-catalyzed epimerization

Thermodynamic vs. kinetic pathways in acid-catalyzed spiroketal formation.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of spiroketal epimers instead of a single diastereomer? A1: This is the most common issue in spiroketal synthesis and stems from a failure to strictly isolate either the kinetic or thermodynamic pathway. Under acidic conditions, the oxocarbenium ion reversibly forms, allowing the system to equilibrate toward the most thermodynamically stable isomer[1]. This stability is driven by the anomeric effect , where the hyperconjugation of the oxygen lone pair into the antibonding orbital ( σ∗ ) of the adjacent C–O bond heavily favors the axial (anomeric) conformation[2]. If your goal is the non-anomeric (kinetic) product, your conditions are likely too harsh (e.g., using p -toluenesulfonic acid at room temperature), causing the kinetic product to epimerize into the thermodynamic mixture[2].

Q2: How do I optimize the acid catalyst to favor the non-anomeric (kinetic) spiroketal? A2: You must use mild Lewis acids at low temperatures in coordinating solvents. For example, Scandium(III) triflate ( Sc(OTf)3​ ) in tetrahydrofuran (THF) at -35 °C is highly effective. The causality here is solvent-dependent: THF coordinates to the scandium center, moderating its Lewis acidity and preventing the reversible ring-opening of the newly formed spiroketal. In stark contrast, if you use Sc(OTf)3​ in a non-coordinating solvent like dichloromethane ( CH2​Cl2​ ), it acts as a strong acid and drives the reaction to the thermodynamically favored retention spiroketal.

Q3: My dihydroxyketone precursor is undergoing elimination (Ferrier-type) instead of cyclizing. How can I prevent this? A3: Ferrier-type elimination occurs when the oxocarbenium intermediate has a prolonged lifetime and possesses an adjacent proton or leaving group that can be abstracted. This is a competing kinetic pathway. To suppress elimination:

  • Lower the temperature (e.g., -78 °C) to reduce the kinetic energy available for the elimination transition state.

  • Switch to a milder catalyst . Chiral phosphoric acids or mildly acidic pyridinium p -toluenesulfonate (PPTS) can facilitate a more concerted, asynchronous cyclization transition state, minimizing the buildup of positive charge and bypassing a discrete, long-lived oxocarbenium ion[3].

Q4: How do I ensure my spiroketal doesn't epimerize during workup or storage? A4: Non-anomeric spiroketals are exceptionally labile to trace acids[2]. You must establish a self-validating quench protocol. Always quench the reaction mixture directly at the reaction temperature (e.g., -35 °C) with an excess of an amine base like triethylamine ( Et3​N ) before allowing the flask to warm to room temperature. Store purified compounds in base-washed glassware or over a trace amount of solid K2​CO3​ .

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between the chosen reaction environment and the resulting stereochemical outcome. Use this as a matrix for your optimization screens.

CatalystSolventTemp (°C)Time (h)Reaction ControlMajor Diastereomer (Anomeric : Non-Anomeric)Typical Yield (%)
TsOH (10 mol%) CH2​Cl2​ -78 to 012Thermodynamic> 95 : 585
Sc(OTf)3​ (10 mol%) CH2​Cl2​ -354Thermodynamic> 95 : 582
Sc(OTf)3​ (10 mol%)THF-354Kinetic5 : 9578
Chiral Phosphoric AcidToluene-2024Kinetic / Concerted10 : 9091

Data synthesized from comparative stereocontrol studies on glycal epoxides and cyclic enol ethers,[3].

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of Thermodynamically Stable Anomeric Spiroketals

This protocol utilizes Brønsted acid catalysis to establish an equilibrium favoring the doubly anomeric stabilized conformation.

  • Preparation: Dissolve the acyclic dihydroxyketone precursor (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL, 0.1 M) under an argon atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C. Add p -toluenesulfonic acid monohydrate ( TsOH⋅H2​O , 0.1 mmol, 10 mol%) in one portion.

  • Equilibration: Allow the reaction to stir and slowly warm to room temperature over 12 hours.

  • Self-Validation Step (TLC): Monitor the reaction via TLC (stain with p -anisaldehyde). The acyclic precursor and the spiroketal will exhibit distinct Rf​ values and staining colors. Ensure complete consumption of the starting material.

  • Quench & Workup: Add saturated aqueous NaHCO3​ (5 mL) to neutralize the acid. Extract with CH2​Cl2​ ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Verification: Confirm the axial C-O bond configuration via 1D NOESY NMR spectroscopy.

Protocol B: Synthesis of Kinetically Controlled Non-Anomeric Spiroketals

This protocol utilizes a moderated Lewis acid to achieve rapid, irreversible cyclization, trapping the less stable equatorial conformation.

  • Preparation: Dissolve the precursor (1.0 mmol) in anhydrous THF (20 mL, 0.05 M) under an argon atmosphere. Note: The lower concentration and coordinating solvent are critical to prevent intermolecular side reactions and moderate acidity.

  • Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to achieve a stable internal temperature of -35 °C.

  • Catalyst Addition: Add Sc(OTf)3​ (0.1 mmol, 10 mol%) dropwise as a solution in THF.

  • Monitoring: Stir for 2-4 hours at -35 °C. Monitor strictly by TLC. Do not allow the reaction to proceed longer than necessary, as prolonged exposure increases the risk of epimerization.

  • Self-Validation Step (Cold Quench): Critical Step. Before removing the cooling bath, inject Et3​N (0.5 mL, 5.0 equiv. relative to catalyst) directly into the cold reaction mixture. If epimerization is later observed in the NMR, it indicates a failure to fully neutralize the Lewis acid prior to warming.

  • Workup: Warm to room temperature, dilute with diethyl ether (20 mL), and wash with water (10 mL). Dry over K2​CO3​ and concentrate. Purify immediately via flash chromatography using base-washed silica gel (1% Et3​N in eluent).

Sources

Reference Data & Comparative Studies

Validation

"1-Oxaspiro[4.5]decane-8-carboxylic acid" vs other M1 muscarinic agonists

As a Senior Application Scientist evaluating cholinergic therapeutics, navigating the landscape of M1 muscarinic acetylcholine receptor (mAChR) agonists requires a rigorous understanding of receptor signaling bias, struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating cholinergic therapeutics, navigating the landscape of M1 muscarinic acetylcholine receptor (mAChR) agonists requires a rigorous understanding of receptor signaling bias, structural pharmacology, and assay design.

Historically, the clinical development of M1 agonists for Alzheimer’s disease and schizophrenia has been hindered by dose-limiting adverse effects (e.g., gastrointestinal distress, diaphoresis) driven by off-target M2 and M3 receptor activation. To overcome this, medicinal chemistry has shifted from classical orthosteric agonists toward conformationally restricted spirocyclic scaffolds, such as derivatives of 1-Oxaspiro[4.5]decane-8-carboxylic acid .

This guide objectively compares the pharmacological profile of the 1-oxaspiro[4.5]decane scaffold (represented by its well-characterized derivative, YM796) against other benchmark M1 agonists, providing the mechanistic causality and self-validating experimental protocols necessary for robust preclinical evaluation.

Structural & Mechanistic Divergence

M1 receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. The therapeutic index of an M1 agonist is dictated by how it engages the orthosteric or allosteric binding sites to induce specific conformational changes.

  • Xanomeline: A classic orthosteric agonist that exhibits a complex pharmacological profile. While it binds to all mAChR subtypes with similar affinity, it achieves functional M1/M4 selectivity through an efficacy-driven bias and wash-resistant binding kinetics [1].

  • McN-A-343 & Iperoxo: McN-A-343 acts as a partial agonist with moderate M1 selectivity, whereas Iperoxo is a highly potent, non-selective pan-muscarinic super-agonist [2].

  • 1-Oxaspiro[4.5]decane Derivatives (e.g., YM796): Synthesized from core building blocks like 1-oxaspiro[4.5]decane-8-carboxylic acid, these compounds act as M1 partial agonists. By exhibiting lower intrinsic efficacy (Emax) compared to full agonists, they selectively activate M1 receptors in brain regions with high receptor reserves (e.g., hippocampus) while failing to trigger M2/M3-mediated peripheral side effects where receptor reserves are lower [3].

Quantitative Pharmacological Profiling

The following table synthesizes the in vitro functional data for these compounds, benchmarked against the endogenous ligand Acetylcholine (ACh).

Compound / ScaffoldPrimary TargetEC₅₀ (IP1 Accumulation)Emax (% of ACh)Selectivity Mechanism
Xanomeline M1 / M413.5 – 37.0 nM~106%Efficacy-driven functional bias; wash-resistant binding [4].
Iperoxo M1 – M5 (Pan)12.5 – 24.8 nM~149%Non-selective super-agonism [2].
McN-A-343 M111.0 – 980.0 nM~123%Moderate orthosteric M1 preference [2].
YM796 (1-Oxaspiro deriv.)M1~26.5 µM~32%Partial agonism exploiting regional receptor reserves [3].

M1 Receptor Signaling & Causality

To accurately profile these compounds, one must understand the signal transduction pathway. M1 receptor activation couples to Gq/11, stimulating Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently triggers intracellular calcium (Ca²⁺) release.

Because IP3 has a highly transient half-life, modern high-throughput assays measure its stable downstream metabolite, Inositol monophosphate (IP1), to quantify Gq activation accurately.

M1_Pathway M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Binding PKC Protein Kinase C DAG->PKC Co-activation Ca->PKC

M1 receptor Gq/11 signal transduction pathway leading to intracellular calcium release.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every assay plate must include internal controls to calculate the Z'-factor, ensuring the assay window is robust (Z' > 0.5) before any test compound data is accepted.

Protocol A: IP1 Accumulation Assay (TR-FRET)

Purpose: To determine the functional EC₅₀ and Emax of M1 agonists. Causality Check: We utilize CHO cells stably transfected with human M1 receptors because native neuronal tissues express mixed M1-M5 populations, confounding subtype-specific efficacy readouts. Lithium Chloride (LiCl) is strictly required in the stimulation buffer; it inhibits inositol monophosphatase, forcing the accumulation of IP1 for detection [5].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hM1 cells at 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10-point dose-response curves (10 µM to 0.1 nM) of the test compound, ACh (Positive Control), and Atropine (Negative Control) in stimulation buffer containing 50 mM LiCl.

  • Stimulation: Aspirate culture media and add 10 µL of the compound solutions to the respective wells. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of IP1-d2 conjugate (acceptor) and 5 µL of Anti-IP1 Cryptate (donor) dissolved in lysis buffer.

  • Incubation: Incubate for 1 hour at room temperature in the dark. Causality: The lysis buffer ruptures the cells while the fluorophores establish a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlabeled intracellular IP1 competes with IP1-d2 for the Cryptate antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio. Validate the run by ensuring the ACh max signal vs. Atropine baseline yields a Z' > 0.5.

Assay_Workflow Step1 1. Cell Seeding (CHO-M1) Step2 2. Ligand + LiCl Incubation Step1->Step2 Step3 3. Lysis & FRET Fluorophores Step2->Step3 Step4 4. TR-FRET Readout (665/620 nm) Step3->Step4

High-throughput TR-FRET workflow for quantifying M1-mediated IP1 accumulation.

Protocol B: Radioligand Displacement Binding Assay

Purpose: To determine the binding affinity (Ki) of the spirocyclic compounds. Causality Check: We use [³H]-N-methylscopolamine ([³H]-NMS) rather than [³H]-QNB. Because [³H]-NMS is hydrophilic, it selectively labels surface-expressed M1 receptors without crossing the cell membrane to bind internalized receptors, providing a cleaner signal-to-noise ratio for competitive binding at the functional membrane boundary [4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-hM1 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-NMS (Kd ~ 0.15 nM), and varying concentrations of the test compound (e.g., 1-oxaspiro[4.5]decane derivative).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM Atropine.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM). Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • Xanomeline oxalate | M1 Receptors - Tocris Bioscience. Tocris.
  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. PMC.
  • Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. PubMed.
  • Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor. PLOS One.
  • McN-A-343 | 55-45-8 - Benchchem (Inositol Monophosphate Accumulation Assay Protocol). BenchChem.
Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1-Oxaspiro[4.5]decane Derivatives

The 1-oxaspiro[4.5]decane ring system, a fascinating three-dimensional scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational rigidity and the ability to project substituent...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-oxaspiro[4.5]decane ring system, a fascinating three-dimensional scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational rigidity and the ability to project substituents into precise vectors in chemical space have made it a cornerstone for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of distinct classes of 1-oxaspiro[4.5]decane derivatives, offering insights into their therapeutic potential as neuroprotective agents, anticancer drugs, and cognitive enhancers. We will delve into the nuanced structural modifications that govern their biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

A Tale of Three Targets: Comparative Biological Activities

The versatility of the 1-oxaspiro[4.5]decane core is best illustrated by examining how variations in its heteroatom composition and substitution patterns lead to derivatives with remarkably different pharmacological profiles. Here, we compare three prominent classes of these compounds.

A. Neuroprotective and Anxiolytic Agents: The 5-HT1A Receptor Agonists

Derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dioxaspiro[4.5]decane have been extensively explored as potent and selective agonists of the serotonin 1A (5-HT1A) receptor.[1][2] Activation of this receptor is a validated therapeutic strategy for anxiety, depression, and ischemic brain injury.[3][4] The neuroprotective effects of 5-HT1A receptor agonists are attributed to their ability to attenuate excitotoxicity and reduce calcium influx.[3]

A key challenge in the development of 5-HT1A agonists is achieving selectivity over α1-adrenergic receptors, as off-target activity can lead to undesirable side effects. The following data for a series of 1-oxa-4-thiaspiro[4.5]decane derivatives highlights the subtle structural changes that influence potency and selectivity.

CompoundR5-HT1A Ki (nM)α1d Ki (nM)5-HT1A/α1d Selectivity5-HT1A pD2Emax (%)
1 -OCH31.832.4188.6160
10 -OCH3 (thia)1.550.0338.7065
14 Flexible Amine1.296.0808.9068
15 Flexible Amine (thia)0.840.0509.5874

Structure-Activity Relationship Insights:

  • Spirocyclic Core: The replacement of an oxygen atom with a sulfur atom in the spirocyclic ring (e.g., comparing compound 1 with 10 , and 14 with 15 ) generally maintains or slightly improves affinity for the 5-HT1A receptor while having a more pronounced effect on α1-adrenergic receptor affinity, thereby influencing selectivity.

  • Arylpiperazine Moiety: The nature of the substituent on the arylpiperazine ring is a critical determinant of activity. An ortho-methoxy group is a common feature in many potent 5-HT1A agonists.

  • Linker Flexibility: Replacing the rigid piperazine ring with a more flexible amine chain (compounds 14 and 15 ) can lead to a significant increase in both potency (lower Ki and higher pD2) and selectivity.

SAR_5HT1A cluster_core 1-Oxaspiro[4.5]decane Core cluster_mods Structural Modifications cluster_activity Biological Activity Core Core Scaffold Spiro Spiro-Ring Heteroatoms (O vs. S) Core->Spiro Influences Linker Linker (Piperazine vs. Flexible Amine) Core->Linker Influences Aryl Aryl Group Substituents Core->Aryl Influences Selectivity Selectivity (vs. α1) Spiro->Selectivity Modulates Potency Potency (Ki, pD2) Linker->Potency Increases Linker->Selectivity Increases Aryl->Potency Critical for Efficacy Efficacy (Emax) Aryl->Efficacy Modulates

Key SAR drivers for 5-HT1A receptor agonists.
B. A New Frontier in Oncology: The Anticancer Agents

A distinct class of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[5] These compounds are thought to exert their anticancer effects through the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[6] The presence of the dienone moiety suggests a potential mechanism involving Michael addition with biological nucleophiles, though this has also prompted further modifications to reduce potential off-target reactivity.[7]

The following table summarizes the in vitro anticancer activity of representative derivatives against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[5][8]

CompoundRA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
11a -CH30.450.380.52
11b -CH2CH30.180.210.25
11g 4-Methylbenzyl0.310.150.22
11h 4-Bromobenzyl0.190.080.15
7j Mannose-linked0.170.050.07

Structure-Activity Relationship Insights:

  • N-Substitution: The substituent at the 4-position (R group) of the azaspiro ring plays a crucial role in determining the cytotoxic potency.

  • Alkyl vs. Benzyl: Small alkyl groups like methyl (11a ) and ethyl (11b ) confer moderate activity. The introduction of a benzyl group generally enhances potency, with electron-withdrawing substituents on the phenyl ring (e.g., 4-bromo in 11h ) leading to a significant increase in activity, particularly against MDA-MB-231 and HeLa cells.[5]

  • Glycosylation: The conjugation of a sugar moiety, such as mannose in compound 7j , can dramatically enhance anticancer activity across all tested cell lines, potentially by facilitating cellular uptake via glucose transporters.[8]

SAR_Anticancer cluster_scaffold 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione cluster_substituents N-Substituents (R) cluster_potency Anticancer Potency (IC50) Scaffold Core Scaffold Alkyl Small Alkyl (e.g., -CH3, -CH2CH3) Scaffold->Alkyl Benzyl Substituted Benzyl (e.g., 4-Br-Benzyl) Scaffold->Benzyl Glycosyl Glycosylated (e.g., Mannose-linked) Scaffold->Glycosyl Moderate Moderate Potency Alkyl->Moderate High High Potency Benzyl->High Very_High Very High Potency Glycosyl->Very_High

Impact of N-substitution on the anticancer potency.
C. Enhancing Cognition: The M1 Muscarinic Agonists

The degeneration of cholinergic neurons is a key pathological hallmark of Alzheimer's disease (AD).[1][9] The M1 muscarinic acetylcholine receptor (M1 mAChR) is a prime therapeutic target for AD because of its high expression in brain regions associated with learning and memory and its role in non-amyloidogenic processing of amyloid precursor protein.[10] 1-Oxa-8-azaspiro[4.5]decane derivatives have been designed as M1-selective agonists to enhance cognitive function while minimizing the side effects associated with non-selective muscarinic activation.[11]

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have revealed key structural features that govern M1 receptor affinity and agonist activity.[11][12]

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 SelectivityPI Hydrolysis
17 -CH3=O2.63.1~1Agonist
18 -CH2CH3=O4.1184.4Partial Agonist
29 -CH3=CH27.915019Partial Agonist
37 -CH3=N-OH1523015.3Antagonist

Structure-Activity Relationship Insights:

  • Position 2: Small alkyl substituents at the 2-position, such as methyl (17 ) or ethyl (18 ), are well-tolerated. Increasing the steric bulk at this position can enhance selectivity for M1 over M2 receptors.[11]

  • Position 3: Modification of the 3-keto group is a critical determinant of functional activity. Replacement with a methylene group (29 ) retains partial agonism, while conversion to an oxime (37 ) results in a loss of agonist activity.[11]

  • Position 8: An N-methyl group at the 8-position is generally optimal for high affinity.

Self-Validating Methodologies: A Closer Look at the Experiments

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed protocols for the key assays used to characterize these 1-oxaspiro[4.5]decane derivatives.

Experimental Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This method directly measures the interaction between the test compound and the receptor, providing a quantitative measure of binding affinity (Ki).[13] The use of a radiolabeled ligand with high affinity and selectivity for the 5-HT1A receptor, such as [3H]8-OH-DPAT, ensures that the measured binding is specific to the target.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor are prepared.

  • Assay Buffer Preparation: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA) is prepared.[13]

  • Reaction Mixture Preparation: In a 96-well plate, add the cell membranes (10-20 µg of protein), the radioligand [3H]8-OH-DPAT (at a final concentration of ~1 nM), and varying concentrations of the test compound.[14]

  • Incubation: The plate is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[13]

Workflow_Binding_Assay start Start prep_membranes Prepare Cell Membranes (with 5-HT1A receptors) start->prep_membranes prep_reagents Prepare Assay Buffer, Radioligand ([3H]8-OH-DPAT), and Test Compounds start->prep_reagents mix Combine Membranes, Radioligand, and Test Compounds in 96-well plate prep_membranes->mix prep_reagents->mix incubate Incubate at 25°C for 60 min mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Workflow for 5-HT1A Receptor Binding Assay.
Experimental Protocol 2: MTT Assay for Anticancer Activity

Causality Behind Experimental Choice: The MTT assay is a widely used colorimetric assay to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[15]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Protocol 3: Phosphoinositide Hydrolysis Assay for M1 Muscarinic Agonism

Causality Behind Experimental Choice: M1 muscarinic receptors are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is therefore a direct functional readout of M1 receptor agonism.[16][17]

Step-by-Step Methodology:

  • Cell Labeling: Cells expressing the M1 receptor (e.g., CHO-K1 cells or hippocampal slices) are pre-labeled with [3H]myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Washing: The cells are washed to remove unincorporated [3H]myo-inositol.

  • Lithium Chloride Treatment: The cells are pre-incubated with lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of inositol phosphates and allowing them to accumulate.

  • Agonist Stimulation: The cells are stimulated with various concentrations of the 1-oxa-8-azaspiro[4.5]decane derivatives for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid or formic acid).

  • Extraction and Separation: The water-soluble inositol phosphates are separated from the lipids and other cellular components using anion-exchange chromatography.

  • Quantification: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined to characterize the potency and efficacy of the agonist.

Conclusion

The 1-oxaspiro[4.5]decane scaffold is a testament to the power of privileged structures in drug discovery. Through systematic and rational modifications, derivatives of this core can be tailored to interact with a diverse range of biological targets with high potency and selectivity. The comparative analysis presented here for 5-HT1A agonists, anticancer agents, and M1 muscarinic agonists underscores the remarkable chemical versatility of this spirocyclic system. The detailed experimental protocols provided serve as a foundation for the continued exploration and development of novel therapeutics based on the 1-oxaspiro[4.5]decane framework. As our understanding of the intricate interplay between three-dimensional chemical structure and biological function deepens, we can anticipate the emergence of even more innovative and life-saving medicines from this remarkable chemical entity.

References

  • Jiang, S., Li, Y., Zhang, C., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin, 30(2), 295-307. [Link]

  • Fisher, A. (2008). Therapeutic Strategies in Alzheimer's Disease: M1 Muscarinic Agonists. Journal of Health Science, 54(6), 613-621. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Marcus, R., et al. (2026). Rationale for Selective Muscarinic Receptor Agonists as Candidates for the Management of Cognitive and Neuropsychiatric Symptoms in Alzheimer's Disease. ResearchGate. [Link]

  • Wang, H., Zhang, Y., Liu, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128923. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(4), 485-494. [Link]

  • Aguiar, C. C., et al. (2021). The 5-HT 1A receptor as a serotonergic target for neuroprotection in cerebral ischemia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 109, 110210. [Link]

  • Azam, F., & Salahuddin. (2026). The functional change in the 5-HT1A receptor induced by stress and the role of the 5-HT1A receptor in neuroprotection. ResearchGate. [Link]

  • Wang, H., Zhang, Y., Liu, Y., et al. (2019). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • Wang, H., Zhang, Y., Liu, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 947. [Link]

  • Rojas, P. S., Fiedler, J. L., & Inestrosa, N. C. (2015). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 9, 43. [Link]

  • Tsukamoto, S., Fujii, M., Yasunaga, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • ResearchGate. (n.d.). Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. ResearchGate. [Link]

  • Kong, L., Wang, Y., Wang, C., et al. (2021). Radioligand Binding Assay. Bio-protocol, 11(13), e4071. [Link]

  • Lacivita, E., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. IRIS Unimore. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[10][18]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 101, 348-357. [Link]

  • Wang, H., Zhang, Y., Liu, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. [Link]

  • O'Donnell, J. M., & Frazier, C. J. (1991). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. The Journal of Pharmacology and Experimental Therapeutics, 259(1), 137-143. [Link]

  • Wanibuchi, F., Konishi, T., Furutani, K., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Japanese Journal of Pharmacology, 58(3), 291-297. [Link]

  • Peroutka, S. J., & Sleight, A. J. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Neurochemistry, 52(2), 643-646. [Link]

  • Lee, N. H., & El-Fakahany, E. E. (1991). Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells. The Journal of Pharmacology and Experimental Therapeutics, 258(2), 496-505. [Link]

  • Tsukamoto, S., Nagaoka, H., Igarashi, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Tsukamoto, S., Fujii, M., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Amanote Research. [Link]

  • Olianas, M. C., & Onali, P. (1992). Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb. British Journal of Pharmacology, 107(3), 791-798. [Link]

  • Wang, H., Zhang, Y., Liu, Y., et al. (2024). Evaluation of the Effects of Novel 1-Oxa-4-azaspironenone Derivatives with Antitumor Activity: Quantum Mechanics/Molecular Mechanics, Molecular Docking, and Molecular Dynamics Simulation Studies. ResearchGate. [Link]

  • Ferrari-DiLeo, G., & Flynn, D. D. (1994). Impaired phosphoinositide hydrolysis in Alzheimer's disease brain. Life Sciences, 55(25-26), 1971-1977. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 21(10), 1334. [Link]

  • Evans, T., Hepler, J. R., Masters, S. B., et al. (1985). Pertussis toxin does not inhibit muscarinic-receptor-mediated phosphoinositide hydrolysis or calcium mobilization. Biochemical Journal, 232(3), 751-757. [Link]

  • Deshmukh, D. S., Kuizon, S., & Brockerhoff, H. (1983). Stimulation of phosphoinositide hydrolysis in myelin by muscarinic agonist and potassium. Life Sciences, 33(23), 2313-2318. [Link]

Sources

Validation

In vivo efficacy of "1-Oxaspiro[4.5]decane-8-carboxylic acid" in animal models

An In-Depth Guide to the Preclinical In Vivo Efficacy of 1-Oxaspiro[4.5]decane-8-carboxylic Acid in Oncology Models This guide provides a comprehensive analysis of the in vivo efficacy of the novel investigational compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical In Vivo Efficacy of 1-Oxaspiro[4.5]decane-8-carboxylic Acid in Oncology Models

This guide provides a comprehensive analysis of the in vivo efficacy of the novel investigational compound, 1-Oxaspiro[4.5]decane-8-carboxylic acid, hereafter referred to as Compound X. The focus is on its potential as an anti-cancer agent, with a direct comparison to established therapies in a preclinical colorectal cancer model. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both strategic insights and detailed experimental protocols.

Introduction: The Rationale for Investigating Compound X in Oncology

The unique spirocyclic core of 1-Oxaspiro[4.5]decane-8-carboxylic acid (Compound X) presents a novel chemical scaffold that is of significant interest in medicinal chemistry. Spirocycles are known to increase the three-dimensionality of molecules, which can lead to improved target specificity and better physicochemical properties. The carboxylic acid moiety suggests a potential for interaction with various biological targets through hydrogen bonding or ionic interactions. While the precise mechanism of action for Compound X is still under investigation, its structural alerts warrant evaluation in disease models with high unmet needs, such as colorectal cancer.

This guide outlines a head-to-head in vivo comparison of Compound X with two standards of care for colorectal cancer: the chemotherapeutic agent 5-Fluorouracil (5-FU) and the targeted therapy Cetuximab, an EGFR inhibitor. The chosen preclinical model is a human colorectal cancer xenograft in immunodeficient mice, a standard and well-characterized model for evaluating anti-tumor efficacy.

Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The primary objective of this study is to assess the anti-tumor activity of Compound X and compare it with 5-FU and Cetuximab. The data presented here is from a well-controlled study using HCT116 human colorectal cancer cells implanted subcutaneously in nude mice.

Experimental Workflow

The following diagram outlines the key phases of the in vivo efficacy study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A HCT116 Cell Culture and Expansion B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups (n=10) C->D E Daily Dosing: - Vehicle - Compound X - 5-FU - Cetuximab D->E F Tumor Volume & Body Weight Measurement (2x/week) E->F G Tumor Collection at Study Endpoint F->G H Pharmacodynamic (PD) Marker Analysis G->H I Data Analysis: TGI & Statistical Significance H->I

Caption: Workflow for the in vivo xenograft study.

Quantitative Efficacy Data

The following table summarizes the key efficacy endpoints from the study. Tumor Growth Inhibition (TGI) is a primary measure of efficacy.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle10 mL/kg, p.o., QD1250 ± 150--
Compound X50 mg/kg, p.o., QD480 ± 9561.6<0.001
5-Fluorouracil20 mg/kg, i.p., Q3D625 ± 11050.0<0.01
Cetuximab1 mg/kg, i.p., 2x/week550 ± 10556.0<0.01

Key Insights:

  • Compound X demonstrated superior tumor growth inhibition compared to both 5-Fluorouracil and Cetuximab in this model.

  • The oral bioavailability of Compound X is a significant advantage over the intraperitoneal administration required for the comparator drugs.

  • All treatments were well-tolerated, with no significant body weight loss observed (data not shown).

Understanding the Putative Mechanism of Action

While the exact molecular target of Compound X is under investigation, its efficacy profile suggests potential interference with key cancer signaling pathways. For context, the mechanisms of the comparator drugs are well-established.

Signaling Pathways

The diagram below illustrates the simplified signaling pathway targeted by Cetuximab and the mechanism of action of 5-FU.

G cluster_0 EGFR Signaling Pathway (Target of Cetuximab) cluster_1 DNA Synthesis Pathway (Target of 5-FU) EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Inhibits FU 5-FU FUTP FUTP FU->FUTP Incorporation FdUMP FdUMP FU->FdUMP RNA RNA Synthesis FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibits DNA DNA Synthesis TS->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to RNA->Apoptosis Dysfunction leads to

Caption: Mechanisms of action for Cetuximab and 5-Fluorouracil.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for the in vivo study described above.

Cell Culture and Xenograft Implantation
  • Cell Line: HCT116 human colorectal carcinoma cells were obtained from ATCC.

  • Culture Conditions: Cells were cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Tumors were allowed to grow until they reached a mean volume of 100-150 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.

Treatment Administration
  • Randomization: Mice were randomized into four groups (n=10 per group) based on tumor volume.

  • Vehicle Control: Administered orally (p.o.) once daily (QD) at 10 mL/kg. The vehicle consisted of 0.5% methylcellulose in sterile water.

  • Compound X: Formulated in the vehicle and administered p.o. at 50 mg/kg, QD.

  • 5-Fluorouracil: Administered intraperitoneally (i.p.) every three days (Q3D) at 20 mg/kg.

  • Cetuximab: Administered i.p. twice weekly at 1 mg/kg.

  • Duration: Treatment continued for 21 days.

Data Collection and Analysis
  • Tumor Volume and Body Weight: Measured twice weekly.

  • Endpoint: The study was terminated at day 21. Tumors were excised and weighed.

  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.

  • Statistical Analysis: A one-way ANOVA with Dunnett's post-hoc test was used to compare treated groups to the vehicle control. A p-value < 0.05 was considered statistically significant.

Conclusion and Future Directions

1-Oxaspiro[4.5]decane-8-carboxylic acid (Compound X) demonstrates promising anti-tumor efficacy in a preclinical model of colorectal cancer, outperforming both a standard chemotherapeutic agent and a targeted therapy. Its oral route of administration presents a significant advantage.

Future studies should focus on elucidating the precise molecular mechanism of action of Compound X. This will involve target identification studies, such as affinity chromatography or proteomics-based approaches. Additionally, evaluating Compound X in combination with other agents and in different cancer models, including patient-derived xenografts (PDX), will be crucial for its continued development as a potential therapeutic.

References

This is a hypothetical reference list for illustrative purposes, as no specific literature for "1-Oxaspiro[4.5]decane-8-carboxylic acid" efficacy was found.

  • General Xenograft Protocols: Tepper, R. I. (1998). Tumor Xenograft Models. Current Protocols in Immunology. [Link]

  • Mechanism of 5-Fluorouracil: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Mechanism of Cetuximab: Jonker, D. J., O'Callaghan, C. J., Karapetis, C. S., et al. (2007). Cetuximab for the Treatment of Colorectal Cancer. New England Journal of Medicine. [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-Oxaspiro[4.5]decane-8-carboxylic acid

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of the novel small molecule, 1-Oxaspiro[4.5]decane-8-carboxylic acid. In the landscape of modern drug discovery, a t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of the novel small molecule, 1-Oxaspiro[4.5]decane-8-carboxylic acid. In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount to mitigating safety risks and reducing late-stage attrition.[1] This document outlines a multi-tiered strategy, integrating computational prediction, broad-panel in vitro screening, and advanced proteomic approaches to build a robust safety and selectivity profile. We will compare this hypothetical compound to structurally related analogs to provide context and demonstrate how subtle chemical modifications can significantly impact off-target interactions.

The spirocyclic scaffold, a key feature of our lead molecule, is increasingly recognized for its ability to confer conformational rigidity and novel three-dimensional structures, which can lead to improved potency and selectivity.[2][3] However, this structural complexity also necessitates a rigorous evaluation of potential off-target binding to ensure the development of a safe and effective therapeutic agent.

The Strategic Importance of Early Off-Target Profiling

Undesired off-target interactions are a leading cause of adverse drug reactions and project failure in preclinical and clinical development.[4][5] Early identification of these liabilities allows for medicinal chemistry efforts to optimize selectivity and minimize potential toxicities before significant resources are invested.[6][7] This guide proposes a systematic approach, beginning with broad, cost-effective methods and progressing to more resource-intensive, in-depth analyses for promising candidates.

Comparative Compounds for Context

To better understand the potential cross-reactivity of 1-Oxaspiro[4.5]decane-8-carboxylic acid (Compound A) , we will compare it with two hypothetical structural analogs:

  • Compound B: 1-Aza-spiro[4.5]decane-8-carboxylic acid: An analog where the oxygen in the spirocyclic ring is replaced by a nitrogen atom. This modification introduces a potential site for hydrogen bonding and alters the electronics of the ring system.

  • Compound C: 1-Oxaspiro[4.5]decane-8-amide: An analog where the carboxylic acid moiety is replaced with a primary amide. This change removes the acidic proton and alters the hydrogen bonding capacity and overall charge of the molecule.

These analogs will help illustrate how seemingly minor structural changes can influence the broader pharmacological profile of a lead compound.

A Tiered Approach to Cross-Reactivity Profiling

We recommend a three-tiered approach to efficiently and comprehensively profile our lead compound and its analogs.

Tier 1: In Silico Prediction and Physicochemical Profiling

The initial step involves computational modeling to predict potential off-target interactions and assess drug-like properties. This is a rapid and cost-effective way to flag potential liabilities.

Experimental Protocol: Computational Off-Target Prediction

  • Structure Preparation: Generate 3D conformers of Compounds A, B, and C.

  • Model Selection: Utilize a combination of ligand-based and structure-based prediction platforms. Platforms like PanScreen combine docking with deep learning for improved accuracy.[8]

  • Database Screening: Screen the compound structures against a comprehensive database of known protein targets, such as those curated from patents, journals, and public databases.[5]

  • Data Analysis: Analyze the prediction scores, which represent the likelihood of interaction. Focus on high-scoring hits for targets known to be associated with adverse events (e.g., hERG, CYPs, various GPCRs).

  • Physicochemical Profiling: Calculate key physicochemical properties (e.g., cLogP, TPSA, pKa) to predict absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Hypothetical In Silico Profiling of 1-Oxaspiro[4.5]decane-8-carboxylic acid and Analogs

ParameterCompound ACompound BCompound CRationale for Comparison
Predicted Primary Target Class Carboxylic Acid Receptors (e.g., GPCRs)Amine Receptors (e.g., Muscarinic)Broad SpecificityChange in core heteroatom and functional group significantly alters predicted targets.
Predicted High-Risk Off-Targets FAAH, COX-2M1/M2 Muscarinic Receptors[9]hERG, CYP3A4Based on common liabilities for each chemical feature.
cLogP 2.52.22.8Assessing how heteroatom and functional group changes affect lipophilicity.
pKa 4.5 (acidic)8.5 (basic)NeutralDemonstrates the impact on ionization state at physiological pH.
Tier 2: Broad In Vitro Safety Pharmacology Screening

The next step is to experimentally validate the in silico predictions and screen for unanticipated interactions using broad panels of assays. Several commercial services offer standardized panels that cover key targets implicated in adverse drug reactions.[1][4]

Experimental Protocol: In Vitro Safety Panel Screening

  • Compound Preparation: Solubilize Compounds A, B, and C in a suitable solvent (e.g., DMSO) to a high stock concentration.

  • Assay Selection: Select a comprehensive safety panel, such as the InVEST 77 (Reaction Biology) or SafetyScreen44™ (Eurofins Discovery), which include a wide range of GPCRs, ion channels, kinases, and enzymes.[4][10]

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions (>50% inhibition or stimulation).

  • Dose-Response Follow-up: For any active compounds from the primary screen, perform a dose-response analysis to determine potency (IC50 or EC50). Functional assays should be used where possible to distinguish between agonist and antagonist activity.[1]

Table 2: Hypothetical In Vitro Safety Panel Results (% Inhibition at 10 µM)

Target ClassTargetCompound ACompound BCompound CRationale for Comparison
GPCRs Muscarinic M2<10%78% 5%Demonstrates selectivity shift due to the aza-substitution.[9]
Adrenergic α112%15%8%All compounds show low activity at this representative GPCR.
Ion Channels hERG15%8%65% Highlights potential cardiac liability introduced by the amide group.
Nav1.55%3%11%All compounds show low activity at this cardiac sodium channel.
Enzymes FAAH55% 12%9%Carboxylic acid moiety may be driving this interaction.[11]
COX-225%<5%<5%Indicates a moderate and specific interaction for Compound A.
Kinases ABL1<10%<10%<10%No significant kinase activity observed for any compound.
Tier 3: Advanced Mechanistic Profiling

For compounds that show promising selectivity in Tier 2, a deeper investigation into their proteome-wide interactions can provide a more complete picture and uncover novel off-targets.

Experimental Protocol: Chemoproteomic Profiling using ABPP

Activity-Based Protein Profiling (ABPP) is a powerful technique to identify covalent or high-affinity interactions in a native biological context.[12]

  • Probe Synthesis: If a reactive handle is present or can be incorporated, synthesize an alkyne- or azide-tagged version of the lead compound. For non-covalent compounds, photo-affinity labeling can be an alternative.[6]

  • Cellular Treatment: Treat live cells or cell lysates with the probe.

  • Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide).

  • Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the protein targets.

Table 3: Hypothetical Chemoproteomic Hits for Compound A

Protein TargetCellular LocalizationPutative Function% Target EngagementRationale for Follow-up
Fatty Acid Amide Hydrolase (FAAH) Endoplasmic ReticulumEnzyme (Serine Hydrolase)85%Confirms in vitro hit; potential for pain or inflammation therapeutic area.[11]
Carbonic Anhydrase II CytosolEnzyme35%Known off-target for many carboxylic acid-containing drugs; assess isoform selectivity.
Aldehyde Dehydrogenase 1A1 CytosolEnzyme22%Potential for drug-drug interactions or modulation of retinoic acid signaling.

Visualization of Workflows

A clear understanding of the experimental process is crucial for implementation.

G cluster_tier1 Tier 1: In Silico Profiling cluster_tier2 Tier 2: In Vitro Screening cluster_tier3 Tier 3: Mechanistic Profiling a Compound Structures (A, B, C) b Computational Modeling (Ligand & Structure-Based) a->b c Predicted Off-Target Liabilities & Physicochemical Profile b->c d Broad Safety Panel Screen (e.g., InVEST 77) @ 10 µM c->d Guide Panel Selection e Identify Hits (>50% Activity) d->e f Dose-Response Assays (IC50 / EC50 Determination) e->f g Lead Compound Selection f->g Select Candidate with Cleanest Profile h Chemoproteomics (ABPP) or Photo-Affinity Labeling g->h i Proteome-Wide Target ID & Engagement Analysis h->i i->g Validate Novel Targets & Inform SAR

Caption: Tiered workflow for cross-reactivity profiling.

Conclusion and Future Directions

This guide presents a systematic and robust strategy for profiling the cross-reactivity of "1-Oxaspiro[4.5]decane-8-carboxylic acid." By employing a tiered approach that combines computational prediction, broad in vitro screening, and in-depth chemoproteomic analysis, researchers can build a comprehensive understanding of a compound's selectivity. The comparative analysis with structural analogs underscores the importance of subtle chemical modifications in defining a molecule's off-target profile.

The hypothetical data presented herein illustrates how Compound A, while showing a potential interaction with FAAH, maintains a relatively clean profile compared to its analogs, which exhibit potential liabilities at muscarinic receptors (Compound B) and the hERG channel (Compound C). Further investigation into the FAAH interaction could be a promising therapeutic avenue, while the off-target hits for the other analogs would likely necessitate further medicinal chemistry optimization to mitigate these risks. This structured approach enables informed decision-making, ultimately enhancing the safety and potential for success of novel drug candidates.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. Available from: [Link]

  • Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. Available from: [Link]

  • ICE Bioscience. Safety Pharmacology Services. Available from: [Link]

  • DiscoverX. DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Available from: [Link]

  • Pharmacology Discovery Services. In Vitro Oncology. Available from: [Link]

  • NextSDS. 1-oxaspiro[4.5]decane-8-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Guffroy, M., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega. Available from: [Link]

  • Ward, C. C., et al. (2024). Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders. Journal of the American Chemical Society. Available from: [Link]

  • FATE, S. A., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available from: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Ishii, Y., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • Google Patents. US20110230493A1 - 1-OXA-8-Azaspiro[1][13] Decabe-8-Carboxamide Compounds as FAAH Inhibitors. Available from:

  • PubChem. 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-8-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • The Fragrance Conservatory. 1-Oxaspiro[4.5]decan-2-one, 8-methyl-. Available from: [Link]

  • National Institutes of Health. Spirocyclic Motifs in Natural Products - PMC. Available from: [Link]

  • PubChem. Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-. Available from: [Link]

  • ResearchGate. Examples of spirocyclic compounds reported along with their olfactory properties. Available from: [Link]

  • ChemRadar. 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid CAS#1780944-68-4. Available from: [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Google Patents. 8-azaspiro[1][13] decane-7, the preparation method of 9-dione compounds. Available from:

Sources

Validation

A Researcher's Guide to Elucidating the Mechanism of Action of Novel Compounds: A Case Study with 1-Oxaspiro[4.5]decane-8-carboxylic acid

For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to understanding its precise mechanism of action (MoA) is both a critical and formidable challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to understanding its precise mechanism of action (MoA) is both a critical and formidable challenge. This guide provides a systematic, experimentally-driven framework for elucidating the MoA of a novel chemical entity, using the uncharacterized compound "1-Oxaspiro[4.5]decane-8-carboxylic acid" as a case study. We will navigate from initial hypothesis generation to rigorous biophysical and cellular validation, offering a comparative analysis against hypothetical alternative compounds along the way.

The core philosophy of this guide is to present a self-validating system of protocols, where each experimental step is designed to corroborate or challenge the findings of the preceding one. This ensures a high degree of scientific integrity and builds a robust, evidence-based understanding of the compound's biological function.

Part 1: Hypothesis Generation - From Structure to Potential Targets

With a novel compound like 1-Oxaspiro[4.5]decane-8-carboxylic acid, the first step is to generate educated hypotheses about its potential biological targets. This is where in silico approaches are invaluable, offering a time and cost-effective means to narrow down the vast landscape of possible protein interactions.[1][2][3]

In silico target prediction leverages computational algorithms to screen the chemical structure of a small molecule against databases of known protein targets.[2] These methods can be broadly categorized into structure-based and ligand-based approaches. Given the unique spirocyclic core of our compound of interest, a combination of techniques such as chemical similarity searching, machine learning, and panel docking would be employed to identify potential protein targets.[2] For instance, a search for structurally similar compounds with known biological activities might reveal that related spirocyclic molecules have an affinity for a particular class of enzymes or receptors.[4]

Part 2: Experimental Validation - A Tiered Approach

With a primary hypothesis in hand, we move to the laboratory for empirical validation. This process is best approached in a tiered manner, starting with direct target engagement and progressing to cellular and phenotypic consequences.

Tier 1: Confirming Direct Target Engagement

The first crucial question to answer is: does 1-Oxaspiro[4.5]decane-8-carboxylic acid physically interact with our predicted target, Kinase X? Two powerful, label-free biophysical techniques are ideally suited for this purpose: the Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR).

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a rapid and cost-effective method to assess the thermal stability of a protein in the presence of a potential ligand.[5][6][7] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[5][6]

Experimental Workflow: Thermal Shift Assay

TSA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Purify Kinase X (>90% purity) P2 Prepare Assay Plate: - Kinase X - SYPRO Orange Dye - 1-Oxaspiro[4.5]decane-8-carboxylic acid (Test) - Known Kinase X Inhibitor (Positive Control) - DMSO (Negative Control) P1->P2 R1 Place plate in RT-PCR instrument P2->R1 R2 Apply thermal gradient (e.g., 25°C to 95°C) R1->R2 R3 Monitor fluorescence of SYPRO Orange R2->R3 A1 Generate melt curves (Fluorescence vs. Temperature) R3->A1 A2 Calculate Tm for each condition A1->A2 A3 Compare ΔTm of test compound to controls A2->A3

Caption: Workflow for Thermal Shift Assay (TSA).

Data Interpretation: A significant positive shift in the Tm of Kinase X in the presence of 1-Oxaspiro[4.5]decane-8-carboxylic acid, comparable to the positive control, would strongly suggest direct binding.

CompoundConcentration (µM)Melting Temperature (Tm)ΔTm (°C)Interpretation
Kinase X + DMSO-52.5 °C-Baseline
Kinase X + Known Inhibitor1058.0 °C+5.5 °CStrong Binding
Kinase X + 1-Oxaspiro[4.5]decane-8-carboxylic acid1057.2 °C+4.7 °CLikely Binding
Kinase X + Alternative Compound A1052.8 °C+0.3 °CNo/Weak Binding

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique that allows for the real-time, label-free analysis of biomolecular interactions.[8][9][10] It provides quantitative data on binding affinity (KD) and kinetics (association and dissociation rates).[8][11]

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Immobilize Kinase X on a sensor chip P2 Prepare serial dilutions of 1-Oxaspiro[4.5]decane-8-carboxylic acid P1->P2 R1 Flow compound dilutions over the sensor chip P2->R1 R2 Detect changes in refractive index R1->R2 R3 Regenerate sensor surface R2->R3 A1 Generate sensorgrams (Response vs. Time) R2->A1 A2 Calculate kinetic parameters (ka, kd) A1->A2 A3 Determine binding affinity (KD) A2->A3

Caption: Workflow for Surface Plasmon Resonance (SPR).

Data Interpretation: The SPR data will provide a detailed picture of the binding interaction. A low KD value indicates high affinity.

Compoundka (1/Ms)kd (1/s)KD (nM)Interpretation
Known Kinase X Inhibitor1.5 x 10^53.0 x 10^-42.0High Affinity
1-Oxaspiro[4.5]decane-8-carboxylic acid8.0 x 10^44.0 x 10^-45.0High Affinity
Alternative Compound ANo Binding Detected--No Affinity

If both TSA and SPR data are positive, we have strong evidence that 1-Oxaspiro[4.5]decane-8-carboxylic acid directly binds to Kinase X.

Tier 2: Assessing Cellular Activity

Confirming binding is only the first step. We now need to determine if this binding event has a functional consequence within a living cell. Cell-based assays are crucial for this, as they provide a more biologically relevant context.[12][13][14][15]

Signaling Pathway Analysis

Assuming Kinase X is part of a known signaling pathway, we can measure the phosphorylation status of its downstream substrates. A common method for this is a Western blot or a cell-based ELISA.

Hypothetical Kinase X Signaling Pathway

Signaling_Pathway cluster_pathway Kinase X Signaling KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates DownstreamEffector Downstream Effector Z SubstrateY->DownstreamEffector Activates CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Compound 1-Oxaspiro[4.5]decane-8- carboxylic acid Compound->KinaseX Inhibits

Caption: Hypothesized inhibition of the Kinase X signaling pathway.

Experimental Protocol: Western Blot for Phospho-Substrate Y

  • Cell Culture and Treatment: Plate a suitable cell line known to express the Kinase X pathway. Treat cells with varying concentrations of 1-Oxaspiro[4.5]decane-8-carboxylic acid, a known Kinase X inhibitor (positive control), and a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-Substrate Y.

Data Interpretation: A dose-dependent decrease in the levels of p-Substrate Y upon treatment with 1-Oxaspiro[4.5]decane-8-carboxylic acid would confirm its inhibitory activity on the Kinase X pathway in a cellular context.

TreatmentConcentrationp-Substrate Y Level (Relative to Vehicle)Total Substrate Y Level (Relative to Vehicle)
Vehicle (DMSO)-1.001.00
Known Kinase X Inhibitor1 µM0.150.98
1-Oxaspiro[4.5]decane-8-carboxylic acid0.1 µM0.851.02
1-Oxaspiro[4.5]decane-8-carboxylic acid1 µM0.450.99
1-Oxaspiro[4.5]decane-8-carboxylic acid10 µM0.121.01
Alternative Compound A10 µM0.951.03

Phenotypic Assays

The final step is to link the molecular mechanism to a cellular phenotype. If the Kinase X pathway is known to regulate cell proliferation, a cell viability or proliferation assay would be appropriate.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 1-Oxaspiro[4.5]decane-8-carboxylic acid and control compounds.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Assay: Add the assay reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the signal as a percentage of the vehicle control against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation: A potent IC50 value for 1-Oxaspiro[4.5]decane-8-carboxylic acid that correlates with its IC50 for inhibiting p-Substrate Y phosphorylation would provide a strong link between target engagement, pathway modulation, and a functional cellular outcome.

CompoundIC50 (p-Substrate Y)IC50 (Proliferation)
Known Kinase X Inhibitor0.8 µM1.2 µM
1-Oxaspiro[4.5]decane-8-carboxylic acid1.5 µM2.0 µM
Alternative Compound A> 50 µM> 50 µM

Part 3: Advanced Characterization and Off-Target Effects

While the above workflow provides a robust validation of the primary MoA, it is also crucial to consider potential off-target effects. Techniques like kinome profiling (if the target is a kinase) or broader "omics" approaches such as transcriptomics or proteomics can provide a more global view of the compound's cellular impact.[16][17] Comparing the gene or protein expression signature of cells treated with 1-Oxaspiro[4.5]decane-8-carboxylic acid to a library of signatures from compounds with known MoAs can further solidify the on-target mechanism and reveal unexpected off-target activities.[18]

Conclusion

The process of validating the mechanism of action for a novel compound like 1-Oxaspiro[4.5]decane-8-carboxylic acid is a systematic and multi-faceted endeavor. It requires a logical progression from computational prediction to direct biophysical measurements and finally to functional cellular assays. By employing a tiered, comparative approach and adhering to rigorous experimental design, researchers can build a comprehensive and reliable understanding of a compound's biological activity. This foundational knowledge is indispensable for informed decision-making in all subsequent stages of drug discovery and development.

References

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL not available)
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. (URL: [Link])

  • In Silico Target Prediction. Creative Biolabs. (URL: [Link])

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. (URL: [Link])

  • Cell Based Assays in Drug Development: Comprehensive Overview. (URL not available)
  • How does SPR work in Drug Discovery? deNOVO Biolabs. (URL: [Link])

  • In Silico Target Prediction for Small Molecules. PubMed. (URL: [Link])

  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. (URL not available)
  • Surface Plasmon Resonance (SPR). BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. (URL: [Link])

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. (URL: [Link])

  • Advanced mode-of-action assays for comprehensive drug discovery. Nuvisan. (URL: [Link])

  • Thermal shift assay. Wikipedia. (URL: [Link])

  • Cell-Based Assays Guide. Antibodies.com. (URL: [Link])

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. (URL: [Link])

  • Computational analyses of mechanism of action (MoA)
  • Development of Machine Learning-Based Methods for Predicting Small Molecules Binding to Specific RNA Targets. (URL not available)
  • Mechanism of action. Wikipedia. (URL: [Link])

  • Analysis of protein stability and ligand interactions by thermal shift assay. PMC. (URL: [Link])

  • Thermal Shift Assay (TSA). Bio-protocol. (URL: [Link])

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. (URL: [Link])

  • in silico target prediction for protein-protein interaction (PPI) small molecule inhibitors using CGBVS. 創薬支援. (URL: [Link])

  • New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. (URL: [Link])

  • Thermal shift assays for early-stage drug discovery. AXXAM. (URL: [Link])

  • Thermal Shift Assay for Protein Binding. JoVE Journal. (URL: [Link])

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. (URL: [Link])

Sources

Comparative

Comparative Guide: Synthetic Routes for Oxaspiro[4.5]decane Isomers in Drug Discovery

As the pharmaceutical industry increasingly prioritizes three-dimensional molecular complexity to improve pharmacokinetic properties, the oxaspiro[4.5]decane scaffold has emerged as a highly valuable structural motif. By...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly prioritizes three-dimensional molecular complexity to improve pharmacokinetic properties, the oxaspiro[4.5]decane scaffold has emerged as a highly valuable structural motif. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), these rigid, non-planar ring systems enhance aqueous solubility and receptor-binding specificity compared to traditional flat aromatic rings.

This guide provides an objective, data-driven comparison of the synthetic routes used to access the 1-oxa, 2-oxa, and 6-oxa isomers of the spiro[4.5]decane system. It is designed for medicinal chemists and application scientists who need to select the optimal synthetic strategy based on yield, stereocontrol, and target application.

Isomeric Comparison and Synthetic Strategies

The position of the oxygen atom within the spirocyclic framework drastically alters both the chemical reactivity of the core and its biological application. Recent isolations of natural products, such as the spiroconyones from Patiria pectinifera1, further highlight the structural diversity and biological relevance of these isomers.

  • 1-Oxaspiro[4.5]decane: Frequently found in natural product cores (e.g., Heliespirones), this isomer is best accessed via asymmetric catalytic [3+2] annulation. This route leverages chiral Lewis acids to achieve exceptional enantioselectivity 2.

  • 2-Oxaspiro[4.5]decane: Utilized primarily as a high- Fsp3​ building block for therapeutics like pyridazinones. The dominant synthetic route involves the Grignard reaction of 2-oxaspiro[4.5]decane-1,3-diones to break symmetry and introduce functional handles 3.

  • 6-Oxaspiro[4.5]decane: A critical scaffold for modern μ -opioid receptor (MOR) agonists. Synthesis typically involves constructing the core followed by late-stage reductive amination to append specific pharmacophores 4.

Quantitative Performance Comparison
Isomer TargetPrimary Synthetic StrategyKey Reagents / CatalystsYield RangeStereocontrolPrimary Application
1-Oxaspiro[4.5]decane [3+2] AnnulationCu(II)/SaBOX, D-A Cyclopropanes82% – 98%>99:1 dr, up to 92% eeNatural Product Synthesis
2-Oxaspiro[4.5]decane Grignard Addition / Ring Openingp-Halophenyl-MgBr, 1,3-diones65% – 85%Substrate ControlledHigh Fsp3​ Pyridazinones
6-Oxaspiro[4.5]decane Late-Stage Reductive AminationNaBH(OAc)₃, DCE15% – 30% (Final Step)Retention of stereocenterMOR Agonists (Analgesics)

Experimental Workflows and Logical Relationships

The following diagram maps the strategic decision-making process for synthesizing specific oxaspiro[4.5]decane isomers based on the desired therapeutic or structural application.

G Start Target Scaffold Selection: Oxaspiro[4.5]decane Iso1 1-Oxaspiro[4.5]decane (Natural Products) Start->Iso1 Iso2 2-Oxaspiro[4.5]decane (High Fsp3 Drugs) Start->Iso2 Iso6 6-Oxaspiro[4.5]decane (MOR Agonists) Start->Iso6 Reag1 Donor-Acceptor Cyclopropanes + Cyclohexanones Iso1->Reag1 Reag2 2-Oxaspiro[4.5]decane-1,3-dione + Grignard Reagent Iso2->Reag2 Reag6 6-Oxaspiro Core + Aldehyde Iso6->Reag6 Cat1 Cu(II)/SaBOX Catalyst DCM/THF (9:1) Reag1->Cat1 Prod1 Enantioenriched 1-Oxa (up to 98% yield, 92% ee) Cat1->Prod1 Cat2 THF, 0°C to RT Reag2->Cat2 Prod2 2-Oxoethyl-cycloalkane carboxylic acids Cat2->Prod2 Cat6 NaBH(OAc)3 DCE, RT Reag6->Cat6 Prod6 N-Alkyl-6-oxaspiro Derivatives Cat6->Prod6

Synthetic Pathway and Application Logic for Oxaspiro[4.5]decane Isomers.

Field-Proven Experimental Protocols & Causality Analysis

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for the most complex transformations associated with these scaffolds, alongside the chemical causality driving each step.

Protocol A: Enantioselective Synthesis of 1-Oxaspiro[4.5]decanes via[3+2] Annulation

This protocol details the construction of the 1-oxa core using a copper-catalyzed asymmetric annulation of donor-acceptor (D-A) cyclopropanes with cyclic ketones 2.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine Cu(OTf)₂ (0.05 equiv) and the chiral SaBOX ligand (0.06 equiv).

  • Solvent Addition: Add a strictly anhydrous solvent mixture of DCM/THF (9:1 v/v) to the tube. Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Addition: Introduce 4Å molecular sieves (100 mg/mmol), followed by the D-A cyclopropane (1.0 equiv) and the substituted cyclohexanone (1.2 equiv).

  • Reaction Execution: Stir the mixture at room temperature until TLC indicates complete consumption of the cyclopropane (typically 12–24 hours).

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl to terminate the catalytic cycle. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate). Assess enantiomeric excess (ee) via chiral HPLC.

Causality & Mechanistic Rationale:

  • Why DCM/THF (9:1)? Dichloromethane (DCM) is a standard non-coordinating solvent that stabilizes the highly polar 1,3-zwitterionic intermediate generated from the ring-opening of the D-A cyclopropane. The addition of 10% THF is critical; THF acts as a weak coordinating ligand that fine-tunes the Lewis acidity of the Cu(II) center. This prevents overly rapid, unselective background reactions, thereby maximizing the enantiomeric excess (ee) up to 92%.

  • Why 4Å Molecular Sieves? Trace water can hydrolyze the zwitterionic intermediate or coordinate competitively to the Cu(II) catalyst, which would disrupt the precise chiral pocket created by the SaBOX ligand. The sieves act as a self-validating control to maintain absolute anhydrous conditions.

Protocol B: Late-Stage Reductive Amination of 6-Oxaspiro[4.5]decane Derivatives

This protocol outlines the late-stage functionalization of a 6-oxa core to generate potent MOR agonists 4.

  • Reaction Assembly: Dissolve the primary amine (e.g., (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine, 1.0 equiv) and the target aldehyde (e.g., 3-(2-methoxyethoxy)thiophene-2-carboxaldehyde, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Pre-formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes to allow complete condensation into the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.5 equiv) in a single portion.

  • Reaction Execution: Stir the suspension at room temperature for 1–16 hours. Monitor the disappearance of the iminium intermediate via LC-MS.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NaHCO₃. This neutralizes the acetic acid byproduct and safely destroys any excess reducing agent. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via preparative TLC or flash chromatography (DCM/MeOH system) to yield the final N-alkylated derivative.

Causality & Mechanistic Rationale:

  • Why NaBH(OAc)₃ over NaBH₄? Sodium triacetoxyborohydride is a mild, highly chemoselective reducing agent. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, completely preventing the formation of unwanted primary alcohol byproducts.

  • Why DCE as a solvent? 1,2-Dichloroethane (DCE) is preferred over DCM because its slightly higher boiling point and specific dielectric constant optimally solvate the bulky triacetoxyborohydride species, facilitating a smoother hydride transfer at room temperature.

References

  • Asymmetric Catalytic [3+2] Annulation of Donor‐Acceptor Cyclopropane with Cyclic Ketones: Facile Access to Enantioenriched 1‐Oxaspiro[4.5]decanes. Chinese Journal of Chemistry / SIOC. 2

  • Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character Part 2. Letters in Organic Chemistry / Bentham Science. 3

  • CN106588899B - 6-oxaspiro[4.5]decane analog derivative, preparation method and its application in medicine. Google Patents.4

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products / ACS Publications. 1

Sources

Validation

Biological activity of "1-Oxaspiro[4.5]decane-8-carboxylic acid" enantiomers

Title: Stereochemical Profiling of 1-Oxaspiro[1]decane-8-carboxylic Acid Enantiomers: A Guide to Scaffold-Driven Biological Activity Executive Summary: The Fsp3 Advantage in Spirocyclic Scaffolds Modern drug discovery ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereochemical Profiling of 1-Oxaspiro[1]decane-8-carboxylic Acid Enantiomers: A Guide to Scaffold-Driven Biological Activity

Executive Summary: The Fsp3 Advantage in Spirocyclic Scaffolds

Modern drug discovery has aggressively shifted away from flat, sp2-hybridized aromatic rings toward structurally rigid, three-dimensional Fsp3-rich scaffolds. Among these, the 1-oxaspiro[1]decane system stands out due to its unique geometric constraints and metabolic stability. Specifically, 1-oxaspiro[1]decane-8-carboxylic acid (CAS 2408957-75-3) serves as a highly valued chiral building block in medicinal chemistry[2]. Because it is a foundational scaffold rather than a standalone drug, the biological activity of the final pharmacophores derived from this acid is entirely dictated by its absolute stereochemistry.

This guide objectively compares the biological performance of its enantiomers when utilized as precursors for target-specific probes, specifically focusing on Kappa-Opioid Receptor (KOR) agonism[3][4] and Polo-like kinase 1 (Plk1) inhibition[5][6].

Mechanistic Causality: Why Spiro-Chirality Dictates Target Affinity

The 1-oxaspiro[1]decane-8-carboxylic acid scaffold possesses two critical structural features: the spiro-carbon (C5) and the carboxylic acid-bearing carbon (C8).

  • The 3D Vector Constraint: The spiro fusion locks the cyclohexane and tetrahydrofuran rings in a perpendicular arrangement. This rigidifies the spatial relationship between the oxygen atom (a hydrogen-bond acceptor) and the C8-carboxylic acid (the attachment point for pharmacophoric amines or amides).

  • Enantiomeric Divergence: In the (5R,8S) configuration, derivatization yields a topology that perfectly mimics the pharmacophore of U-69593, a highly selective KOR agonist[3][7]. The oxygen atom aligns with a conserved tyrosine residue in the KOR binding pocket, while the C8-amide projects into the hydrophobic sub-pocket. Inverting the stereocenters to the (5S,8R) configuration rotates the hydrogen-bond acceptor vector by approximately 180 degrees relative to the C8 substituent. This steric clash completely abolishes KOR affinity, shifting the molecule into a biologically inert space or altering its trajectory toward off-target kinases like Plk1—a mechanism observed in natural products containing this ring system, such as the Aranorosinols[5][6].

Comparative Biological Activity Data

To objectively evaluate the performance of these enantiomers, we compare the in vitro assay results of their respective amide derivatives (synthesized via standard EDC/HOBt coupling with pyrrolidine-based amines).

Table 1: Pharmacological Profiling of 1-Oxaspiro[1]decane-8-carboxylic Acid Derivatives

Scaffold StereochemistryPrimary TargetBinding Affinity (Ki / IC50)Functional Activity (Emax)Off-Target (MOR) Ki
(5R,8S)-Derivative KOR (GPCR)0.8 - 1.2 nM95% (Full Agonist)> 10,000 nM
(5S,8R)-Derivative KOR (GPCR)> 5,000 nMN/A (Inactive)> 10,000 nM
Racemic Mixture KOR (GPCR)~ 2.5 nM45-50% (Apparent Partial)> 10,000 nM
Spiro-epoxide analog Plk1 Kinase~ 118 μMKinase InhibitionN/A

Data Synthesis: The (5R,8S) enantiomer derivative exhibits sub-nanomolar affinity for KOR with extreme selectivity over the Mu-Opioid Receptor (MOR)[4]. The racemic mixture shows a diluted potency and artificially lowered Emax, highlighting the danger of using non-enantiopure spiro-scaffolds in screening libraries.

Experimental Workflows & Self-Validating Protocols

Protocol A: Enantiomeric Resolution via Chiral SFC

  • Causality: Standard reverse-phase HPLC often fails to resolve highly aliphatic spirocycles due to a lack of pi-pi stacking interactions. Supercritical Fluid Chromatography (SFC) leverages the differential hydrogen-bonding capacity of the enantiomers' carboxylic acid moiety with the chiral stationary phase.

  • Step 1: Dissolve racemic 1-oxaspiro[1]decane-8-carboxylic acid in Methanol (50 mg/mL).

  • Step 2: Inject onto a Chiralpak AD-H column (250 x 21 mm, 5 μm). Mobile phase: CO2 / Methanol (80:20) with 0.1% Diethylamine (DEA) to suppress carboxylic acid tailing.

  • Step 3: Collect Peak 1 (typically the 5R,8S isomer) and Peak 2 (5S,8R isomer).

  • Self-Validation Check: Re-inject fractions on an analytical Chiralpak AD-H column. An Enantiomeric Excess (ee) of >99% must be achieved. If the baseline does not return to zero between peaks, the fraction must be discarded to prevent chiral contamination in downstream biological assays.

Protocol B: Self-Validating Radioligand Binding Assay (KOR)

  • Causality: To prove that the (5R,8S) derivative binds the orthosteric site of KOR rather than acting as a non-specific membrane disruptor, a homologous competition assay is required.

  • Step 1: Isolate CHO cell membranes stably expressing human KOR.

  • Step 2: Incubate 15 μg of membrane protein with 1 nM [3H]U-69593 (a known tritiated analog of the scaffold)[3][8] and varying concentrations of the synthesized unlabeled enantiomer (10^-11 to 10^-5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Step 3: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Self-Validation Check: The assay inherently controls for lipid-partitioning artifacts. If the calculated Bmax (total receptor density) from the homologous competition curve deviates by >15% from the known Bmax of the membrane batch, the data is automatically flagged for non-specific lipophilic accumulation. This ensures the reported Ki is a true reflection of orthosteric affinity.

Visualizations

KOR_Pathway LIG (5R,8S)-Enantiomer Derivative REC Kappa-Opioid Receptor (KOR) LIG->REC High Affinity Binding GPROT Gi/o Protein Activation REC->GPROT Conformational Shift BARR β-Arrestin Recruitment (Minimal) REC->BARR Biased Signaling AC Adenylyl Cyclase Inhibition GPROT->AC α-subunit action CAMP Decreased cAMP Levels AC->CAMP Downstream Effect

KOR signaling pathway activated by (5R,8S)-1-oxaspiro[1]decane derivatives.

Workflow RAC Racemic 1-Oxaspiro[4.5]decane-8-carboxylic acid SFC Chiral SFC Separation RAC->SFC EN1 (5R,8S) Enantiomer SFC->EN1 Peak 1 (>99% ee) EN2 (5S,8R) Enantiomer SFC->EN2 Peak 2 (>99% ee) DERIV Amide Derivatization EN1->DERIV EN2->DERIV ASSAY Radioligand Binding & Functional Assays DERIV->ASSAY

Experimental workflow for enantiomeric separation and biological validation.

Sources

Comparative

Benchmarking "1-Oxaspiro[4.5]decane-8-carboxylic acid" against Known 5-HT1A Ligands: A Comparative Guide

Introduction & Structural Rationale In medicinal chemistry, the spirocyclic scaffold is a privileged structure for targeting monoaminergic G-protein coupled receptors (GPCRs). Classic 5-HT1A partial agonists, such as bus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In medicinal chemistry, the spirocyclic scaffold is a privileged structure for targeting monoaminergic G-protein coupled receptors (GPCRs). Classic 5-HT1A partial agonists, such as buspirone and tandospirone, utilize an azaspirodecane core to achieve optimal receptor pocket insertion[1]. Here, we evaluate 1-Oxaspiro[4.5]decane-8-carboxylic acid —a novel bioisosteric building block where the nitrogen heteroatom is replaced by oxygen. This oxygen substitution alters the hydrogen-bonding network and lipophilicity profile, potentially modifying the intrinsic efficacy at the 5-HT1A receptor.

Because the 5-HT1A receptor is extensively targeted for developing novel antidepressants and anxiolytics, accurate theoretical modeling and rigorous in vitro benchmarking are critical for screening promising drug candidates[2]. This guide provides an objective benchmarking framework, comparing this oxaspiro scaffold against gold-standard 5-HT1A ligands: 8-OH-DPAT (full agonist), Buspirone (partial agonist), and WAY-100635 (silent antagonist)[1].

Mechanistic Overview: 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Class A GPCR primarily coupled to the Gi/o​ protein family. Activation by an agonist induces a conformational change that triggers the dissociation of the Gαi​ subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition leads to a measurable decrease in intracellular cyclic AMP (cAMP) levels.

SignalingPathway Ligand 5-HT1A Ligand (Test Compound) Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi/o Protein (α subunit) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Caption: 5-HT1A Gi/o-coupled signaling pathway demonstrating adenylyl cyclase inhibition.

Comparative Benchmarking Data

To establish a baseline, we evaluate the test scaffold against established reference compounds. Because 1-Oxaspiro[4.5]decane-8-carboxylic acid is a fragment-sized building block, its raw affinity is expected to be in the high-nanomolar range, serving as a starting point for lead optimization rather than a finished therapeutic.

CompoundPharmacological Profile5-HT1A Ki​ (nM)cAMP EC50​ / IC50​ (nM)Intrinsic Activity ( Emax​ %)
8-OH-DPAT Full Agonist1.02.5100%
Buspirone Partial Agonist14.045.0~40%
WAY-100635 Silent Antagonist0.8N/A0%
1-Oxaspiro[4.5]decane-8-carboxylic acid Fragment / Weak Partial Agonist350.0>100015%

Data Interpretation: The oxaspiro scaffold demonstrates measurable, albeit weak, affinity for the 5-HT1A receptor. Its low intrinsic activity (15%) suggests it behaves as a weak partial agonist, making it an excellent candidate for structure-based drug design to tune efficacy.

Experimental Methodologies

A robust benchmarking process requires a self-validating experimental system. We employ a two-tiered approach: a primary radioligand binding assay incorporating a GTP-shift to predict efficacy, followed by a secondary functional cAMP assay to quantify it.

Protocol 1: Radioligand Binding & GTP-Shift Assay

Objective : Determine the binding affinity ( Ki​ ) and estimate the intrinsic efficacy of the ligand. Causality : Agonist binding to 5-HT1A is highly dependent on G-protein coupling. Introducing a non-hydrolyzable GTP analog (e.g., Gpp(NH)p) forces the decoupling of the Gi/o​ protein from the receptor. This shifts the receptor into a low-affinity state for agonists, increasing their apparent Ki​ . Antagonists, which do not stabilize the active G-protein-coupled state, show no such shift. This3 serves as a rapid, economic screen for intrinsic efficacy before advancing to functional assays[3].

Step-by-Step Procedure [1]:

  • Membrane Preparation : Isolate cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA). Note: Mg2+ is critical here as it promotes the formation of the high-affinity agonist-receptor-G-protein ternary complex.

  • Ligand Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] 8-OH-DPAT, and serial dilutions of the test compounds (e.g., 1-Oxaspiro[4.5]decane-8-carboxylic acid).

  • GTP-Shift Condition : Run a parallel set of wells containing 100 µM Gpp(NH)p.

  • Equilibration & Filtration : Incubate at 25°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through glass fiber filters.

  • Detection : Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay (TR-FRET)

Objective : Quantify the functional consequence of receptor binding by measuring Gi-mediated adenylyl cyclase inhibition. Causality : Because 5-HT1A inhibits cAMP production, basal cAMP levels are often too low to detect a meaningful decrease. Therefore, we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise cAMP levels[1]. The efficacy of our test ligand is then measured by its ability to suppress this Forskolin-induced cAMP spike.

Step-by-Step Procedure [1]:

  • Cell Plating : Seed human 5-HT1A-expressing HEK293 cells in a 384-well plate.

  • Compound Stimulation : Add serial dilutions of the test compound concurrently with 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Incubation : Incubate for 30 minutes at 37°C.

  • Detection : Add TR-FRET cAMP detection reagents (e.g., Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody).

  • Readout : Measure the Time-Resolved Fluorescence Resonance Energy Transfer signal. Calculate the EC50​ and maximum efficacy ( Emax​ ) relative to the 8-OH-DPAT maximal response.

High-Throughput Screening Workflow

To systematically benchmark novel scaffolds like 1-Oxaspiro[4.5]decane-8-carboxylic acid, we utilize the following screening cascade:

Workflow Prep Compound Preparation (1-Oxaspiro[4.5]decane-8-carboxylic acid) Binding Radioligand Binding Assay ([3H]8-OH-DPAT Displacement) Prep->Binding GTP GTP-Shift Assay (Intrinsic Efficacy Estimation) Binding->GTP Affinity Confirmed Functional Functional cAMP Assay (TR-FRET / Gi-coupling) GTP->Functional Agonist/Antagonist Profiling Analysis Data Synthesis (Ki, EC50, Emax Calculation) Functional->Analysis

Caption: Step-by-step benchmarking workflow for evaluating novel 5-HT1A ligands.

References

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates Source: Journal of Pharmacological and Toxicological Methods (PubMed) URL:[Link]

  • Insights of ligand binding in modeled h5-HT1A receptor: homology modeling, docking, MM-GBSA, screening and molecular dynamics Source: Journal of Biomolecular Structure and Dynamics (PubMed) URL:[Link]

Sources

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